Product packaging for Iron-58(Cat. No.:CAS No. 13968-47-3)

Iron-58

カタログ番号: B1265196
CAS番号: 13968-47-3
分子量: 57.933274 g/mol
InChIキー: XEEYBQQBJWHFJM-NJFSPNSNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Iron-58 (⁵⁸Fe) is one of the four stable isotopes of iron, with a natural abundance of approximately 0.28% . It has an atomic mass of 57.933 Da and is characterized by 26 protons and 32 neutrons . As a non-radioactive tracer, it presents no known adverse risks at typical research doses, making it invaluable for human studies where radioactive isotopes are unsuitable . This isotope is critical in nutritional and medical research for assessing iron kinetics in humans. It is used to evaluate the bioavailability of iron from fortificants and supplements and to study the impact of diseases and genetic disorders on iron absorption and loss . Key methodologies include the erythrocyte iron incorporation method, which measures absorption and utilization by red blood cells, and the fecal recovery method, which provides an accurate measure of unabsorbed iron . Furthermore, the innovative isotope dilution technique uses this compound to enable highly accurate long-term studies of iron absorption, loss, and gain within the body . Beyond nutritional science, this compound has diverse applications. When used with neutron activation analysis (NAA), it serves as a non-radioactive method for tracing hemoglobin iron in studies on absorption, distribution, and metabolism . It is also employed for tracing element migration in soil and plants and in the synthesis of super-heavy elements . This isotope is available for order in forms such as metal and oxide (Fe₂O₃) . This product is intended for Research Use Only. It is not approved for use in humans, for diagnostic procedures, or for any other clinical application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe B1265196 Iron-58 CAS No. 13968-47-3

特性

IUPAC Name

iron-58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEYBQQBJWHFJM-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[58Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930541
Record name (~58~Fe)Iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.933274 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13968-47-3
Record name Iron, isotope of mass 58
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~58~Fe)Iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Nuclear Properties of Iron-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-58 (⁵⁸Fe) is a stable, naturally occurring isotope of iron. While it is the least abundant of the four stable iron isotopes, its unique nuclear properties make it a valuable tool in a variety of scientific and industrial applications. This technical guide provides an in-depth overview of the nuclear characteristics of this compound, methods for their determination, and its key applications.

Core Nuclear Properties of this compound

The fundamental nuclear properties of this compound are summarized in the tables below. This data is essential for applications ranging from nuclear physics research to medical tracer studies.

Table 1: General Nuclear Properties of this compound
PropertyValue
Symbol⁵⁸Fe
Atomic Number (Z)26
Neutron Number (N)32
Mass Number (A)58
Isotopic Mass57.933274(3) u[1]
Nuclear Mass57.9190113 u[1]
Mass Excess-62.15487 MeV[1]
Binding Energy per Nucleon8.7922457 MeV[1]
Nuclear Spin and Parity (J^π)0+[1]
Half-lifeStable
Natural Abundance0.282%
Table 2: Neutron Interaction Properties of this compound
PropertyValue
Thermal Neutron Capture Cross Section1.30 ± 0.03 barns

Experimental Determination of Nuclear Properties

The precise measurement of the nuclear properties of this compound is achieved through a variety of sophisticated experimental techniques. While detailed, step-by-step protocols are typically found within specific research publications, this section outlines the general methodologies employed.

Isotopic Abundance Determination

The natural abundance of this compound is most commonly determined using comparator neutron activation analysis (NAA) and isotope-ratio mass spectrometry (IRMS).

Comparator Neutron Activation Analysis (NAA)

This technique is a highly reliable method for determining the isotopic abundance of elements. The fundamental principle involves the irradiation of a sample with neutrons, which causes the stable isotopes within the sample to become radioactive. The subsequent decay of these radioisotopes emits gamma rays with characteristic energies, allowing for their identification and quantification.

In the comparator method for determining the isotopic abundance of ⁵⁸Fe, a sample of natural iron is irradiated simultaneously with a standard of known ⁵⁸Fe enrichment. By comparing the gamma-ray signals from the resulting ⁵⁹Fe in both the sample and the standard, the abundance of ⁵⁸Fe in the natural sample can be accurately calculated.

NAA_Workflow cluster_prep Sample Preparation cluster_irradiation Irradiation cluster_measurement Measurement & Analysis Sample Natural Iron Sample Reactor Nuclear Reactor (Neutron Source) Sample->Reactor Irradiate Standard Enriched ⁵⁸Fe Standard Standard->Reactor Irradiate Simultaneously GammaSpec Gamma-Ray Spectrometer Reactor->GammaSpec Measure Gamma Emissions from ⁵⁹Fe Analysis Data Analysis GammaSpec->Analysis Compare Photopeak Areas Result Result Analysis->Result Calculate ⁵⁸Fe Abundance

Figure 1: Generalized workflow for determining ⁵⁸Fe isotopic abundance via comparator NAA.

Isotope-Ratio Mass Spectrometry (IRMS)

IRMS is another powerful technique for measuring the relative abundance of isotopes in a sample. The process involves ionizing the sample and then separating the ions based on their mass-to-charge ratio as they pass through a magnetic field. A detector then measures the intensity of each ion beam, which is proportional to the abundance of that isotope. This method provides high-precision measurements of isotopic ratios.

Neutron Capture Cross-Section Measurement

The thermal neutron capture cross-section of this compound is a measure of the probability that a ⁵⁸Fe nucleus will capture a thermal neutron. This property is crucial for applications in nuclear reactor physics and for the production of the radioisotope Iron-59. The measurement of this cross-section typically involves irradiating a known quantity of ⁵⁸Fe with a well-characterized neutron beam and then measuring the resulting radioactivity of the ⁵⁹Fe produced.

Key Nuclear Reactions and Applications

Production of Iron-59

One of the most significant applications of this compound is its use as the starting material for the production of the radioisotope Iron-59 (⁵⁹Fe). This is achieved through neutron capture, where a ⁵⁸Fe nucleus absorbs a neutron and becomes ⁵⁹Fe. ⁵⁹Fe has a half-life of 44.5 days and is used as a radiotracer in metabolic studies, particularly for investigating iron absorption and red blood cell formation.

Neutron_Capture Fe58 ⁵⁸Fe Fe59_excited [⁵⁹Fe]* Fe58->Fe59_excited Neutron Neutron->Fe59_excited + Fe59 ⁵⁹Fe Fe59_excited->Fe59 Neutron Capture Gamma Fe59->Gamma γ-decay

Figure 2: Neutron capture reaction of this compound to produce Iron-59.

Other Applications

Beyond the production of ⁵⁹Fe, this compound is utilized in several other research and industrial fields:

  • Synthesis of Superheavy Elements: ⁵⁸Fe can be used as a projectile in particle accelerators for the synthesis of new superheavy elements.

  • Tracer Studies: As a stable isotope, ⁵⁸Fe is an excellent non-radioactive tracer for studying iron metabolism, absorption, and excretion in humans. It is also used to trace the migration of iron in soil and plants.

Conclusion

This compound, despite its low natural abundance, possesses distinct nuclear properties that make it an indispensable tool in nuclear science, medicine, and environmental research. Its stability, combined with its ability to be transmuted into the medically significant radioisotope Iron-59, ensures its continued importance in a wide range of technical applications. A thorough understanding of its nuclear characteristics, as outlined in this guide, is fundamental for its effective utilization.

References

A Technical Guide to Iron-58: Natural Abundance, Isotopic Mass, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stable isotope Iron-58 (⁵⁸Fe), focusing on its natural abundance, precise isotopic mass, and the experimental protocols utilized for its analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who employ isotopic analysis in their work. This compound is a stable, non-radioactive isotope of iron that occurs naturally.[1] It has found special applications in metabolic tracer studies to understand iron absorption and excretion, investigate genetic iron control mechanisms, and in studies of energy expenditure.[1]

Quantitative Data Summary of Iron Isotopes

The following table summarizes the key quantitative data for the four stable isotopes of iron, providing a clear comparison of their fundamental properties.

IsotopeIsotopic Mass (Da)Natural Abundance (atom %)Nuclear Spin (I)
⁵⁴Fe53.9396127 (15)5.845 (35)0
⁵⁶Fe55.9349393 (16)91.754 (36)0
⁵⁷Fe56.9353958 (16)2.119 (10)1/2
⁵⁸Fe 57.9332773 (16) 0.282 (4) 0

Data sourced from WebElements Periodic Table.[2]

Experimental Protocol: Isotopic Analysis of Iron via MC-ICP-MS

The determination of iron isotopic compositions with high precision is predominantly achieved using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This technique allows for the detection and quantification of minute variations in the isotopic ratios of iron.[3]

Objective: To determine the isotopic ratio of ⁵⁸Fe to other stable iron isotopes in a given sample.

Methodology:

  • Sample Preparation:

    • Biological or geological samples are first dissolved using appropriate acid digestion techniques to bring the iron into a solution.

    • For many sample types, iron is chromatographically separated from the sample matrix to minimize isobaric interferences (e.g., from ⁵⁸Ni on ⁵⁸Fe and ⁵⁴Cr on ⁵⁴Fe).[4][5] However, for iron-dominated minerals, direct measurement without column chromatography may be feasible.[6]

  • Instrumental Analysis using MC-ICP-MS:

    • The purified iron solution is introduced into the ICP-MS instrument. An argon plasma at high temperature ionizes the iron atoms.

    • The resulting ion beam is directed through a magnetic sector that separates the ions based on their mass-to-charge ratio.

    • Multiple Faraday cup collectors simultaneously measure the ion beams of the different iron isotopes (e.g., ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe).[4][7]

    • To correct for instrumental mass bias, a standard-sample bracketing (SSB) approach is commonly used, where measurements of a known isotopic standard (like IRMM-014) are alternated with the unknown samples.[6][8]

  • Data Correction and Analysis:

    • Corrections are applied for potential isobaric interferences. For instance, the signal from ⁵⁴Cr is monitored to correct for its contribution to the mass 54 peak.[4][7]

    • The isotopic ratios are typically reported in delta notation (δ⁵⁶Fe or δ⁵⁷Fe) in per mil (‰) deviation relative to the IRMM-014 standard.[8]

Applications in Research and Drug Development

Stable isotopes of iron, particularly ⁵⁷Fe and ⁵⁸Fe, are extensively used in nutritional and metabolic studies.[2] As a non-radioactive tracer, ⁵⁸Fe is a safe alternative for human studies investigating:

  • Iron absorption and bioavailability.[9]

  • Metabolic fate of iron in various physiological and pathological conditions.[10]

  • Erythropoietic pathways (red blood cell formation).[4]

In drug development, stable isotopes like ⁵⁸Fe can be incorporated into drug molecules to serve as tracers for quantitative analysis during pharmacokinetic and metabolic profiling using techniques like LC-MS.[11]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the determination of iron isotopic composition using MC-ICP-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing Sample Biological or Geological Sample Digestion Acid Digestion Sample->Digestion Purification Column Chromatography (Matrix Removal) Digestion->Purification Introduction Sample Introduction (Nebulizer) Purification->Introduction Purified Fe Solution Ionization Argon Plasma Ionization Introduction->Ionization Separation Magnetic Sector Mass Separation Ionization->Separation Detection Multi-Collector Detection Separation->Detection Correction Interference & Mass Bias Correction Detection->Correction Calculation Isotope Ratio Calculation (δ⁵⁶Fe) Correction->Calculation

Caption: Workflow for Iron Isotope Analysis via MC-ICP-MS.

References

Iron-58: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stable isotope Iron-58 (⁵⁸Fe) stands as a critical tool in the advancement of biomedical and metabolic research. Possessing unique nuclear properties, 58Fe serves as a non-radioactive tracer, enabling intricate studies of iron metabolism, absorption, and the kinetics of iron-related pharmaceuticals. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted applications of this compound. It details the experimental protocols for its use in tracer studies and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.

Introduction to this compound

Iron, a vital element for numerous biological processes, exists as a mixture of four stable isotopes. This compound is a naturally occurring, stable isotope of iron, first identified in 1935.[1] Although it is the least abundant of iron's stable isotopes, its unique mass makes it an invaluable tool for tracer studies in biological systems. Unlike radioactive isotopes, stable isotopes like ⁵⁸Fe do not decay, making them safe for human studies, particularly in vulnerable populations such as children and pregnant women.[2]

The primary application of enriched this compound lies in its use as a precursor for the production of the radioisotope Iron-59 (⁵⁹Fe) and as a stable isotopic tracer in metabolic research.[3][4] As a tracer, ⁵⁸Fe allows for the precise tracking of iron absorption, distribution, and utilization within the body, providing critical insights into the mechanisms of iron homeostasis and the efficacy of iron-based therapeutics.[5][6][7][8]

Properties of Iron Isotopes

The following table summarizes the key properties of the stable isotopes of iron.

PropertyIron-54 (⁵⁴Fe)Iron-56 (⁵⁶Fe)Iron-57 (⁵⁷Fe)This compound (⁵⁸Fe)
Natural Abundance (%) 5.84591.7542.1190.282
Atomic Mass (Da) 53.93960955.93493656.93539357.933274
Nuclear Spin 0+0+1/2-0+
Year of Discovery ---1935[1]

Synthesis and Enrichment of this compound

Due to its low natural abundance, the use of this compound in research necessitates an enrichment process to increase its concentration relative to other iron isotopes. Several methods are employed for the separation of stable isotopes, primarily based on the mass differences between them.

Isotope Enrichment Methodologies

The principal techniques for enriching this compound include electromagnetic isotope separation (EMIS), gas centrifugation, and thermal diffusion.[9]

  • Electromagnetic Isotope Separation (EMIS): This method utilizes the principle of mass spectrometry on a large scale. Iron is first vaporized and ionized. The resulting ion beam is then passed through a magnetic field, which deflects the ions according to their mass-to-charge ratio. Lighter isotopes are deflected more than heavier ones, allowing for the physical separation and collection of ⁵⁸Fe.[10][11]

  • Gas Centrifugation: In this process, a volatile iron compound, such as iron pentacarbonyl (Fe(CO)₅), is introduced into a high-speed centrifuge.[12] The centrifugal force causes the heavier molecules containing heavier iron isotopes to move towards the outer wall of the centrifuge, while the lighter molecules concentrate near the center. This creates a concentration gradient that allows for the separation of ⁵⁸Fe.[13][14]

  • Thermal Diffusion: This technique exploits the tendency of lighter isotopes to migrate towards a hotter surface when a temperature gradient is applied to a liquid or gas.[15][16] By creating a temperature differential across a column containing a liquid iron compound, a concentration gradient of the isotopes is established, enabling the separation of ⁵⁸Fe.

The following diagram illustrates a high-level workflow for the enrichment of this compound.

Isotope_Enrichment_Workflow cluster_input Input cluster_processing Processing cluster_output Output Natural Iron Ore Natural Iron Ore Chemical Conversion Chemical Conversion Natural Iron Ore->Chemical Conversion to volatile compound Isotope Separation Isotope Separation Chemical Conversion->Isotope Separation e.g., Fe(CO)5 gas Enriched 58Fe_stream Enriched 58Fe_stream Isotope Separation->Enriched 58Fe_stream Enriched Stream Depleted Iron_stream Depleted Iron_stream Isotope Separation->Depleted Iron_stream Depleted Stream Chemical Reconversion Chemical Reconversion Enriched 58Fe Enriched 58Fe Chemical Reconversion->Enriched 58Fe Depleted Iron Depleted Iron Enriched 58Fe_stream->Chemical Reconversion to desired form Depleted Iron_stream->Depleted Iron

A high-level overview of the this compound enrichment process.

Applications of this compound in Research and Drug Development

The primary utility of enriched this compound is as a stable isotopic tracer in metabolic studies. These studies are crucial for understanding iron homeostasis, diagnosing and monitoring iron-related disorders, and evaluating the efficacy of novel drug candidates.

Iron Metabolism and Homeostasis

Iron is essential for a multitude of physiological processes, including oxygen transport, DNA synthesis, and cellular energy production. The body tightly regulates iron levels to ensure a sufficient supply for these functions while preventing the toxic effects of iron overload. The liver-produced hormone hepcidin (B1576463) is the master regulator of systemic iron homeostasis.[5][7][17]

The following diagram illustrates the central role of hepcidin in regulating iron absorption and recycling.

Hepcidin_Regulation cluster_liver Hepatocyte cluster_intestine Enterocyte (Intestine) cluster_macrophage Macrophage Hepcidin Hepcidin Ferroportin1 Ferroportin Hepcidin->Ferroportin1 inhibits Ferroportin2 Ferroportin Hepcidin->Ferroportin2 inhibits DietaryIron DietaryIron DietaryIron->Ferroportin1 absorption Bloodstream1 Bloodstream Ferroportin1->Bloodstream1 iron export RecycledIron RecycledIron RecycledIron->Ferroportin2 release Bloodstream2 Bloodstream Ferroportin2->Bloodstream2 iron export

Hepcidin-mediated regulation of iron homeostasis.
Cellular Iron Uptake and Storage

At the cellular level, iron uptake is primarily mediated by the transferrin receptor. Iron, bound to the protein transferrin in the blood, is taken up by cells through endocytosis. Once inside the cell, iron is released and can be utilized in various metabolic processes or stored in the protein ferritin to prevent oxidative damage.

The following diagram depicts the pathway of cellular iron uptake and storage.

Cellular_Iron_Uptake cluster_extracellular Extracellular Space cluster_cell Cell TransferrinFe Transferrin-Fe³⁺ TfR Transferrin Receptor TransferrinFe->TfR binds Endosome Endosome TfR->Endosome endocytosis LIP Labile Iron Pool (Fe²⁺) Endosome->LIP Fe³⁺ -> Fe²⁺ release Ferritin Ferritin (Storage) LIP->Ferritin storage Mitochondrion Mitochondrion LIP->Mitochondrion utilization

Pathway of cellular iron uptake and storage.

Experimental Protocols for this compound Tracer Studies

This compound tracer studies are instrumental in quantifying iron absorption and metabolism in vivo. The general workflow involves the administration of an enriched ⁵⁸Fe compound and subsequent measurement of its incorporation into various biological compartments.

General Experimental Workflow

The following diagram outlines a typical workflow for a human iron absorption study using ⁵⁸Fe.

Fe58_Tracer_Workflow Subject Recruitment Subject Recruitment Baseline Sample Collection Baseline Sample Collection Subject Recruitment->Baseline Sample Collection Blood, Feces 58Fe Administration 58Fe Administration Baseline Sample Collection->58Fe Administration Oral or IV Timed Sample Collection Timed Sample Collection 58Fe Administration->Timed Sample Collection Blood, Feces over time Sample Preparation Sample Preparation Timed Sample Collection->Sample Preparation Isotope Ratio Analysis Isotope Ratio Analysis Sample Preparation->Isotope Ratio Analysis e.g., Centrifugation Data Analysis Data Analysis Isotope Ratio Analysis->Data Analysis MC-ICP-MS or INAA Results Interpretation Results Interpretation Data Analysis->Results Interpretation Calculate absorption

Experimental workflow for an this compound tracer study.
Detailed Methodologies

4.2.1. Subject Preparation and Dosing

  • Subject Recruitment: Recruit subjects based on the study's inclusion and exclusion criteria (e.g., age, health status, iron levels).

  • Baseline Sampling: Collect baseline blood and/or fecal samples to determine the natural ⁵⁸Fe/⁵⁷Fe isotope ratio.

  • ⁵⁸Fe Administration: Administer a precisely weighed dose of enriched ⁵⁸Fe, typically in the form of a salt (e.g., ferrous sulfate), either orally or intravenously.[2][18][19] The dosage is calculated based on the subject's body weight and the specific research question.

4.2.2. Sample Collection and Processing

  • Timed Sampling: Collect blood and/or fecal samples at predetermined time points following ⁵⁸Fe administration to track its absorption and incorporation.[18][19]

  • Sample Preparation:

    • Blood: Separate plasma and red blood cells by centrifugation. A standard protocol would involve centrifuging whole blood at 1500 x g for 10 minutes at 4°C.

    • Feces: Homogenize fecal samples for uniform analysis.

4.2.3. Isotope Ratio Measurement

  • Analytical Techniques: The enrichment of ⁵⁸Fe in the collected samples is measured using high-precision mass spectrometry techniques.

    • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is a highly sensitive and precise method for determining isotope ratios.[20]

    • Instrumental Neutron Activation Analysis (INAA): An alternative method where the sample is irradiated with neutrons, and the resulting gamma-ray emissions are measured to quantify the ⁵⁸Fe content.[21]

  • Data Analysis: The change in the ⁵⁸Fe/⁵⁷Fe isotope ratio from baseline is used to calculate the amount of ⁵⁸Fe absorbed and incorporated into red blood cells or other tissues.

Quantitative Data Summary

The following table presents representative quantitative data from this compound tracer studies.

ParameterValueReference
Natural Abundance of ⁵⁸Fe 0.282%[22]
Typical ⁵⁸Fe Enrichment in Tracers >95%-
Typical Oral Dose in Human Studies 1-5 mg[23]
Iron Absorption in Healthy Adults 5-15%-
Precision of MC-ICP-MS for ⁵⁸Fe/⁵⁷Fe <0.1%[24]

Conclusion

This compound is a powerful and safe tool for investigating the complexities of iron metabolism. Its application as a stable isotope tracer has significantly advanced our understanding of iron homeostasis and has become indispensable in the development of new therapies for iron-related disorders. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies. The continued refinement of isotope enrichment techniques and analytical methods will further enhance the utility of this compound in pushing the boundaries of biomedical science.

References

The Pivotal Role of Iron-58 in the Stellar Forge: A Technical Guide to its Nucleosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the crucial role of the iron isotope ⁵⁸Fe in the synthesis of heavy elements within stars. This whitepaper details the nuclear processes, experimental validations, and astrophysical implications of Iron-58's journey through the cosmos, providing a foundational resource for a diverse scientific audience.

This compound (⁵⁸Fe) serves as a critical seed nucleus in the slow neutron capture process, or s-process, which is responsible for the creation of approximately half of the atomic nuclei heavier than iron.[1] This process occurs predominantly in the late stages of a star's life, particularly in Asymptotic Giant Branch (AGB) stars and during the helium and carbon burning phases in massive stars.[1]

The s-Process Pathway: A Step-by-Step Journey

The synthesis of heavier elements from iron begins with the stable iron isotopes, primarily ⁵⁶Fe. Through a series of neutron captures, the isotopic mass increases. The journey to and beyond ⁵⁸Fe can be summarized as follows:

  • Formation of ⁵⁷Fe: A stable ⁵⁶Fe nucleus captures a neutron (n), forming the stable isotope ⁵⁷Fe.

    • ⁵⁶Fe + n → ⁵⁷Fe + γ

  • Formation of ⁵⁸Fe: The newly formed ⁵⁷Fe nucleus captures another neutron, resulting in the stable isotope ⁵⁸Fe.

    • ⁵⁷Fe + n → ⁵⁸Fe + γ

  • The Crucial Step to ⁵⁹Fe: ⁵⁸Fe then captures a neutron to become ⁵⁹Fe, a radioactive isotope with a half-life of approximately 44.5 days.[2][3]

    • ⁵⁸Fe + n → ⁵⁹Fe + γ

  • Beta Decay to Cobalt-59: Due to its instability, ⁵⁹Fe undergoes beta decay, where a neutron is converted into a proton, transforming the iron nucleus into a stable Cobalt-59 (⁵⁹Co) nucleus.[4]

    • ⁵⁹Fe → ⁵⁹Co + e⁻ + ν̅e

  • Continuing the Chain: The newly formed ⁵⁹Co can then capture another neutron to become ⁶⁰Co, which is also radioactive and beta-decays to the stable nickel isotope ⁶⁰Ni with a half-life of about 5.27 years.[5] This process of neutron capture and beta decay continues, progressively building up heavier elements.

This sequence highlights the pivotal position of ⁵⁸Fe as a stepping stone in the s-process, directly leading to the formation of cobalt and subsequently other heavier elements.

Quantitative Analysis: Neutron Capture Cross-Sections

The probability of these neutron capture reactions occurring is quantified by the neutron capture cross-section (σ). For stellar nucleosynthesis, the Maxwellian-averaged cross-section (MACS) at a given thermal energy (kT) is the most relevant parameter. Below is a compilation of MACS values for key isotopes in the s-process pathway originating from iron.

IsotopeMACS at kT = 5 keV (mb)MACS at kT = 30 keV (mb)MACS at kT = 100 keV (mb)
⁵⁶Fe 32.5 ± 1.912.1 ± 0.65.3 ± 0.3
⁵⁷Fe 60.2 ± 3.125.4 ± 1.312.1 ± 0.6
⁵⁸Fe 12.3 ± 0.74.1 ± 0.21.9 ± 0.1
⁵⁹Co 42.1 ± 2.220.1 ± 1.010.3 ± 0.5

Note: These values are compiled from various experimental and evaluated nuclear data libraries. The uncertainties reflect the experimental and evaluation discrepancies.

Experimental Validation: Measuring the Immeasurable

The determination of neutron capture cross-sections is a complex experimental endeavor. Two primary methods are employed: the time-of-flight (TOF) technique and the activation method.

Time-of-Flight (TOF) Technique

The TOF method is a direct measurement technique that determines the energy of neutrons by measuring the time it takes for them to travel a known distance.

Experimental Workflow:

  • Neutron Production: A pulsed neutron beam is generated. For instance, at the n_TOF facility at CERN, this is achieved by impacting a high-energy proton beam on a lead spallation target.[6][7][8] At J-PARC, a proton beam strikes a mercury target to produce neutrons.[9][10][11][12]

  • Neutron Moderation: The initially high-energy neutrons are slowed down (moderated) to a range of energies relevant for stellar nucleosynthesis.

  • Flight Path: The moderated neutrons travel down a long, evacuated flight path.

  • Target Interaction: The neutron beam impinges on an enriched sample of the isotope being studied (e.g., ⁵⁸Fe).

  • Gamma-Ray Detection: When a neutron is captured by a nucleus in the target, the resulting excited nucleus emits a cascade of gamma-rays. These gamma-rays are detected by highly sensitive detectors, such as C₆D₆ liquid scintillators or germanium detectors.[13]

  • Data Analysis: The time difference between the neutron pulse generation and the detection of the gamma-rays allows for the precise determination of the neutron's energy. The number of capture events at each energy is used to calculate the neutron capture cross-section.

Time-of-Flight (TOF) Experimental Workflow.
Activation Method

The activation method is an indirect technique that relies on the radioactive decay of the product nucleus.

Experimental Protocol:

  • Sample Irradiation: A sample containing the target isotope (e.g., ⁵⁸Fe) is irradiated with a well-characterized neutron flux for a specific duration.[14][15][16]

  • Sample Transfer: After irradiation, the sample is transported to a low-background counting station.

  • Radioactivity Measurement: The characteristic gamma-rays emitted from the decay of the newly formed radioactive isotope (e.g., ⁵⁹Fe) are measured using a high-resolution detector, typically a High-Purity Germanium (HPGe) detector.

  • Cross-Section Calculation: The neutron capture cross-section is determined from the measured activity, the neutron flux, the number of target nuclei, and the irradiation and decay times.[16]

Signaling Pathways: The s-Process Network

The sequence of neutron captures and beta decays starting from ⁵⁸Fe can be visualized as a nuclear reaction pathway.

s_Process_Pathway Fe58 ⁵⁸Fe Fe59 ⁵⁹Fe Fe58->Fe59 (n,γ) Co59 ⁵⁹Co Fe59->Co59 β⁻ decay (t½ ≈ 44.5 d) Co60 ⁶⁰Co Co59->Co60 (n,γ) Ni60 ⁶⁰Ni Co60->Ni60 β⁻ decay (t½ ≈ 5.27 y) Heavier_Elements ... Heavier Elements Ni60->Heavier_Elements (n,γ)

s-Process pathway originating from this compound.

Conclusion

This compound stands as a linchpin in the stellar nucleosynthesis of heavy elements. Its formation through successive neutron captures on lighter iron isotopes and its subsequent transformation into cobalt provide a gateway to the production of a vast array of elements heavier than iron. The precise measurement of its neutron capture cross-section, through sophisticated experimental techniques, is fundamental to refining our models of stellar evolution and the chemical enrichment of the universe. This technical guide provides a foundational overview for professionals across scientific disciplines, underscoring the interconnectedness of nuclear physics, astrophysics, and the fundamental building blocks of matter.

References

Iron-58: A Comprehensive Technical Guide to a Stable Isotope in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and applications of Iron-58 (⁵⁸Fe), a stable, non-radioactive isotope of iron. Its unique properties make it an invaluable tool in a multitude of research and development fields, particularly in metabolic studies, nutritional science, and drug development, where it serves as a powerful tracer to elucidate complex biological pathways.

Core Properties of this compound

This compound is one of the four naturally occurring stable isotopes of iron. While it is the least abundant, its stability and distinct mass make it ideal for isotopic labeling and tracer studies, providing a safe alternative to radioactive isotopes like ⁵⁹Fe. A summary of its key physical and nuclear properties is presented below.

PropertyValueCitations
Symbol ⁵⁸Fe[1]
Stability Stable, Non-Radioactive[2][3]
Natural Abundance 0.282%[4][5]
Atomic Mass 57.933274 u
Protons 26
Neutrons 32
Spin 0+
Binding Energy/Nucleon 8.792 MeV
Thermal Neutron Capture Cross Section 1.33 ± 0.03 barns

Applications in Research and Drug Development

The primary application of ⁵⁸Fe lies in its use as a tracer in biological systems. By introducing ⁵⁸Fe-labeled compounds into a system, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of iron without the safety concerns associated with radioactive materials.

Key Application Areas:

  • Nutritional Science: To study iron absorption and bioavailability from different food sources and supplements. It is instrumental in understanding conditions like anemia and developing effective interventions.

  • Metabolic Studies: To investigate the intricate pathways of iron metabolism and homeostasis at the cellular and systemic levels. This includes tracking iron uptake by cells, incorporation into proteins like hemoglobin, and storage in ferritin.

  • Drug Development: In the pharmacokinetic and pharmacodynamic studies of iron-based drugs or drugs that modulate iron metabolism. Stable isotope labeling is a crucial technique in the drug development process.

  • Production of Radioisotopes: ⁵⁸Fe is used as the target material for the production of the radioisotope Iron-59 (⁵⁹Fe) through neutron capture. ⁵⁹Fe is also used in biomedical research.

  • Synthesis of Superheavy Elements: ⁵⁸Fe serves as a projectile in particle accelerators for the synthesis of new superheavy elements.

Experimental Protocols and Methodologies

The quantification of ⁵⁸Fe in biological samples is primarily achieved through two highly sensitive analytical techniques: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Neutron Activation Analysis (NAA).

Iron Absorption and Metabolism Study using ⁵⁸Fe Tracer

This protocol outlines a typical in vivo study to assess iron absorption and incorporation into red blood cells.

Methodology:

  • Baseline Sample Collection: A baseline blood sample is collected from the subject to determine the natural isotopic abundance of iron.

  • Administration of ⁵⁸Fe: A precisely weighed oral dose of an enriched ⁵⁸Fe compound (e.g., ⁵⁸Fe-labeled ferrous sulfate) is administered to the subject. For studies distinguishing absorption from utilization, a second iron isotope (e.g., ⁵⁷Fe) can be administered intravenously.

  • Sample Collection: Blood samples are collected at specific time points after administration (e.g., 4, 5, 7, and 14 days) to track the incorporation of ⁵⁸Fe into erythrocytes. Fecal samples can also be collected to measure unabsorbed iron.

  • Sample Preparation:

    • Blood samples are processed to separate red blood cells.

    • The samples are then digested using strong acids (e.g., nitric acid) in a microwave digestion system to bring the iron into solution.

  • Isotopic Analysis: The prepared samples are analyzed by MC-ICP-MS or NAA to determine the change in the ⁵⁸Fe/⁵⁶Fe or ⁵⁸Fe/⁵⁷Fe isotope ratio compared to the baseline.

  • Calculation of Absorption: The percentage of ⁵⁸Fe absorbed is calculated based on the enrichment of the isotope in the circulating erythrocytes, taking into account the total circulating iron mass.

Experimental_Workflow_Iron_Absorption cluster_pre_admin Pre-Administration cluster_admin Administration cluster_post_admin Post-Administration cluster_analysis Analysis baseline 1. Baseline Blood Sample Collection administer 2. Oral Administration of ⁵⁸Fe-labeled Compound baseline->administer Establish natural abundance collection 3. Timed Blood/Fecal Sample Collection administer->collection Trace incorporation over time prep 4. Sample Preparation (Digestion) collection->prep analysis 5. Isotopic Analysis (MC-ICP-MS / NAA) prep->analysis calc 6. Calculation of Iron Absorption analysis->calc

Caption: Workflow for an in vivo iron absorption study using ⁵⁸Fe.

Quantification by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is the preferred method for high-precision isotope ratio measurements of iron due to its sensitivity and ability to measure multiple isotopes simultaneously.

Protocol:

  • Sample Digestion: Biological samples (e.g., blood, tissue) are digested in concentrated nitric acid to break down the organic matrix and solubilize the iron.

  • Chromatographic Purification: The iron fraction is separated from the sample matrix using anion exchange chromatography to minimize isobaric interferences (e.g., from Nickel on ⁵⁸Fe).

  • Instrument Calibration: The MC-ICP-MS is calibrated using certified reference materials with known iron isotopic compositions to correct for instrumental mass bias. A double-spike technique using another iron isotope pair (e.g., ⁵⁴Fe-⁵⁷Fe) can also be employed for enhanced accuracy.

  • Sample Introduction: The purified sample solution is introduced into the plasma, where it is atomized and ionized.

  • Mass Analysis: The ion beam is passed through a magnetic sector, and the different iron isotopes are separated based on their mass-to-charge ratio and detected simultaneously by multiple collectors.

  • Data Processing: The measured isotope ratios (e.g., ⁵⁸Fe/⁵⁶Fe) are corrected for mass bias, and the enrichment of ⁵⁸Fe is calculated relative to the baseline.

MC_ICP_MS_Workflow start Biological Sample with ⁵⁸Fe digestion 1. Acid Digestion start->digestion purification 2. Anion Exchange Chromatography digestion->purification Isolate Iron analysis 3. MC-ICP-MS Analysis purification->analysis Introduce purified sample data 4. Data Processing & Calculation analysis->data Measure isotope ratios

Caption: General workflow for ⁵⁸Fe quantification using MC-ICP-MS.

Quantification by Neutron Activation Analysis (NAA)

NAA is a highly sensitive nuclear analytical technique that can be used to determine the total amount of ⁵⁸Fe in a sample.

Protocol:

  • Sample Preparation: A small, weighed amount of the biological sample is encapsulated in a high-purity vial (e.g., quartz).

  • Irradiation: The sample is placed in a nuclear reactor and bombarded with thermal neutrons. The stable ⁵⁸Fe nucleus captures a neutron, transforming it into the radioactive isotope ⁵⁹Fe (⁵⁸Fe(n,γ)⁵⁹Fe).

  • Cooling Period: The irradiated sample is allowed to "cool" for a period (e.g., several days) to allow short-lived interfering radionuclides to decay.

  • Gamma-Ray Spectrometry: The sample is then placed in a high-purity germanium (HPGe) detector to measure the characteristic gamma rays emitted as ⁵⁹Fe decays.

  • Quantification: The intensity of the ⁵⁹Fe gamma-ray peaks is proportional to the amount of ⁵⁸Fe originally present in the sample. By comparing the sample's activity to that of a known ⁵⁸Fe standard irradiated under the same conditions, the mass of ⁵⁸Fe in the sample can be accurately determined.

NAA_Workflow sample 1. Sample Encapsulation irradiation 2. Neutron Irradiation (⁵⁸Fe → ⁵⁹Fe) sample->irradiation cooling 3. Cooling Period irradiation->cooling Decay of interferences measurement 4. Gamma-Ray Spectrometry cooling->measurement Measure ⁵⁹Fe decay quantification 5. Quantification vs. Standard measurement->quantification

Caption: Workflow for ⁵⁸Fe quantification using Neutron Activation Analysis.

Role in Elucidating Iron Metabolism Pathways

Iron metabolism is a complex, tightly regulated process involving absorption in the duodenum, transport in the circulation by transferrin, utilization by cells for various functions (e.g., hemoglobin synthesis), and storage in ferritin. The hormone hepcidin (B1576463) is the master regulator of systemic iron homeostasis. ⁵⁸Fe tracers are instrumental in quantifying the flux of iron through these pathways under different physiological and pathological conditions.

Iron_Metabolism_Pathway DietaryFe Dietary Iron (⁵⁸Fe) Duodenum Duodenal Enterocytes DietaryFe->Duodenum Absorption PlasmaTf Plasma Transferrin-Fe (⁵⁸Fe) Duodenum->PlasmaTf Export via Ferroportin BoneMarrow Bone Marrow PlasmaTf->BoneMarrow Uptake Liver Liver (Storage as Ferritin-⁵⁸Fe) PlasmaTf->Liver Uptake for Storage Erythrocytes Erythrocytes (Hemoglobin-⁵⁸Fe) BoneMarrow->Erythrocytes Erythropoiesis Macrophages Macrophages Erythrocytes->Macrophages Senescence & Phagocytosis Liver->PlasmaTf Release Hepcidin Hepcidin Liver->Hepcidin Synthesis Macrophages->PlasmaTf Iron Recycling Hepcidin->Duodenum Inhibits Export Hepcidin->Macrophages Inhibits Export

Caption: Simplified overview of systemic iron metabolism pathways traced by ⁵⁸Fe.

Other Analytical Considerations

Mössbauer Spectroscopy: This technique is a powerful tool for studying the chemical environment, oxidation state, and magnetic properties of iron nuclei. However, it relies on the presence of a nuclear spin and specific energy level transitions. The most commonly used isotope for Mössbauer spectroscopy is ⁵⁷Fe due to its favorable nuclear properties. ⁵⁸Fe, with a nuclear spin of 0, is not a suitable isotope for this technique.

Conclusion

This compound is a robust and safe tool for researchers, scientists, and drug development professionals. Its utility as a stable isotopic tracer allows for precise and quantitative investigation of iron metabolism and pharmacokinetics, which is critical for advancing our understanding of nutrition, metabolic diseases, and the development of novel therapeutics. The methodologies of MC-ICP-MS and NAA provide the high sensitivity required to detect ⁵⁸Fe enrichment in complex biological matrices, making it an indispensable element in modern biomedical research.

References

A Technical Guide to the Geochemical Distribution of Iron-58 in Terrestrial Rocks

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Iron (Fe), a cornerstone element in planetary science and biology, possesses four stable isotopes: ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, and ⁵⁸Fe.[1] The precise measurement of their relative abundances provides a powerful tool for tracing a wide array of geological and biogeochemical processes. While isotopic data are most commonly reported as δ⁵⁶Fe, the distribution of ⁵⁸Fe is intrinsically linked through mass-dependent fractionation, making its understanding crucial. This technical guide provides a comprehensive overview of the geochemical distribution of iron isotopes, with a focus on ⁵⁸Fe, in major terrestrial rock reservoirs. It details the analytical protocols required for high-precision measurements, presents quantitative data in a structured format, and visualizes key workflows and processes to offer an in-depth resource for researchers in geochemistry and related scientific fields.

Introduction to Iron Isotope Geochemistry

The isotopic composition of iron in natural materials varies as a result of processes that fractionate, or sort, the isotopes based on their mass differences. These processes span high-temperature planetary differentiation to low-temperature, biologically mediated redox reactions at the Earth's surface.[2][3] The majority of igneous and metamorphic rocks exhibit a remarkably uniform iron isotopic composition, providing a baseline δ⁵⁶Fe value of approximately 0‰ relative to the IRMM-014 reference standard.[4] Deviations from this baseline in other rock types, such as sedimentary and hydrothermally altered rocks, offer insights into their formation history.

Iron has four stable isotopes with the following approximate natural abundances: ⁵⁴Fe (5.85%), ⁵⁶Fe (91.75%), ⁵⁷Fe (2.12%), and ⁵⁸Fe (0.28%). Due to its low abundance, ⁵⁸Fe is measured with lower precision than the more abundant isotopes. Consequently, iron isotope data are typically reported using the δ⁵⁶Fe or δ⁵⁷Fe notation. However, variations in δ⁵⁸Fe are directly related to δ⁵⁶Fe by mass-dependent fractionation, except in very specific biological cases. Understanding the distribution of the major iron isotopes is therefore key to constraining the behavior of ⁵⁸Fe in terrestrial systems.

Quantitative Distribution of Iron Isotopes in Terrestrial Rocks

The following tables summarize the δ⁵⁶Fe values for major categories of terrestrial rocks. These values reflect the integrated history of fractionation processes affecting the iron budget of the crust and mantle.

Table 1: Iron Isotope Composition of Igneous Rocks

Rock Type / Location Description δ⁵⁶Fe (‰) Range Reference(s)
General Igneous & Mantle Baseline for terrestrial materials. Considered isotopically homogeneous. ~ 0.0
Upper Continental Crust (UCC) Average composition derived from various crustal rocks and proxies. 0.09 ± 0.03
Island Arc Basalts (IABs) Representative of juvenile continental crustal material. -0.04 to +0.14
Bushveld Complex, South Africa Magmatic magnetite from a large layered intrusion. 0.28 to 0.86

| Isua Supracrustal Belt, Greenland | 3.7-billion-year-old metabasalts. | -0.02 to +0.30 | |

Table 2: Iron Isotope Composition of Sedimentary Rocks

Rock Type / Location Description δ⁵⁶Fe (‰) Range Reference(s)
Glacial Diamictites Composites serving as a proxy for the average upper continental crust through time. -0.59 to +0.23
Deep-Sea Sediments (Nankai Trough) Acetic acid leachable fraction (δ⁵⁶Fe_aca) of mud rock. -0.33 to -0.72
Deep-Sea Sediments (Nankai Trough) Hydroxylamine-HCl leachable fraction (δ⁵⁶Fe_hyam) of mud rock. -0.26 ± 0.09
Weathering Residues (Soils, Clays) Products of continental weathering, which preferentially mobilizes light Fe isotopes. up to +1.0

| Riverine Dissolved Fe | Dissolved load transported by rivers, reflecting preferential leaching of light isotopes. | down to -3.0 | |

Table 3: Iron Isotope Composition of Metamorphic Rocks

Rock Type / Location Description δ⁵⁶Fe (‰) Range Reference(s)
General Metamorphic Rocks Unaltered metamorphic rocks are typically considered to retain their igneous protolith signature. ~ 0.0

| Metamorphosed Iron Formations | Metamorphism can redistribute iron among various silicate (B1173343), oxide, and sulfide (B99878) minerals. Isotopic effects are dependent on specific reactions and fluid interaction. | Variable | |

Experimental Protocols for Iron Isotope Analysis

High-precision measurement of iron isotope ratios is a technically demanding process requiring rigorous chemical separation and advanced mass spectrometry. The most common and precise method is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Digestion
  • Homogenization: Rock samples are first crushed and powdered to ensure homogeneity.

  • Digestion: Approximately 20-50 mg of the powdered sample is weighed into a pre-cleaned PFA Savillex® beaker.

  • Acid Treatment: A combination of high-purity, concentrated hydrofluoric (HF) and nitric (HNO₃) acids is added to the beaker. Perchloric acid (HClO₄) may also be used. The beaker is sealed and heated on a hotplate at ~120°C for several days to achieve complete dissolution of silicate and oxide minerals.

  • Evaporation: Following digestion, the solution is evaporated to dryness to remove the acids. This step may be repeated with HNO₃ or HCl to convert fluorides into more soluble nitrates or chlorides.

Chromatographic Separation of Iron

To avoid isobaric interferences during mass spectrometry (e.g., ⁵⁴Cr on ⁵⁴Fe and ⁵⁸Ni on ⁵⁸Fe), iron must be chemically separated from the sample matrix.

  • Resin Preparation: A chromatography column is prepared with a cation-exchange resin, such as AGMP-50 or AG1-X8.

  • Sample Loading: The digested sample is re-dissolved in a dilute acid solution (e.g., 6 M HCl) and loaded onto the column.

  • Matrix Elution: A specific volume of acid is passed through the column to wash out matrix elements while the iron remains bound to the resin. For example, a mixture of dilute HCl and HF can be used to elute high-field-strength elements (HFSEs) and aluminum.

  • Iron Collection: Iron is subsequently eluted from the resin using a different acid or a different concentration of the same acid. A common eluent is a dilute mixture of HCl and HF (e.g., 0.2 M HCl and 0.5 M HF). The collected iron fraction is then evaporated to dryness.

  • Purity and Yield: This procedure must achieve a near-quantitative recovery of iron (>99%) to prevent isotopic fractionation during the separation process.

MC-ICP-MS Analysis
  • Sample Introduction: The purified iron is re-dissolved in dilute (2-3%) HNO₃ for analysis.

  • Instrumentation: Measurements are performed on a high-resolution MC-ICP-MS, which can physically separate the ion beams of the iron isotopes from many molecular interferences (e.g., argides like ⁴⁰Ar¹⁴N⁺ on ⁵⁴Fe).

  • Mass Bias Correction: Instrumental mass bias, which favors the transmission of heavier isotopes through the mass spectrometer, must be corrected. Several methods are employed:

    • Sample-Standard Bracketing (SSB): The analysis of the unknown sample is bracketed by analyses of an international standard (e.g., IRMM-014) with a precisely known isotopic composition.

    • Double-Spike Technique: This is the most robust method. A sample is spiked with an artificially produced mixture of two iron isotopes (e.g., ⁵⁷Fe and ⁵⁸Fe) in a precisely known ratio before chemical separation. This allows for the mathematical correction of any isotopic fractionation induced during both the chemical purification and the mass spectrometric analysis.

Visualizations of Workflows and Processes

Visual diagrams help clarify the complex analytical procedures and geological processes involved in iron isotope geochemistry.

Analytical_Workflow cluster_prep Sample Preparation cluster_chem Iron Purification cluster_analysis Mass Spectrometry Rock_Sample Terrestrial Rock Sample Powder Powder Rock_Sample->Powder Crushing Digestion Digestion Powder->Digestion HF + HNO3 Column_Chrom Column_Chrom Digestion->Column_Chrom Load Sample Matrix_Elution Matrix_Elution Column_Chrom->Matrix_Elution Wash Fe_Collection Fe_Collection Matrix_Elution->Fe_Collection Elute Fe MC_ICP_MS MC_ICP_MS Fe_Collection->MC_ICP_MS Introduce Sample Mass_Bias_Correction Mass_Bias_Correction MC_ICP_MS->Mass_Bias_Correction Double-Spike or SSB Final_Data Final Isotope Data (δ56Fe, δ58Fe) Mass_Bias_Correction->Final_Data Calculate δ56Fe

Caption: Analytical workflow for high-precision iron isotope analysis.

Iron_Fractionation_Cycle Mantle Mantle & Igneous Rocks (δ56Fe ≈ 0‰) Weathering Continental Weathering (Redox & Biological Processes) Mantle->Weathering Uplift & Exposure Residue Soils & Weathering Residue (Enriched in Heavy Fe, δ56Fe > 0) Weathering->Residue Dissolved Dissolved Riverine Load (Enriched in Light Fe, δ56Fe < 0) Weathering->Dissolved Ocean Ocean Reservoir Dissolved->Ocean Riverine Transport Sediments Marine Sediments (Variable δ56Fe) Ocean->Sediments Precipitation & Diagenesis

References

A Technical Guide to the Fundamental Principles of Stable Isotope Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques central to stable isotope tracer studies. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who are looking to leverage this powerful technology to gain deeper insights into metabolic pathways, pharmacokinetics, and the mechanism of action of therapeutic agents.

Core Principles of Stable Isotope Tracing

Stable isotope tracer studies are founded on the principle of using non-radioactive isotopes to label molecules and track their fate within a biological system.[1] The most commonly utilized stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2][3] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H), meaning they participate in the same biochemical reactions without significantly altering the molecule's fundamental properties.[4][5]

The central concept involves introducing a labeled compound, the "tracer," into a biological system and monitoring its incorporation into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of the rate of metabolic reactions, known as metabolic flux. Key measurements in these studies include isotopic enrichment, which is the proportion of a metabolite that contains the stable isotope label, and the subsequent calculation of metabolic flux.

Key Concepts:

  • Isotopes: Atoms of the same element with the same number of protons but a different number of neutrons, resulting in a different atomic mass. Stable isotopes do not decay and are not radioactive.

  • Tracer: A molecule in which one or more atoms have been replaced by a stable isotope.

  • Tracee: The naturally abundant, unlabeled form of the molecule.

  • Isotopic Enrichment: The increase in the abundance of a specific isotope in a sample above its natural abundance. This is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Metabolic Flux: The rate at which metabolites are interconverted through a series of biochemical reactions in a metabolic pathway.

Experimental Protocols

The successful implementation of stable isotope tracer studies hinges on meticulous experimental design and execution. The choice of tracer, labeling strategy, and analytical method depends on the specific research question.

Metabolic Labeling in Cell Culture (e.g., ¹³C-Glucose Flux Analysis)

This protocol outlines a general procedure for tracing the metabolism of glucose in cultured cells to investigate central carbon metabolism, including glycolysis and the TCA cycle.

Materials:

  • Cells of interest

  • Standard cell culture medium

  • Glucose-free version of the cell culture medium

  • [U-¹³C₆]-glucose (or another specifically labeled glucose variant)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ice-cold 80% methanol (B129727) for quenching and extraction

  • Cell scrapers

  • Centrifuge

Procedure:

  • Media Preparation:

    • Prepare glucose-free medium.

    • Supplement with 10% dialyzed FBS to minimize unlabeled glucose.

    • Dissolve [U-¹³C₆]-glucose in the glucose-free medium to the desired final concentration (e.g., 25 mM).

    • Sterile filter the complete labeling medium.

  • Cell Culture and Labeling:

    • Seed cells in their standard growth medium and grow to 70-80% confluency.

    • Aspirate the standard medium and wash the cells once with sterile PBS.

    • Add the pre-warmed ¹³C-glucose labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells and place on dry ice.

    • Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

    • Vortex the samples and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried pellets at -80°C until analysis.

    • Reconstitute the dried extracts in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile (B52724) for LC-MS).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins.

Materials:

  • Cells that are auxotrophic for the amino acids to be labeled (e.g., arginine and lysine)

  • SILAC-grade cell culture medium (deficient in arginine and lysine)

  • "Light" (natural abundance) L-arginine and L-lysine

  • "Heavy" labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂)

  • Dialyzed FBS

  • Standard cell culture reagents and equipment

  • Lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • Trypsin for protein digestion

Procedure:

  • Adaptation Phase:

    • Culture two populations of cells separately.

    • One population is grown in "light" medium supplemented with natural arginine and lysine.

    • The other population is grown in "heavy" medium supplemented with the stable isotope-labeled arginine and lysine.

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids (>95%).

  • Experimental Phase:

    • Apply the experimental treatment (e.g., drug administration) to one cell population (e.g., the "heavy" labeled cells) and a vehicle control to the other ("light" labeled cells).

  • Sample Preparation and Analysis:

    • Harvest and lyse the cells from both populations.

    • Quantify the protein concentration in each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

    • Digest the combined protein sample with trypsin.

    • Analyze the resulting peptides by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for their relative quantification.

In Vivo Tracer Infusion in Humans

This protocol provides a general framework for a primed-continuous infusion of a stable isotope tracer in human subjects to study whole-body metabolism.

Materials:

  • Sterile stable isotope tracer solution (e.g., [6,6-²H₂]-glucose) for infusion

  • Priming dose solution (a more concentrated form of the tracer)

  • Sterile saline

  • Infusion pump

  • Intravenous catheters

  • Blood collection tubes

Procedure:

  • Subject Preparation:

    • Subjects typically fast overnight.

    • Insert intravenous catheters into both arms, one for tracer infusion and one for blood sampling.

  • Tracer Infusion:

    • Administer a priming bolus dose of the tracer to rapidly raise the isotopic enrichment in the body to a near-steady state.

    • Immediately follow the prime with a continuous infusion of the tracer at a constant rate for the duration of the study (e.g., 2-4 hours).

  • Blood Sampling:

    • Collect baseline blood samples before the start of the infusion.

    • Collect blood samples at regular intervals during the infusion to monitor the isotopic enrichment of the tracer and its metabolites in the plasma.

  • Sample Processing and Analysis:

    • Separate plasma from the blood samples by centrifugation.

    • Store plasma samples at -80°C.

    • Prepare plasma samples for analysis by mass spectrometry to determine isotopic enrichment.

Stable Isotope-Labeled Drug ADME Studies

This protocol describes a "microdosing" approach for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in humans.

Materials:

  • Stable isotope-labeled version of the drug candidate (e.g., ¹³C-labeled)

  • Unlabeled drug candidate

  • Formulation for intravenous (IV) microdose administration

  • Formulation for oral therapeutic dose administration

  • Blood and excreta collection supplies

Procedure:

  • Study Design: A two-period, crossover design is often employed.

  • Period 1 (Oral Administration):

    • Administer a therapeutic oral dose of the unlabeled drug.

    • Collect blood, urine, and feces samples at predetermined time points to characterize the pharmacokinetic profile and excretion pathways of the unlabeled drug.

  • Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.

  • Period 2 (Co-administration):

    • Administer the therapeutic oral dose of the unlabeled drug.

    • At the time of expected maximum plasma concentration (Tmax) of the oral drug, administer an intravenous microdose (typically ≤ 100 µg) of the stable isotope-labeled drug.

  • Sample Collection and Analysis:

    • Collect blood, urine, and feces samples over a time course.

    • Analyze plasma and excreta samples using LC-MS/MS to simultaneously quantify the concentrations of the unlabeled drug and the stable isotope-labeled drug.

    • The data from the IV microdose allows for the determination of absolute bioavailability and provides a reference for the metabolism and excretion of the drug.

Data Presentation

Quantitative data from stable isotope tracer studies are typically summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Example of Metabolic Flux Data in Cancer Cells vs. Normal Cells

Metabolic Flux (relative to Glucose Uptake)Normal FibroblastsCancer CellsFold Change
Glucose Uptake1002502.5
Lactate (B86563) Secretion852202.6
Glycolysis -> Pyruvate902302.6
Pyruvate -> TCA Cycle (PDH)5102.0
Glutamine Uptake20804.0
Glutamine -> TCA Cycle15604.0

This table presents hypothetical but representative data illustrating the Warburg effect, where cancer cells exhibit increased glucose uptake and lactate production compared to normal cells.

Table 2: Example of Pharmacokinetic Parameters from a Stable Isotope Co-administration Study

ParameterUnlabeled Drug (Oral)¹³C-Labeled Drug (IV Microdose)
Cmax (ng/mL)1505
Tmax (hr)2.00.1
AUC₀-inf (ng*hr/mL)1200100
Clearance (L/hr)-10
Volume of Distribution (L)-50
Absolute Bioavailability (%)83.3-

This table illustrates how data from a co-administration study can be used to determine key pharmacokinetic parameters, including absolute bioavailability.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic and signaling pathways, as well as experimental workflows.

Experimental Workflows

SIRM_Workflow cluster_experiment Experimental Phase cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation Tracer Stable Isotope Tracer (e.g., ¹³C-Glucose) System Biological System (Cells, Animal, Human) Tracer->System Quenching Metabolic Quenching System->Quenching Treatment Experimental Perturbation (e.g., Drug Treatment) Treatment->System Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS Mass Spectrometry (LC-MS or GC-MS) Derivatization->MS Data_Processing Data Processing (Peak Integration, Natural Abundance Correction) MS->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA Interpretation Biological Interpretation (Pathway Activity, Drug Effects) MFA->Interpretation

Caption: General workflow for a Stable Isotope-Resolved Metabolomics (SIRM) experiment.

Metabolic Pathways

TCA_Cycle_13C_Glucose Glucose Glucose (¹³C₆) Pyruvate Pyruvate (m+3) Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (m+2) Pyruvate->AcetylCoA PDH Citrate Citrate (m+2) AcetylCoA->Citrate Isocitrate Isocitrate (m+2) Citrate->Isocitrate alphaKG α-Ketoglutarate (m+2) Isocitrate->alphaKG SuccinylCoA Succinyl-CoA (m+2) alphaKG->SuccinylCoA Succinate Succinate (m+2) SuccinylCoA->Succinate Fumarate Fumarate (m+2) Succinate->Fumarate Malate Malate (m+2) Fumarate->Malate OAA Oxaloacetate (m+2) Malate->OAA OAA->Citrate

Caption: Tracing of ¹³C from glucose through the TCA cycle (first turn).

Signaling Pathways

PI3K_Akt_mTOR RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis (Increased Rate) S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of protein synthesis.

Tracer Kinetic Modeling

Tracer kinetic modeling uses mathematical equations to describe the movement and transformation of tracers within a biological system, allowing for the quantification of physiological parameters. Compartmental models are a common approach, where the body or a cellular system is represented as a series of interconnected compartments.

For a simple one-tissue compartment model, the rate of change of the tracer concentration in the tissue (Cₜ) can be described by the following differential equation:

dCₜ/dt = K₁ * Cₚ(t) - k₂ * Cₜ(t)

Where:

  • Cₜ(t) is the concentration of the tracer in the tissue compartment at time t.

  • Cₚ(t) is the concentration of the tracer in the plasma (the input function) at time t.

  • K₁ is the rate constant for the transport of the tracer from plasma to the tissue.

  • k₂ is the rate constant for the transport of the tracer from the tissue back to the plasma.

By fitting the model to the measured tracer concentrations in plasma and tissue over time, the rate constants (K₁ and k₂) can be estimated, providing quantitative insights into processes like tissue perfusion and metabolic uptake. More complex models with multiple tissue compartments can be used to describe more intricate processes, such as receptor binding or metabolic trapping.

Applications in Drug Development

Stable isotope tracer studies are invaluable throughout the drug development pipeline.

  • Target Validation: Elucidating the metabolic pathways affected by a potential drug target.

  • Mechanism of Action: Determining how a drug candidate modulates specific metabolic fluxes or protein synthesis rates.

  • Pharmacokinetics (PK): Co-administration of a stable isotope-labeled intravenous microdose with an unlabeled oral dose allows for the precise determination of absolute bioavailability in a single study, reducing inter-subject variability.

  • ADME Studies: Tracing the absorption, distribution, metabolism, and excretion of a drug without the use of radioactive isotopes.

  • Pharmacodynamics (PD): Linking drug exposure to changes in metabolic or signaling pathway activity.

  • Personalized Medicine: Assessing individual differences in drug metabolism and response.

Conclusion

Stable isotope tracer studies offer a powerful and versatile platform for gaining a dynamic understanding of biological processes in health and disease. By providing quantitative data on metabolic fluxes, protein turnover, and pharmacokinetics, these techniques are indispensable for modern biomedical research and drug development. The methodologies outlined in this guide, from experimental design to data analysis, provide a solid foundation for researchers and scientists to effectively apply this technology to their specific research questions. As analytical technologies continue to advance, the scope and precision of stable isotope tracer studies will undoubtedly expand, further revolutionizing our understanding of complex biological systems.

References

The Significance of Iron-58 in Metallomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallomics, the comprehensive analysis of metals and their interactions within biological systems, has emerged as a critical field for understanding health and disease. Iron, an essential transition element, plays a pivotal role in numerous physiological processes, from oxygen transport to cellular respiration. The study of iron metabolism and its dysregulation is paramount in various research and clinical settings. Stable isotopes of iron, particularly Iron-58 (⁵⁸Fe), have become indispensable tools in this endeavor, offering a safe and powerful alternative to radioactive tracers for elucidating the intricate pathways of iron absorption, distribution, storage, and excretion. This technical guide provides an in-depth exploration of the significance of ⁵⁸Fe in metallomics research, detailing its applications, analytical methodologies, and providing practical guidance for its use in experimental settings.

The Unique Advantages of this compound in Tracer Studies

Iron has four naturally occurring stable isotopes. Among them, ⁵⁸Fe is the least abundant, which makes it an ideal tracer for metabolic studies.[1][2][3][4] By introducing ⁵⁸Fe-enriched compounds into a biological system, researchers can accurately track the fate of a specific iron pool without the safety concerns and regulatory hurdles associated with radioactive isotopes like ⁵⁹Fe. This has been particularly beneficial in studies involving vulnerable populations such as infants and pregnant women.[5]

The use of stable isotopes allows for the differentiation between the administered exogenous iron and the endogenous iron already present in the system. This capability is crucial for precisely quantifying iron absorption, bioavailability from different dietary sources, and the efficacy of iron-based therapeutic interventions.

Quantitative Data on this compound and its Applications

The following tables summarize key quantitative data related to the use of ⁵⁸Fe in metallomics research.

Table 1: Natural Abundance of Stable Iron Isotopes

IsotopeNatural Abundance (%)
⁵⁴Fe5.845
⁵⁶Fe91.754
⁵⁷Fe2.119
⁵⁸Fe0.282
Source: Compiled from multiple sources.

Table 2: Analytical Techniques for ⁵⁸Fe Detection

TechniqueTypical Detection LimitKey AdvantagesKey Disadvantages
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)ng/L to pg/L rangeHigh precision and sensitivity for isotope ratio measurements.Requires extensive sample preparation to remove interfering elements (e.g., ⁵⁸Ni).
Instrumental Neutron Activation Analysis (INAA)ng to µg rangeHigh specificity and selectivity for iron, simpler sample preparation.Requires access to a nuclear reactor, more time-consuming.
Source: Compiled from multiple sources.

Table 3: Examples of ⁵⁸Fe Application in Human Iron Absorption Studies

Study Population⁵⁸Fe DoseKey Findings
InfantsOral dose between feedingsPercentage of ⁵⁸Fe dose entering circulation was inversely correlated with serum ferritin concentration.
Juvenile AthletesEnriched stable isotope of ⁵⁸Fe (51.1% enrichment)Average iron absorption rates were lower during training periods compared to non-training periods.
Iron-depleted women60 mg iron as ⁵⁸Fe-labeled ferrous sulfate (B86663) daily vs. alternate daysAlternate-day dosing resulted in higher fractional and total iron absorption.
Women of reproductive age50 mg of stable isotope ⁵⁸Fe over 5 daysThe average physiological requirement for iron was determined to be between 1.29 and 1.55 mg/day.
Source: Compiled from multiple sources.

Key Signaling Pathway: The Hepcidin-Ferroportin Axis

The regulation of systemic iron homeostasis is primarily controlled by the interaction between the peptide hormone hepcidin (B1576463) and the iron exporter ferroportin. Understanding this pathway is crucial for interpreting data from ⁵⁸Fe tracer studies.

HepcidinFerroportin cluster_liver Hepatocyte (Liver) cluster_regulation Regulation of Hepcidin cluster_blood Bloodstream Hepcidin Hepcidin Synthesis Ferroportin_Enterocyte Ferroportin Hepcidin->Ferroportin_Enterocyte binds & degrades Ferroportin_Macrophage Ferroportin Hepcidin->Ferroportin_Macrophage binds & degrades Ferroportin_Hepatocyte Ferroportin Hepcidin->Ferroportin_Hepatocyte binds & degrades Iron_Stores High Iron Stores Iron_Stores->Hepcidin stimulates Inflammation Inflammation (IL-6) Inflammation->Hepcidin stimulates Erythropoiesis Erythropoietic Demand Erythropoiesis->Hepcidin inhibits Enterocyte Enterocyte (Duodenum) Plasma_Iron Increased Plasma Iron Enterocyte->Plasma_Iron Iron Absorption Macrophage Macrophage Macrophage->Plasma_Iron Recycled Iron Hepatocyte_Storage Hepatocyte (Storage) Hepatocyte_Storage->Plasma_Iron Stored Iron Release ExperimentalWorkflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Tracer Administration cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Sample Analysis A1 Subject Recruitment & Screening A2 Baseline Blood Sample Collection (T0) A1->A2 A3 Preparation of ⁵⁸Fe-enriched Supplement A2->A3 B1 Oral Administration of ⁵⁸Fe Supplement A3->B1 C1 Post-dose Blood Samples (e.g., T1, T2, T3...T14 days) B1->C1 C2 Optional: Fecal Sample Collection B1->C2 D1 Sample Preparation (Digestion, Chromatography) C1->D1 C2->D1 D2 Isotope Ratio Analysis (MC-ICP-MS) D1->D2 D3 Data Analysis & Calculation of Absorption D2->D3

References

The Role of Iron-58 in Elucidating Iron Metabolism Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential mineral vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular energy production. The intricate regulation of iron homeostasis is critical, as both deficiency and overload can lead to significant pathologies. Understanding the pathways of iron absorption, distribution, storage, and utilization is therefore of paramount importance for the development of effective therapeutic strategies for iron-related disorders. The stable isotope, Iron-58 (⁵⁸Fe), has emerged as a powerful and safe tracer for meticulously tracking iron metabolism in vivo, offering a non-radioactive alternative to traditional methods. This technical guide provides an in-depth overview of the application of ⁵⁸Fe in elucidating iron metabolism pathways, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling networks.

Quantitative Insights from this compound Tracer Studies

⁵⁸Fe tracer studies have provided invaluable quantitative data on iron absorption and utilization in diverse populations and under various physiological and pathological conditions. The ability to distinguish the administered tracer from endogenous iron allows for precise measurements of iron bioavailability and kinetics.

Study PopulationIntervention/Condition⁵⁸Fe DoseIron Absorption (%)Erythrocyte Incorporation (%)Reference
Healthy Adult Women50 mg ⁵⁸Fe50 mg-80.4% (circulation rate)[1]
Healthy Male Subjects12 g ⁵⁸Fe-labeled phosphate (B84403) binder12 g0.30 ± 0.12%-[2]
Iron-Deficient Women65 mg Fe (as NaFe(III)EDTA or Fe(II)SO₄)---[3]
Chinese AdultsIntravenous ⁵⁸Fe--84% (circulation rate)[4]
Adolescent Males and FemalesEnriched with ⁵⁸Fe in earlier studies---[5]

Table 1: Summary of Quantitative Data from this compound Tracer Studies in Adults. This table summarizes key quantitative findings from various studies utilizing ⁵⁸Fe to investigate iron metabolism in adult populations. The data highlights the variability in iron absorption and utilization based on factors such as iron status, formulation of the iron supplement, and the presence of other dietary components.

Key Experimental Protocols Utilizing this compound

The versatility of ⁵⁸Fe as a tracer allows for its application in a range of experimental designs to probe different aspects of iron metabolism. The three primary methodologies are fecal recovery, plasma isotope appearance, and erythrocyte incorporation.

Fecal Recovery Method

This method directly quantifies the amount of unabsorbed iron by measuring the ⁵⁸Fe excreted in feces after oral administration.

Protocol:

  • Baseline Sample Collection: Collect a baseline stool sample prior to ⁵⁸Fe administration to determine the natural isotopic abundance of iron.

  • Tracer Administration: Administer a precisely weighed oral dose of ⁵⁸Fe-labeled compound to the subject. The dose will vary depending on the specific research question.

  • Fecal Collection: Collect all fecal samples for a predetermined period (typically 3-5 days) following tracer administration to ensure complete excretion of unabsorbed iron.

  • Sample Preparation: Homogenize and freeze-dry the collected fecal samples. The samples are then acid-digested using a microwave digestion system with nitric acid.[4]

  • Isotopic Analysis: Analyze the isotopic composition of iron in the digested samples using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

  • Calculation of Absorption: Calculate the amount of absorbed ⁵⁸Fe by subtracting the amount of ⁵⁸Fe recovered in the feces from the administered dose.

Plasma Isotope Appearance Method

This method assesses the rate and extent of iron absorption by measuring the appearance of ⁵⁸Fe in the plasma over time following oral administration.[6]

Protocol:

  • Fasting and Baseline Sample: Subjects should fast overnight. A baseline blood sample is collected prior to ⁵⁸Fe administration.

  • Tracer Administration: Administer an oral dose of ⁵⁸Fe.

  • Serial Blood Sampling: Collect a series of blood samples at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) after tracer administration.

  • Plasma Separation: Separate plasma from whole blood by centrifugation.

  • Sample Preparation: Prepare plasma samples for isotopic analysis. This may involve chelation of iron to enhance its volatility for mass spectrometry.[7]

  • Isotopic Analysis: Measure the ⁵⁸Fe concentration in plasma samples using MC-ICP-MS.

  • Kinetic Modeling: Plot the plasma ⁵⁸Fe concentration against time to generate an absorption curve. Kinetic parameters such as the area under the curve (AUC), time to maximum concentration (Tmax), and maximum concentration (Cmax) can be calculated to quantify the rate and extent of absorption.

Erythrocyte Incorporation Method

This method determines the proportion of absorbed iron that is utilized for hemoglobin synthesis by measuring the incorporation of ⁵⁸Fe into red blood cells (erythrocytes).

Protocol:

  • Baseline Blood Sample: Collect a baseline blood sample to determine the natural isotopic abundance of iron.

  • Tracer Administration: Administer an oral dose of ⁵⁸Fe.

  • Erythrocyte Incorporation Period: Allow a period of approximately 14 days for the absorbed ⁵⁸Fe to be incorporated into newly synthesized erythrocytes.

  • Follow-up Blood Sample: Collect a second blood sample after the incorporation period.

  • Sample Preparation: Isolate erythrocytes from the whole blood sample. The red blood cells are then lysed, and the hemoglobin is isolated. The iron is then extracted and purified.

  • Isotopic Analysis: Analyze the isotopic enrichment of ⁵⁸Fe in the purified iron from the erythrocytes using MC-ICP-MS.

  • Calculation of Incorporation: Calculate the percentage of the administered ⁵⁸Fe dose that has been incorporated into the total circulating red blood cell mass. This requires an estimation of the total blood volume and hemoglobin concentration.[6]

Signaling Pathways in Iron Metabolism

The regulation of iron homeostasis is a complex process involving a network of signaling molecules. The liver-produced hormone hepcidin (B1576463) is the master regulator of systemic iron balance. ⁵⁸Fe tracer studies have been instrumental in understanding how various factors influence hepcidin expression and its downstream effects on the iron exporter protein, ferroportin.

Hepcidin Regulation of Ferroportin

Hepcidin controls iron entry into the plasma by binding to ferroportin, the sole known cellular iron exporter. This binding induces the internalization and degradation of ferroportin, thereby trapping iron within cells, primarily enterocytes and macrophages.

Hepcidin_Ferroportin_Axis cluster_enterocyte Duodenal Enterocyte cluster_circulation Circulation Ferroportin Ferroportin (FPN) Transferrin_Fe Transferrin-Bound Iron Ferroportin->Transferrin_Fe Iron Release Iron_Absorption Dietary Iron Absorption Iron_Pool Intracellular Iron Pool Iron_Absorption->Iron_Pool Iron_Pool->Ferroportin Iron Export Hepcidin Hepcidin Hepcidin->Ferroportin Binds and Induces Internalization & Degradation

Caption: Hepcidin-mediated regulation of ferroportin and iron export.

BMP/SMAD Signaling Pathway in Hepcidin Regulation

The bone morphogenetic protein (BMP)/SMAD signaling pathway is a key regulator of hepcidin expression in response to changes in body iron stores. Increased iron levels lead to an increase in BMP6, which initiates a signaling cascade resulting in the transcription of the hepcidin gene (HAMP).

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus BMP6 BMP6 BMPR BMP Receptor Complex BMP6->BMPR HJV Hemojuvelin (HJV) HJV->BMPR SMAD1_5_8 SMAD1/5/8 BMPR->SMAD1_5_8 Phosphorylation pSMAD1_5_8 pSMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 SMAD_Complex pSMAD1/5/8-SMAD4 Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex HAMP_Gene HAMP Gene SMAD_Complex->HAMP_Gene Transcription Activation Hepcidin_mRNA Hepcidin mRNA HAMP_Gene->Hepcidin_mRNA

Caption: The BMP/SMAD signaling pathway leading to hepcidin expression.

Experimental Workflow for an this compound Tracer Study

A typical ⁵⁸Fe tracer study involves several key stages, from subject recruitment to data analysis. The following diagram illustrates a generalized workflow for a study investigating the effect of a nutritional supplement on iron absorption.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Samples Baseline Blood and/or Stool Sample Collection Informed_Consent->Baseline_Samples Intervention Administration of ⁵⁸Fe-labeled Supplement Baseline_Samples->Intervention Sample_Collection Serial Blood and/or Complete Stool Collection Intervention->Sample_Collection Sample_Processing Sample Preparation (Digestion, Purification) Sample_Collection->Sample_Processing Isotopic_Analysis MC-ICP-MS Analysis of ⁵⁸Fe Enrichment Sample_Processing->Isotopic_Analysis Data_Analysis Calculation of Absorption, Incorporation, and Kinetics Isotopic_Analysis->Data_Analysis Final Report & Publication Final Report & Publication Data_Analysis->Final Report & Publication

Caption: A generalized experimental workflow for an ⁵⁸Fe tracer study.

Conclusion

The use of the stable isotope ⁵⁸Fe has revolutionized the study of iron metabolism, providing a safe and precise tool for researchers, clinicians, and drug development professionals. The quantitative data derived from ⁵⁸Fe tracer studies have significantly advanced our understanding of iron absorption, utilization, and regulation. The detailed experimental protocols and the visualization of complex signaling pathways presented in this guide offer a comprehensive resource for designing and interpreting studies aimed at unraveling the intricacies of iron homeostasis and developing novel therapeutic interventions for iron-related disorders. The continued application of ⁵⁸Fe tracer methodologies promises to yield further critical insights into this essential area of human health.

References

Methodological & Application

Application Notes and Protocols for the Use of Iron-58 as a Tracer in Human Iron Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotopes, such as Iron-58 (⁵⁸Fe), have become indispensable tools in human nutrition research, offering a safe and reliable alternative to radioactive isotopes for studying iron metabolism.[1][2] ⁵⁸Fe, a naturally occurring, non-radioactive isotope of iron, can be administered orally to human subjects to trace the absorption, distribution, and utilization of iron from various dietary sources and supplements.[3][4] These studies are crucial for understanding the bioavailability of different iron compounds, the effects of dietary enhancers and inhibitors on iron absorption, and for the development of effective strategies to combat iron deficiency, a global health concern.[5]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ⁵⁸Fe as a tracer in human iron absorption studies. It covers the primary methodologies, experimental protocols, data presentation, and visualization of key processes.

Principle of the Method

The fundamental principle behind using ⁵⁸Fe as a tracer is the ability to distinguish it from the iron already present in the body. By introducing a known amount of ⁵⁸Fe-enriched material into the diet or as a supplement, researchers can track its journey through the body. The enrichment of ⁵⁸Fe in biological samples, such as red blood cells or feces, is measured using sensitive analytical techniques like mass spectrometry. This allows for the precise quantification of the amount of iron absorbed and incorporated into functional pools.

Key Methodologies for this compound Tracer Studies

There are three primary methods for assessing iron absorption using ⁵⁸Fe:

  • Erythrocyte Incorporation Method: This is the most common method and measures the amount of ⁵⁸Fe incorporated into the hemoglobin of red blood cells (erythrocytes) over a specific period, typically 14 days after administration. This method reflects the amount of iron that is not only absorbed but also utilized for erythropoiesis (red blood cell production).

  • Fecal Monitoring Method: This method involves the collection of feces after the administration of ⁵⁸Fe to determine the amount of unabsorbed iron. By subtracting the amount of ⁵⁸Fe excreted in the feces from the total amount administered, the total amount of absorbed iron can be calculated.

  • Plasma Isotope Appearance Curve: This method involves collecting a series of blood samples in the hours following the oral administration of ⁵⁸Fe to measure the appearance of the tracer in the plasma. This provides information on the rate and extent of iron absorption into the bloodstream.

A double stable isotope method , often employing both ⁵⁷Fe and ⁵⁸Fe, can be used to simultaneously measure iron absorption from two different sources or to determine the true fractional absorption by correcting for the efficiency of erythrocyte incorporation.

Experimental Protocols

Erythrocyte Incorporation Method

This protocol is designed to measure the amount of absorbed iron that is incorporated into red blood cells.

4.1.1. Materials:

  • Enriched ⁵⁸Fe compound (e.g., ⁵⁸FeSO₄, ⁵⁸FeCl₃)

  • Test meal or supplement

  • Phlebotomy supplies for blood collection

  • Anticoagulant tubes (e.g., EDTA)

  • Centrifuge

  • Pipettes and laboratory glassware

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) or Thermal Ionization Mass Spectrometer (TIMS)

4.1.2. Procedure:

  • Baseline Blood Sample: Collect a baseline blood sample from the subject before the administration of the ⁵⁸Fe tracer. This sample is crucial for determining the natural isotopic abundance of iron in the individual.

  • Tracer Administration: Administer a precisely weighed oral dose of the ⁵⁸Fe-labeled test meal or supplement. The dosage can vary depending on the study design, but typical doses range from 1 to 5 mg of ⁵⁸Fe.

  • Incorporation Period: Allow a 14-day period for the absorbed ⁵⁸Fe to be incorporated into newly formed red blood cells.

  • Follow-up Blood Sample: After 14 days, collect a second blood sample.

  • Sample Preparation for Mass Spectrometry:

    • Separate red blood cells from plasma by centrifugation.

    • Lyse the red blood cells to release hemoglobin.

    • Digest the hemoglobin sample using strong acids (e.g., nitric acid) to mineralize the iron.

    • Purify the iron from the sample matrix using anion-exchange chromatography.

  • Isotopic Analysis:

    • Analyze the purified iron samples using MC-ICP-MS or TIMS to determine the ⁵⁸Fe/⁵⁶Fe isotope ratio.

  • Calculation of Iron Absorption:

    • Calculate the enrichment of ⁵⁸Fe in the post-dose blood sample compared to the baseline sample.

    • Based on the total circulating iron in the subject (estimated from blood volume and hemoglobin concentration) and the measured isotopic enrichment, calculate the total amount of ⁵⁸Fe incorporated into red blood cells.

    • Express the absorbed iron as a percentage of the administered dose.

Double Stable Isotope Method (Oral and Intravenous Tracers)

This protocol allows for the simultaneous determination of iron absorption and the efficiency of its incorporation into erythrocytes.

4.2.1. Materials:

  • Enriched ⁵⁸Fe compound for oral administration

  • Enriched ⁵⁷Fe compound for intravenous administration (sterile and pyrogen-free)

  • All materials listed for the Erythrocyte Incorporation Method

4.2.2. Procedure:

  • Baseline Blood Sample: Collect a baseline blood sample.

  • Tracer Administration:

    • Administer the oral dose of ⁵⁸Fe with the test meal.

    • Simultaneously or within a short timeframe, administer a known, smaller dose of ⁵⁷Fe intravenously.

  • Incorporation Period and Follow-up: Follow steps 3 and 4 as in the Erythrocyte Incorporation Method.

  • Sample Preparation and Analysis: Prepare and analyze the blood samples as described previously, but measure the isotopic ratios for both ⁵⁷Fe/⁵⁶Fe and ⁵⁸Fe/⁵⁶Fe.

  • Calculation:

    • The incorporation of the intravenous ⁵⁷Fe tracer into erythrocytes represents the efficiency of utilization of absorbed iron for erythropoiesis.

    • The measured incorporation of the oral ⁵⁸Fe tracer is corrected using the incorporation efficiency of the intravenous ⁵⁷Fe tracer to calculate the true fractional absorption of the oral iron dose.

Data Presentation

Quantitative data from ⁵⁸Fe tracer studies should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of Iron Absorption from Different Iron Compounds

Iron CompoundDosage of ⁵⁸Fe (mg)Mean Fractional Iron Absorption (%)Reference
Ferrous Sulfate (uncoated)312.0
Ferrous Sulfate (enteric-coated)33.5
Ferric Ammonium Citrate615.0
Ferric Ammonium Citrate + 500mg Vitamin C634.4

Table 2: Effect of Dosing Regimen on Iron Absorption from Ferrous Sulfate (60 mg Iron)

Dosing RegimenCumulative Fractional Iron Absorption (%)Reference
Consecutive Days16.3
Alternate Days21.8

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are essential for visualizing experimental workflows and biological pathways.

IronAbsorptionStudyWorkflow cluster_pre_administration Pre-Administration cluster_administration Tracer Administration cluster_post_administration Post-Administration cluster_analysis Sample Analysis SubjectRecruitment Subject Recruitment (Informed Consent) BaselineSample Baseline Blood Sample (Natural Isotopic Abundance) SubjectRecruitment->BaselineSample OralDose Oral Administration of ⁵⁸Fe-labeled meal/supplement BaselineSample->OralDose Incorporation 14-Day Incorporation Period OralDose->Incorporation FollowUpSample Follow-up Blood Sample Incorporation->FollowUpSample SamplePrep Sample Preparation (Digestion & Purification) FollowUpSample->SamplePrep MSAnalysis Mass Spectrometry (MC-ICP-MS/TIMS) SamplePrep->MSAnalysis DataAnalysis Data Analysis (Calculate % Absorption) MSAnalysis->DataAnalysis

Caption: Experimental workflow for the erythrocyte incorporation method.

IronMetabolismPathway Oral_58Fe Oral Intake of ⁵⁸Fe Stomach Stomach (Solubilization) Oral_58Fe->Stomach Duodenum Duodenum (Absorption by Enterocytes) Stomach->Duodenum Plasma_Transferrin Plasma Transferrin-⁵⁸Fe Duodenum->Plasma_Transferrin Absorption Feces Unabsorbed ⁵⁸Fe (Excretion in Feces) Duodenum->Feces Non-absorption Bone_Marrow Bone Marrow Plasma_Transferrin->Bone_Marrow Liver Liver (Storage as Ferritin) Plasma_Transferrin->Liver Erythrocytes Incorporation into Erythrocyte Hemoglobin Bone_Marrow->Erythrocytes

Caption: Simplified pathway of orally administered ⁵⁸Fe tracer.

Conclusion

The use of ⁵⁸Fe as a stable isotope tracer provides a powerful and safe method for quantifying iron absorption in humans. The choice of methodology—erythrocyte incorporation, fecal monitoring, or plasma appearance—will depend on the specific research question. Adherence to detailed and standardized protocols is essential for obtaining accurate and reproducible results. The data and visualizations provided in these application notes serve as a comprehensive guide for researchers embarking on iron absorption studies, ultimately contributing to a better understanding of iron metabolism and the development of improved nutritional interventions.

References

Application Notes and Protocols for the Quantification of Iron-58 Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stable isotope Iron-58 (⁵⁸Fe) serves as a powerful tracer in metabolic research, particularly in studies of iron absorption, bioavailability, and kinetics. Unlike radioactive isotopes, stable isotopes like ⁵⁸Fe can be safely administered to human subjects, including vulnerable populations such as infants and pregnant women, making them invaluable for nutritional and clinical studies.[1][2] Mass spectrometry is the definitive analytical technique for accurately quantifying the enrichment of ⁵⁸Fe in biological samples. This document provides detailed application notes and protocols for the quantification of ⁵⁸Fe using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the most commonly employed techniques for this purpose.

Principle of ⁵⁸Fe Tracer Studies

This compound tracer studies operate on the principle of isotope dilution. A known quantity of ⁵⁸Fe-enriched material is administered to a subject, either orally to study absorption or intravenously to study metabolism and kinetics.[2][3] After a specified period, biological samples (e.g., whole blood, erythrocytes, serum, or feces) are collected.[2] The change in the natural isotopic abundance of iron in these samples, specifically the enrichment of ⁵⁸Fe relative to other iron isotopes (e.g., ⁵⁶Fe or ⁵⁷Fe), is precisely measured by mass spectrometry. From this isotopic ratio shift, key parameters such as the percentage of iron absorbed or the rate of incorporation into erythrocytes can be calculated.

Core Mass Spectrometry Techniques

The choice of mass spectrometry technique depends on the required precision, sample throughput, and available instrumentation.

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is the gold standard for high-precision isotope ratio measurements. It utilizes multiple collectors to simultaneously measure the ion beams of different isotopes, leading to excellent precision and accuracy, often with uncertainties lower than other methods. However, sample preparation can be critical to avoid isobaric interferences, and the instrumentation is less commonly available than quadrupole ICP-MS.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): More widely available, quadrupole ICP-MS offers high throughput and simpler sample pretreatment. While traditionally considered less precise than MC-ICP-MS for isotope ratio work, modern ICP-MS instruments equipped with collision/reaction cells (CRC) can effectively reduce polyatomic interferences, enabling accurate ⁵⁸Fe quantification.

  • Thermal Ionization Mass Spectrometry (TIMS): TIMS is another high-precision technique for isotope ratio analysis. It offers very high sensitivity and is less susceptible to certain types of interferences compared to ICP-MS. However, it generally has a lower sample throughput due to more complex sample loading procedures.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for a ⁵⁸Fe tracer study and the logic for addressing analytical challenges.

experimental_workflow cluster_study_design Study Design & Dosing cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Calculation A Baseline Sample Collection (T0) B Oral or IV Administration of ⁵⁸Fe Tracer A->B C Timed Biological Sample Collection (e.g., Blood, Feces) B->C D Sample Digestion (e.g., Acid Digestion) C->D E Iron Purification (Anion Exchange Chromatography) D->E Optional but recommended for MC-ICP-MS F Dilution to Final Concentration D->F E->F G Isotope Ratio Measurement (e.g., ⁵⁸Fe/⁵⁷Fe by MC-ICP-MS) F->G H Correction for Mass Bias & Interferences G->H I Calculation of ⁵⁸Fe Enrichment & Absorption H->I

Fig. 1: General workflow for a ⁵⁸Fe stable isotope tracer study.

interference_correction A Raw ⁵⁸Fe Signal Measurement B Potential Interferences A->B C Isobaric Interference (e.g., ⁵⁸Ni) B->C Isobaric D Polyatomic Interference (e.g., ArO⁺, CaOH⁺) B->D Polyatomic E Correction Strategy C->E D->E F Chemical Separation (Anion Exchange) E->F Removes Ni G Instrumental Resolution (High-Res MC-ICP-MS) E->G Resolves interferences H Collision/Reaction Cell (ICP-MS with CRC) E->H Removes polyatomics I Mathematical Correction (Monitor ⁶⁰Ni) E->I Corrects for residual Ni J Corrected & Accurate ⁵⁸Fe Abundance F->J G->J H->J I->J

References

Application Notes and Protocols for the Detection of Iron-58 using Neutron Activation Analysis (NAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutron Activation Analysis (NAA) is a highly sensitive and accurate nuclear analytical technique used for determining the elemental composition of a wide variety of materials.[1][2] It is a non-destructive method that relies on the principles of neutron activation and subsequent radioactive decay.[1] This document provides detailed application notes and protocols for the specific use of NAA in the detection and quantification of the stable isotope Iron-58 (⁵⁸Fe).

The ability to accurately measure ⁵⁸Fe is of significant interest in biomedical research and drug development. As a non-radioactive tracer, ⁵⁸Fe can be safely administered to subjects to study iron metabolism, absorption, and bioavailability of new drug formulations and iron supplements.[3][4][5][6] NAA offers a powerful tool for these investigations due to its high specificity and sensitivity, allowing for the precise measurement of ⁵⁸Fe enrichment in biological samples.[3][4]

The fundamental principle behind the NAA of ⁵⁸Fe involves the capture of a thermal neutron by the ⁵⁸Fe nucleus, which then transforms into the radioactive isotope Iron-59 (⁵⁹Fe). The reaction is represented as:

⁵⁸Fe (n,γ) ⁵⁹Fe

The resulting ⁵⁹Fe is unstable and decays with a half-life of 44.5 days, emitting characteristic gamma rays at energies of 1099.2 keV and 1291.6 keV.[7] By measuring the intensity of these gamma rays using a high-resolution detector, the amount of ⁵⁹Fe, and consequently the original amount of ⁵⁸Fe in the sample, can be accurately determined.[4]

Key Nuclear Data for NAA of this compound

A summary of the key nuclear parameters relevant to the neutron activation of ⁵⁸Fe is presented in the table below.

ParameterValueReference
Isotope⁵⁸Fe
Natural Abundance0.282%[8]
Thermal Neutron Capture Cross-Section (σ)1.30 ± 0.03 barns
Product Isotope⁵⁹Fe[4]
Half-life of ⁵⁹Fe44.5 days
Principal Gamma Ray Energies of ⁵⁹Fe1099.2 keV, 1291.6 keV[7]
Gamma Ray Intensities56.5%, 43.2%

Applications in Research and Drug Development

The use of ⁵⁸Fe as a stable isotope tracer, coupled with NAA for its detection, has several important applications:

  • Iron Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of iron in healthy and diseased states.[3][4]

  • Bioavailability of Iron Supplements: Assessing the efficacy of new oral iron formulations and supplements by tracing the uptake of ⁵⁸Fe-enriched compounds.[5][9][10][11][12]

  • Pharmacokinetics of Iron-Containing Drugs: Studying the pharmacokinetic profiles of drugs that contain iron or interact with iron metabolism.[13]

  • Nutritional Studies: Evaluating iron absorption from different food matrices and diets.[6]

Experimental Workflow for NAA of this compound

The general workflow for the analysis of ⁵⁸Fe in biological samples using NAA is depicted in the following diagram.

NAA_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., blood, tissue) Sample_Preparation Sample Preparation (e.g., lyophilization, homogenization) Sample_Collection->Sample_Preparation Encapsulation Sample Encapsulation (e.g., quartz or polyethylene (B3416737) vials) Sample_Preparation->Encapsulation Irradiation Neutron Irradiation (Nuclear Reactor) Encapsulation->Irradiation Cooling Cooling Period (Decay of short-lived interferences) Irradiation->Cooling Gamma_Spectrometry Gamma-Ray Spectrometry (HPGe Detector) Cooling->Gamma_Spectrometry Data_Analysis Data Analysis (Peak integration, concentration calculation) Gamma_Spectrometry->Data_Analysis Reporting Reporting Data_Analysis->Reporting

General workflow for Neutron Activation Analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Instrumental Neutron Activation Analysis (INAA) of ⁵⁸Fe in Human Blood Samples

This protocol is adapted from studies investigating iron metabolism in clinical settings.[3]

1. Sample Preparation:

  • Collect whole blood samples in appropriate vials.
  • Lyophilize (freeze-dry) the blood samples to a constant weight to remove water.
  • Homogenize the dried blood sample to ensure uniformity.
  • Accurately weigh approximately 100-200 mg of the lyophilized sample into high-purity polyethylene or quartz vials.
  • Prepare standards by weighing a known amount of ⁵⁸Fe-enriched standard material. A blank vial should also be included.
  • Heat-seal the vials.

2. Irradiation:

  • Place the sample vials, along with the standards and blank, in an irradiation container.
  • Irradiate the samples in a nuclear reactor with a thermal neutron flux of approximately 5 x 10¹³ n cm⁻² s⁻¹.
  • The irradiation time can range from a few hours to 24 hours, depending on the expected ⁵⁸Fe concentration and the sensitivity required.[14]

3. Cooling:

  • After irradiation, allow the samples to "cool" for a period of at least 5-7 days.[3] This allows for the decay of short-lived interfering radionuclides, most notably ²⁴Na, which is a major source of background radiation in biological samples.

4. Gamma-Ray Spectrometry:

  • Place the cooled sample vial in the well of a high-purity germanium (HPGe) detector.
  • Acquire the gamma-ray spectrum for a sufficient counting time to achieve good statistical accuracy for the ⁵⁹Fe peaks at 1099.2 keV and 1291.6 keV. Counting times can range from several hours to 24 hours.
  • Record the live time, dead time, and total counts for each spectrum.

5. Data Analysis:

  • Identify and integrate the net peak areas of the 1099.2 keV and 1291.6 keV gamma rays from ⁵⁹Fe in the sample and standard spectra.
  • Correct the peak areas for decay during the cooling and counting periods.
  • Calculate the concentration of ⁵⁸Fe in the sample by comparing the corrected peak areas of the sample to those of the known standard using the following formula:

Protocol 2: Radiochemical Neutron Activation Analysis (RNAA) of ⁵⁸Fe for High-Interference Matrices

For samples with very low ⁵⁸Fe concentrations or high concentrations of interfering elements, a radiochemical separation may be necessary to improve the detection limit.

1. Sample Preparation and Irradiation:

  • Follow steps 1 and 2 from the INAA protocol.

2. Sample Digestion and Carrier Addition:

  • After a suitable cooling period, open the irradiated vial in a fume hood.
  • Transfer the sample to a beaker and add a known amount of non-radioactive iron carrier (e.g., a solution of FeCl₃). This carrier is used to monitor the chemical yield of the separation process.
  • Digest the sample using a mixture of strong acids (e.g., HNO₃ and H₂O₂).

3. Radiochemical Separation of Iron:

  • The goal is to separate the ⁵⁹Fe from other radioactive nuclides. A common method is precipitation of iron as ferric hydroxide (B78521) (Fe(OH)₃) by adding ammonium (B1175870) hydroxide (NH₄OH).
  • Alternatively, solvent extraction or ion-exchange chromatography can be used for a more specific separation. For example, iron can be extracted from a hydrochloric acid solution into an organic solvent like diethyl ether.

4. Determination of Chemical Yield:

  • After the separation, the amount of the iron carrier recovered is determined, for example, by gravimetry (weighing the final iron oxide precipitate) or by a colorimetric method. The chemical yield is the ratio of the recovered carrier to the amount initially added.

5. Gamma-Ray Spectrometry and Data Analysis:

  • The separated iron fraction, containing the ⁵⁹Fe, is then counted using an HPGe detector as described in the INAA protocol.
  • The calculated ⁵⁸Fe concentration is then corrected for the chemical yield of the separation process.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the NAA of ⁵⁸Fe.

ParameterINAARNAAReference
Sample Matrix Lyophilized Blood, TissueBiological tissues, Environmental samples[3][4]
Typical Sample Mass 50 - 200 mg100 - 500 mg[15]
Neutron Flux (n cm⁻² s⁻¹) ~5 x 10¹³~5 x 10¹³[14]
Irradiation Time 1 - 24 hours1 - 24 hours[14][15]
Cooling Time 5 - 21 days1 - 7 days[3][15]
Counting Time 1 - 24 hours1 - 24 hours[15]
Detection Limit ng/g to µg/g rangeSub-ng/g to ng/g range
Precision (RSD) 5 - 15%2 - 10%[1]
Accuracy Good, traceable to standardsHigh, traceable to standards[1]

Interferences and Mitigation Strategies

Several nuclear reactions can potentially interfere with the accurate determination of ⁵⁸Fe by producing ⁵⁹Fe from other elements present in the sample. The primary interference is the fast neutron reaction on cobalt:

⁵⁹Co(n,p)⁵⁹Fe

This reaction produces the same radionuclide (⁵⁹Fe) as the desired reaction on ⁵⁸Fe. The contribution of this interference depends on the fast neutron flux of the irradiation facility and the concentration of cobalt in the sample.

Mitigation Strategies:

  • Irradiation in a well-thermalized neutron flux: Using an irradiation position in the reactor with a high thermal-to-fast neutron ratio will minimize the contribution from fast neutron reactions.

  • Cadmium Shielding: Irradiating a duplicate sample wrapped in cadmium foil can be used to determine the contribution of fast neutron reactions. Cadmium absorbs thermal neutrons but is transparent to fast neutrons.

  • Correction Calculations: If the cobalt concentration in the sample is known (it can be determined by NAA via the ⁵⁹Co(n,γ)⁶⁰Co reaction), the contribution of the interference reaction to the ⁵⁹Fe activity can be calculated and subtracted.

  • Radiochemical Separation: If cobalt is a major interference, a radiochemical separation procedure can be employed to remove cobalt from the sample after irradiation and before counting.

Another potential issue is spectral interference, where gamma rays from other radionuclides in the sample have energies similar to those of ⁵⁹Fe, leading to overlapping peaks in the gamma-ray spectrum.

Mitigation Strategies:

  • High-Resolution Detector: Using an HPGe detector with excellent energy resolution is crucial to resolve closely spaced gamma-ray peaks.[16]

  • Appropriate Cooling Time: Allowing sufficient time for short-lived interfering isotopes to decay can significantly reduce the background and spectral complexity.[3]

  • Peak Fitting Software: Advanced spectral analysis software can be used to deconvolute overlapping peaks.

  • Radiochemical Separation: As mentioned above, chemically separating iron from the interfering elements is a very effective way to eliminate spectral interferences.

The logical flow for addressing potential interferences is illustrated below.

Interference_Mitigation cluster_nuclear Nuclear Interference Mitigation cluster_spectral Spectral Interference Mitigation Start Potential Interference Identified Interference_Type Type of Interference? Start->Interference_Type Nuclear_Interference Nuclear Interference (e.g., ⁵⁹Co(n,p)⁵⁹Fe) Interference_Type->Nuclear_Interference Nuclear Spectral_Interference Spectral Interference (Peak Overlap) Interference_Type->Spectral_Interference Spectral Thermalized_Flux Use Well-Thermalized Neutron Flux Nuclear_Interference->Thermalized_Flux Cd_Shielding Cadmium Shielding Experiment Nuclear_Interference->Cd_Shielding Correction_Calc Correction Calculation (if Co concentration is known) Nuclear_Interference->Correction_Calc HPGe_Detector Use High-Resolution HPGe Detector Spectral_Interference->HPGe_Detector Cooling_Time Optimize Cooling Time Spectral_Interference->Cooling_Time Peak_Fitting Advanced Peak Fitting Spectral_Interference->Peak_Fitting RNAA Radiochemical Separation (RNAA) Thermalized_Flux->RNAA Cd_Shielding->RNAA Correction_Calc->RNAA HPGe_Detector->RNAA Cooling_Time->RNAA Peak_Fitting->RNAA

Decision tree for mitigating interferences in NAA of this compound.

Comparison with Other Techniques

While NAA is a powerful technique for ⁵⁸Fe analysis, other methods, particularly Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), are also used. A comparison of these two techniques is provided below.

FeatureNeutron Activation Analysis (NAA)Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
Principle Nuclear reaction and gamma-ray detectionIsotope ratio measurement by mass spectrometry
Sample Preparation Minimal for INAA (e.g., drying, encapsulation)[3]Extensive (digestion, chromatographic separation of iron)[3]
Sensitivity HighVery High
Specificity for Iron Close to 100%[3]High, but susceptible to isobaric interferences (e.g., ⁵⁸Ni on ⁵⁸Fe)[3]
Throughput Lower, due to irradiation and cooling times[3]Higher
Access to Instrumentation Limited (requires a nuclear reactor)[3]More widely available
Cost Comparable to MC-ICP-MS[3]Comparable to NAA[3]
Non-destructive Yes (for INAA)No

Conclusion

Neutron Activation Analysis is a robust and reliable method for the determination of the stable isotope ⁵⁸Fe in a variety of samples, particularly in the context of biomedical research and drug development. Its high specificity and the minimal sample preparation required for INAA are significant advantages. While the need for a nuclear reactor limits its accessibility, the accuracy and reliability of the data obtained make it an invaluable tool for tracer studies aimed at understanding iron metabolism and bioavailability. By carefully selecting experimental parameters and employing appropriate strategies to mitigate interferences, researchers can obtain high-quality quantitative data for ⁵⁸Fe.

References

Application Notes and Protocols for the Production of Radioisotope Iron-59 from Iron-58

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Iron-59 (⁵⁹Fe) is a radioactive isotope of iron with significant applications in biomedical research and diagnostics. With a half-life of 44.5 days, it decays via beta emission to stable Cobalt-59 (⁵⁹Co), also emitting gamma radiation.[1][2][3] This dual emission allows for its use as a radiotracer in various studies.

The primary applications of ⁵⁹Fe are in the field of hematology and metabolic research. It is extensively used for in vitro and in vivo analyses of iron metabolism, including iron uptake and excretion studies.[2] Ferrokinetic studies utilizing ⁵⁹Fe enable the quantitative analysis of plasma iron clearance, turnover rates, and the utilization of iron in red blood cell production.[4] Other applications include autoradiography for visualizing iron distribution in tissues, environmental tracer studies, and industrial monitoring of corrosion.

2.0 Principle of Production

The most common and efficient method for producing Iron-59 is through the neutron activation of a stable Iron-58 (⁵⁸Fe) target in a nuclear reactor. The process involves the capture of a thermal neutron by the ⁵⁸Fe nucleus, which then becomes an excited ⁵⁹Fe nucleus. This excited nucleus promptly de-excites by emitting gamma radiation, resulting in the formation of ⁵⁹Fe.

The nuclear reaction is represented as: ⁵⁸Fe (n,γ) ⁵⁹Fe

Due to the low natural abundance of ⁵⁸Fe (approximately 0.28%), enriched ⁵⁸Fe targets are required to achieve high specific activity and yield of ⁵⁹Fe.

3.0 Experimental Protocols

This section details the methodology for the production of Iron-59, from target preparation to final product processing.

3.1 Target Preparation

The quality and form of the target material are crucial for efficient irradiation and subsequent processing.

  • Material: High-purity, enriched this compound oxide (⁵⁸Fe₂O₃) or metallic this compound is used as the target material. Enrichment levels are typically high to maximize ⁵⁹Fe production and minimize impurities.

  • Encapsulation: The enriched ⁵⁸Fe target material is precisely weighed and encapsulated in a high-purity aluminum or quartz ampoule. The encapsulation must be robust enough to withstand the reactor's environment (high temperature, pressure, and radiation).

  • Target Forms:

    • Powder: The enriched iron oxide powder can be pressed into a pellet to increase its density and ensure uniform irradiation.

    • Metallic Foil: If using metallic ⁵⁸Fe, it can be used as a thin foil.

  • Quality Control: The target is sealed and leak-tested to prevent any release of material during irradiation. The external surface of the capsule is cleaned to remove any contamination.

3.2 Neutron Irradiation

The encapsulated target is placed in a nuclear research reactor with a high thermal neutron flux.

  • Irradiation Position: The target is placed in a position within the reactor core that ensures a high and uniform thermal neutron flux.

  • Irradiation Time: The duration of the irradiation is calculated based on the neutron flux, the target mass, the neutron capture cross-section of ⁵⁸Fe, and the desired final activity of ⁵⁹Fe. The half-life of ⁵⁹Fe is a key factor in determining the optimal irradiation time to avoid saturation and decay losses.

  • Cooling: After irradiation, the target is allowed to "cool" for a period. This allows short-lived, unwanted radioisotopes produced from impurities to decay, simplifying the subsequent chemical processing.

3.3 Chemical Processing and Purification

Post-irradiation, the target is processed in a hot cell to isolate and purify the ⁵⁹Fe.

  • Dissolution: The irradiated target capsule is opened, and the ⁵⁸Fe target (now containing ⁵⁹Fe) is dissolved. For an iron oxide target, this is typically done using a strong mineral acid, such as hydrochloric acid (HCl).

    • Protocol: Place the irradiated target material in a reaction vessel inside a shielded hot cell. Add an appropriate volume of concentrated HCl and gently heat to facilitate complete dissolution.

  • Separation: The goal of the chemical separation is to remove any unreacted target material (⁵⁸Fe), any isotopic impurities (like ⁵⁵Fe if the target was not highly enriched), and any activation products from impurities in the target or capsule material.

    • Ionic Liquid Extraction: A modern and efficient method for separating iron isotopes involves ionic liquid extraction, which can achieve over 90% elemental recovery.

    • Solvent Extraction/Chromatography: Traditional methods like solvent extraction using reagents such as di-isobutylketone or anion exchange chromatography can also be employed to separate iron from other metallic impurities.

  • Final Product Formulation: The purified ⁵⁹Fe is converted into the desired chemical form. A common product is Iron(III) chloride (⁵⁹FeCl₃) in a dilute hydrochloric acid solution (typically 1 to 2.5 N HCl). This form is suitable for most research applications.

4.0 Data Presentation

The following tables summarize key quantitative data related to the properties and production of Iron-59.

Table 1: Physical Properties of Iron-59

Property Value Reference
Half-life 44.5 days
Decay Mode Beta (β⁻)
Daughter Isotope Cobalt-59 (⁵⁹Co)
Principal Beta Energies 0.273 MeV (46%), 0.466 MeV (53%)

| Principal Gamma Energies | 1.099 MeV (56%), 1.292 MeV (43%) | |

Table 2: Production Parameters for ⁵⁹Fe from ⁵⁸Fe

Parameter Typical Value / Information Reference
Nuclear Reaction ⁵⁸Fe(n,γ)⁵⁹Fe
Target Material Enriched ⁵⁸Fe or ⁵⁸Fe₂O₃
Natural Abundance of ⁵⁸Fe ~0.28%
Thermal Neutron Cross-Section (σ) 1.2 - 1.33 barns
Neutron Flux (Φ) High Flux Research Reactor Specific (e.g., 10¹³ - 10¹⁴ n/cm²/s) -

| Irradiation Time | Dependent on desired activity; typically several days to weeks | - |

Table 3: Typical Product Specifications for Iron-59

Specification Value Reference
Chemical Form Ferric Chloride (⁵⁹FeCl₃) in 1 - 2.5 N HCl
Specific Activity ≥1 mCi/mg
Activity Concentration >7 to 25 mCi/mL

| Radionuclidic Purity | High (specific value depends on production batch) | |

5.0 Mandatory Visualizations

5.1 Iron-59 Production Workflow

The following diagram illustrates the key stages in the production of Iron-59 from an enriched this compound target.

G cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Chemical Processing (Hot Cell) cluster_3 Final Product T1 Enriched ⁵⁸Fe₂O₃ Target Material T2 Weighing & Encapsulation (Al or Quartz Ampoule) T1->T2 T3 Target Sealing & QC T2->T3 I1 Placement in Nuclear Reactor T3->I1 I2 Irradiation with Thermal Neutrons (⁵⁸Fe(n,γ)⁵⁹Fe) I1->I2 I3 Post-Irradiation Cooling I2->I3 P1 Target Dissolution (in HCl) I3->P1 P2 Chemical Separation & Purification P1->P2 P3 Final Product Formulation P2->P3 F1 ⁵⁹FeCl₃ in HCl Solution P3->F1 F2 Quality Control (Activity, Purity) F1->F2

Caption: Workflow for the production of Iron-59 via neutron activation.

5.2 Decay Scheme of Iron-59

This diagram shows the decay pathway of Iron-59 to the stable isotope Cobalt-59.

DecayScheme Fe59 Iron-59 (⁵⁹Fe) Half-life = 44.5 days Co59_excited1 Cobalt-59* (Excited State) Fe59->Co59_excited1 β⁻ (53%) 0.466 MeV Co59_excited2 Cobalt-59* (Excited State) Fe59->Co59_excited2 β⁻ (46%) 0.273 MeV Co59_stable Cobalt-59 (⁵⁹Co) Stable Co59_excited1->Co59_stable γ 1.292 MeV Co59_excited2->Co59_stable γ 1.099 MeV

References

Application Notes and Protocols for Tracing Iron Uptake in Plants and Soil Using Iron-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the stable isotope Iron-58 (⁵⁸Fe) as a tracer to quantitatively investigate iron (Fe) uptake, translocation, and distribution in plant and soil systems. The use of stable isotopes like ⁵⁸Fe offers a safe and powerful alternative to radioisotopes for elucidating the complex dynamics of iron biogeochemistry.[1]

Introduction

Iron is an essential micronutrient for plant growth and development, playing a critical role in photosynthesis, respiration, and nitrogen fixation.[2] However, its bioavailability in many soils is low, particularly in calcareous and high-pH soils, leading to iron deficiency chlorosis and reduced crop yields. Understanding the mechanisms of iron uptake from the soil, its transport within the plant, and its partitioning between different plant organs is crucial for developing strategies to improve iron nutrition in crops and to enhance the iron content of staple foods for human consumption.

Stable isotope tracers, such as ⁵⁸Fe, provide an excellent and safe tool for these investigations.[1] By introducing a known amount of enriched ⁵⁸Fe into the system, researchers can accurately track the movement and quantify the pools of newly taken up iron, distinguishing it from the iron already present in the plant and soil. This technique is invaluable for studying fertilizer efficiency, root uptake kinetics, and the influence of soil properties on iron availability.

Principle of ⁵⁸Fe Isotope Tracing

The principle of ⁵⁸Fe tracing is based on altering the natural isotopic abundance of iron in a controlled experiment and measuring the resulting changes in isotopic ratios in various sample compartments. Iron has four stable isotopes with the following approximate natural abundances: ⁵⁴Fe (5.85%), ⁵⁶Fe (91.75%), ⁵⁷Fe (2.12%), and ⁵⁸Fe (0.28%).[3] Due to its low natural abundance, ⁵⁸Fe is an excellent tracer as even a small addition of enriched ⁵⁸Fe will significantly change the ⁵⁸Fe/⁵⁶Fe or ⁵⁸Fe/⁵⁷Fe ratio in a sample, making it readily detectable by mass spectrometry.

The general workflow involves:

  • Baseline Measurement: Determining the natural iron isotope ratios in control plants and soil.

  • Labeling: Introducing a known quantity of ⁵⁸Fe-enriched material (the tracer) to the soil or nutrient solution.

  • Incubation/Growth: Allowing the plant to grow and take up the tracer over a defined period.

  • Sampling: Harvesting plant tissues (roots, stems, leaves) and collecting soil samples.

  • Sample Preparation: Drying, weighing, and digesting the samples to bring the iron into solution.

  • Isotopic Analysis: Measuring the iron isotope ratios in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis: Calculating the amount of iron derived from the tracer in each sample using isotope dilution principles.

Experimental Protocols

Hydroponic Study of Iron Uptake and Translocation

This protocol describes a hydroponic experiment to quantify the uptake and translocation of ⁵⁸Fe in plants.

3.1.1 Materials

  • Hydroponic system (e.g., containers with lids, aeration system)

  • Plant species of interest (e.g., Arabidopsis thaliana, tomato)

  • Nutrient solution (e.g., Hoagland or Murashige and Skoog)

  • ⁵⁸Fe-enriched iron source (e.g., ⁵⁸FeCl₃ or ⁵⁸Fe-EDTA)

  • pH meter and adjustment solutions (e.g., KOH, HCl)

  • Analytical balance

  • Deionized water

  • Laboratory glassware

3.1.2 Protocol

  • Plant Germination and Pre-culture:

    • Germinate seeds on a suitable medium (e.g., agar (B569324) plates with ¼ MS medium).[4]

    • After 7-10 days, transfer seedlings to the hydroponic system containing a complete, iron-sufficient nutrient solution.

    • Allow plants to acclimate for at least one week, replacing the nutrient solution every 2-3 days.

  • Iron Deficiency Induction (Optional):

    • To study uptake under iron-deficient conditions, replace the complete nutrient solution with an iron-free nutrient solution for a specified period (e.g., 3-7 days) until visual symptoms of chlorosis appear in young leaves.

  • ⁵⁸Fe Labeling:

    • Prepare the labeling solution by adding the ⁵⁸Fe-enriched iron source to the fresh nutrient solution to achieve the desired final concentration (e.g., 10 µM).

    • Transfer the plants to the ⁵⁸Fe-labeled nutrient solution.

    • Maintain the pH of the solution at the desired level (e.g., 5.5-6.0).

  • Harvesting:

    • At predetermined time points (e.g., 6, 24, 48 hours), harvest the plants.

    • Separate the plants into roots, stems, and leaves.

    • Rinse the roots thoroughly with deionized water, followed by a brief wash in a non-labeled iron solution (e.g., 1 mM FeSO₄) to remove apoplastically bound iron, and a final rinse with deionized water.

  • Sample Processing:

    • Place the separated plant parts in labeled paper bags and dry in an oven at 60-70°C until a constant weight is achieved.

    • Record the dry weight of each sample.

    • Grind the dried plant material to a fine powder using a mortar and pestle or a ball mill.

Soil-Based Study of Iron Uptake

This protocol outlines a pot experiment to trace the movement of ⁵⁸Fe from soil to plants.

3.2.1 Materials

  • Pots and trays

  • Soil with known properties (pH, organic matter content, initial iron concentration)

  • Plant species of interest

  • ⁵⁸Fe-enriched iron source (e.g., ⁵⁸Fe₂O₃ or ⁵⁸Fe-labeled fertilizer)

  • Deionized water

  • Analytical balance

  • Drying oven

  • Sieves

3.2.2 Protocol

  • Soil Preparation and Labeling:

    • Air-dry the soil and pass it through a 2 mm sieve.

    • Determine the baseline iron concentration and isotopic composition of the soil.

    • Thoroughly mix the ⁵⁸Fe tracer with the soil to ensure homogeneous distribution. The amount of tracer to add will depend on the soil's native iron content and the desired level of enrichment.

  • Potting and Planting:

    • Fill the pots with a known weight of the ⁵⁸Fe-labeled soil.

    • Sow seeds or transplant seedlings into the pots.

    • Water the pots with deionized water to a desired moisture content.

  • Plant Growth and Maintenance:

    • Grow the plants under controlled conditions (light, temperature, humidity).

    • Water the plants as needed with deionized water, monitoring the weight of the pots to maintain consistent moisture levels.

  • Harvesting:

    • At the desired growth stage, harvest the aerial parts of the plants (shoots).

    • Carefully excavate the roots from the soil.

    • Separate the shoots and wash the roots to remove adhering soil particles as described in the hydroponic protocol.

    • Collect soil samples from the pots for analysis of the remaining ⁵⁸Fe.

  • Sample Processing:

    • Process the plant samples as described in the hydroponic protocol (drying, weighing, grinding).

    • Air-dry the collected soil samples and sieve them.

Sample Digestion and Analysis

This protocol is for the acid digestion of plant and soil samples for iron isotope analysis by ICP-MS.

3.3.1 Materials

  • Microwave digestion system

  • Digestion vessels (e.g., Teflon)

  • Concentrated nitric acid (HNO₃), trace metal grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Hydrofluoric acid (HF) (for soil and siliceous plant samples, use with extreme caution and appropriate safety measures )

  • Volumetric flasks

  • Pipettes

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

3.3.2 Protocol

  • Digestion:

    • Weigh approximately 0.1-0.5 g of dried, powdered plant or soil sample into a clean microwave digestion vessel.[5]

    • Add a mixture of concentrated acids. For plant material, a common mixture is 5-7 mL of HNO₃ and 1-2 mL of H₂O₂.[5] For soil samples, the addition of HF (e.g., 3 mL) is often necessary to dissolve silicate (B1173343) minerals.[6]

    • Seal the vessels and place them in the microwave digestion system.

    • Follow a programmed heating schedule appropriate for the sample type and acid mixture. A typical program involves ramping up the temperature to 180-200°C and holding for 15-20 minutes.[6]

  • Dilution:

    • After digestion and cooling, carefully open the vessels in a fume hood.

    • Quantitatively transfer the digestate to a volumetric flask (e.g., 25 or 50 mL).

    • Rinse the digestion vessel with deionized water and add the rinsate to the flask.

    • Bring the solution to the final volume with deionized water.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument with a series of iron standards of known isotopic composition.

    • Analyze the samples for the intensities of ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, and ⁵⁸Fe.

    • It is crucial to monitor and correct for potential isobaric interferences, such as ⁵⁸Ni on ⁵⁸Fe and ⁵⁴Cr on ⁵⁴Fe.[7] Using a collision/reaction cell with a gas like hydrogen or ammonia (B1221849) can help minimize polyatomic interferences.

Data Presentation and Analysis

Quantitative Data Summary

The following tables provide examples of how to structure the quantitative data obtained from ⁵⁸Fe tracer experiments. The values presented are illustrative and will vary depending on the specific experimental conditions.

Table 1: ⁵⁸Fe Uptake and Translocation in Hydroponically Grown Tomato Plants

Plant PartDry Weight (g)Total Fe (µg)⁵⁸Fe Abundance (%)Fe from Tracer (µg)% Fe from Tracer
Roots 0.52156.01.5820.813.3
Stems 1.25112.50.856.45.7
Leaves 2.78250.20.628.63.4
Total Plant 4.55518.7-35.86.9

Table 2: Distribution of ⁵⁸Fe in a Soil-Plant System (Wheat)

CompartmentDry Weight (g)Total Fe (mg)⁵⁸Fe Abundance (%)Fe from Tracer (mg)% Tracer Recovered
Shoots 5.61.40.550.044.0
Roots 1.82.71.200.2525.0
Soil (exchangeable) 100050.00.480.9898.0 (remaining)
Calculation of Iron Uptake from the Tracer

The amount of iron in a sample that is derived from the ⁵⁸Fe tracer can be calculated using the following isotope dilution equation:

Fe_tracer = Fe_total * [(A_sample - A_natural) / (A_tracer - A_natural)]

Where:

  • Fe_tracer is the mass of iron from the tracer in the sample.

  • Fe_total is the total mass of iron in the sample (measured by ICP-MS).

  • A_sample is the measured atom percent abundance of ⁵⁸Fe in the sample.

  • A_natural is the natural atom percent abundance of ⁵⁸Fe (approx. 0.282%).

  • A_tracer is the atom percent abundance of ⁵⁸Fe in the enriched tracer material.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling cluster_analysis Analysis prep_hydro Hydroponic System Setup prep_plants Plant Pre-culture prep_hydro->prep_plants prep_soil Soil Labeling with ⁵⁸Fe prep_soil->prep_plants labeling ⁵⁸Fe Labeling Period prep_plants->labeling growth Plant Growth labeling->growth harvest Harvest Plant Tissues (Roots, Stems, Leaves) growth->harvest soil_sample Collect Soil Samples growth->soil_sample processing Drying, Weighing, Grinding harvest->processing soil_sample->processing digestion Microwave Acid Digestion processing->digestion icpms ICP-MS Isotope Ratio Analysis digestion->icpms data_analysis Data Calculation and Interpretation icpms->data_analysis Strategy_I cluster_root_cell Root Epidermal Cell Fe3_chelate Fe(III)-Chelate Fe3 Fe³⁺ Fe3_chelate->Fe3 Solubilization Fe2 Fe²⁺ Fe3->Fe2 Reduction IRT1 IRT1 (Transporter) Fe2->IRT1 Transport protons H⁺ protons->Fe3_chelate Lowers pH AHA2 AHA2 (H⁺-ATPase) AHA2->protons Pumps FRO2 FRO2 (Ferric Reductase) FRO2->Fe3 Fe2_inside Fe²⁺ IRT1->Fe2_inside Strategy_II cluster_root_cell Root Epidermal Cell Fe3_soil Fe³⁺ (insoluble) Fe3_MA Fe³⁺-MAs Fe3_soil->Fe3_MA YSL15 YSL15 (Transporter) Fe3_MA->YSL15 Transport MA MAs (Mugineic Acids) MA->Fe3_soil Chelation TOM1 TOM1 (MA Effluxer) TOM1->MA Secretion Fe3_MA_inside Fe³⁺-MAs YSL15->Fe3_MA_inside

References

Application of Iron-58 in the Synthesis of Superheavy Elements: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of superheavy elements (SHEs) is a frontier in nuclear physics, pushing the limits of our understanding of atomic and nuclear structure. These elements, with atomic numbers greater than 103, are not found in nature and can only be created in laboratories through heavy-ion fusion-evaporation reactions. The choice of projectile and target nuclei is critical for the success of these experiments, which are characterized by extremely low production cross-sections. Iron-58 (⁵⁸Fe), a stable, neutron-rich isotope of iron, has emerged as a key projectile in the quest to synthesize elements in the upper echelons of the periodic table, particularly those approaching the predicted "island of stability."

The use of a ⁵⁸Fe beam offers a pathway to creating compound nuclei with a higher neutron-to-proton ratio compared to lighter projectiles. This is advantageous as the island of stability is theorized to exist at higher neutron numbers, leading to longer half-lives for the synthesized superheavy nuclei. This application note provides a detailed overview of the use of ⁵⁸Fe in SHE synthesis, including experimental protocols for specific reactions and the underlying theoretical considerations.

Key Applications of this compound in Superheavy Element Synthesis

This compound is primarily utilized as a projectile in "hot" and "cold" fusion-evaporation reactions to produce superheavy elements. Its applications include:

  • Synthesis of Element 120: The reaction of a ⁵⁸Fe beam with a plutonium-244 (²⁴⁴Pu) target has been a primary approach in the experimental search for element 120.[1]

  • Production of Hassium (Z=108) Isotopes: In "cold" fusion reactions, ⁵⁸Fe projectiles have been used to bombard lead-208 (B76376) (²⁰⁸Pb) targets to synthesize isotopes of Hassium.

  • Exploration of Neutron-Rich Nuclei: The neutron richness of ⁵⁸Fe makes it a valuable tool for producing superheavy isotopes closer to the predicted N=184 neutron shell, where enhanced stability is expected.

Experimental Protocols

The synthesis of superheavy elements is a complex process requiring a sophisticated experimental setup. The following protocols are based on published experiments and provide a general framework for using ⁵⁸Fe as a projectile.

Protocol 1: Synthesis of Element 120 via the ²⁴⁴Pu(⁵⁸Fe, xn)²⁹⁸⁻ˣ120 Reaction

This protocol is based on the experiments conducted at the Flerov Laboratory of Nuclear Reactions (FLNR) in Dubna, Russia.[1]

1. Production and Acceleration of the ⁵⁸Fe Beam:

  • Isotope Preparation: Enriched ⁵⁸Fe material is obtained and introduced into an Electron Cyclotron Resonance (ECR) ion source. The MIVOC (Metalic Ions from Volatile Compounds) method can be used, where a volatile iron compound like ferrocene (B1249389) (Fe(C₅H₅)₂) is vaporized to produce iron ions.

  • Ionization: In the ECR ion source, the iron atoms are ionized to a high charge state (e.g., ⁵⁸Fe⁵⁺).

  • Acceleration: The ⁵⁸Fe ions are extracted from the ion source and injected into a heavy-ion accelerator, such as the U-400 cyclotron. The ions are accelerated to a specific energy required to overcome the Coulomb barrier of the target nucleus. For the synthesis of element 120, a beam energy of approximately 330 MeV is used.[1]

  • Beam Monitoring: The beam intensity and energy are continuously monitored throughout the experiment. A typical beam intensity is on the order of 0.7 particle microamperes (pµA).[1]

2. Target Preparation:

  • Target Material: A target of enriched plutonium-244 oxide (²⁴⁴PuO₂) is prepared.

  • Deposition: The ²⁴⁴PuO₂ is deposited onto a thin, durable backing foil, typically made of titanium (Ti). The target thickness is a critical parameter, with typical values around 0.37 mg/cm².

  • Target Wheel: To withstand the intense heat generated by the ion beam, the target is mounted on a rotating wheel. This allows for cooling between beam pulses.

3. Fusion-Evaporation Reaction and Separation:

  • Bombardment: The accelerated ⁵⁸Fe beam is directed onto the rotating ²⁴⁴Pu target.

  • Compound Nucleus Formation: A small fraction of the collisions result in the fusion of a ⁵⁸Fe nucleus with a ²⁴⁴Pu nucleus, forming a highly excited compound nucleus of element 120 (³⁰²120).

  • Evaporation: The excited compound nucleus de-excites by emitting several neutrons (typically 3 or 4), a process known as evaporation. This results in the formation of an isotope of element 120 (e.g., ²⁹⁹120 or ²⁹⁸120).

  • Recoil Separation: The synthesized superheavy nuclei, known as evaporation residues (ERs), recoil out of the target with a specific velocity. They are then guided into a recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS). The separator uses magnetic and electric fields to separate the ERs from the unreacted primary beam particles and other reaction products.

4. Detection and Identification:

  • Implantation: The separated ERs are implanted into a position-sensitive silicon detector at the focal plane of the separator.

  • Decay Chain Detection: The implanted superheavy nucleus is highly unstable and undergoes a chain of alpha decays. The detectors record the time, position, and energy of the implanted nucleus and the subsequent alpha particles.

  • Identification: The element is identified by correlating the decay chain with theoretically predicted decay energies and half-lives of the new element and its daughter and granddaughter nuclei.

Protocol 2: Synthesis of Hassium (Z=108) via the ²⁰⁸Pb(⁵⁸Fe, xn)²⁶⁶⁻ˣHs Reaction

This protocol describes a "cold" fusion reaction, which typically results in a compound nucleus with lower excitation energy.

1. Beam and Target Preparation:

  • ⁵⁸Fe Beam: The ⁵⁸Fe beam is produced and accelerated in a similar manner to Protocol 1, often using a linear accelerator like the UNILAC at GSI Helmholtz Centre for Heavy Ion Research.

  • ²⁰⁸Pb Target: A target of isotopically enriched lead-208 is used.

2. Fusion-Evaporation and Separation:

  • Bombardment: The ⁵⁸Fe beam is directed onto the ²⁰⁸Pb target.

  • Compound Nucleus Formation: The fusion of ⁵⁸Fe and ²⁰⁸Pb creates an excited compound nucleus of Hassium (²⁶⁶Hs). In cold fusion, the excitation energy is lower, leading to the evaporation of fewer neutrons (typically 1 or 2).

  • Separation: The Hassium isotopes are separated from the beam and other products using a velocity filter like the Separator for Heavy Ion reaction Products (SHIP).

3. Detection and Identification:

  • The detection and identification process is similar to Protocol 1, involving the measurement of the decay chains of the produced Hassium isotopes.

Quantitative Data Summary

The following tables summarize key quantitative data from experiments and theoretical predictions involving the use of ⁵⁸Fe in superheavy element synthesis.

Table 1: Experimental Parameters for ⁵⁸Fe-Induced Reactions

ReactionProjectile Energy (MeV)Target MaterialTarget Thickness (mg/cm²)Beam Dose (ions)
²⁴⁴Pu(⁵⁸Fe, xn)²⁹⁸⁻ˣ120330²⁴⁴PuO₂0.377.1 x 10¹⁸[1]
²⁰⁸Pb(⁵⁸Fe, 1n)²⁶⁵Hs~270-290 (estimated)²⁰⁸Pb~0.45-

Table 2: Production Cross-Sections for ⁵⁸Fe-Induced Reactions

ReactionProduct IsotopeEvaporation ChannelMeasured/Predicted Cross-Section
²⁴⁴Pu(⁵⁸Fe, xn)²⁹⁸⁻ˣ120²⁹⁹120, ²⁹⁸1203n, 4n< 0.4 pb (experimental limit)[1]
²⁰⁸Pb(⁵⁸Fe, 1n)²⁶⁵Hs²⁶⁵Hs1n~60 pb (peak)
²⁰⁸Pb(⁵⁸Fe, 2n)²⁶⁴Hs²⁶⁴Hs2n~3 pb (peak)

Table 3: Predicted Decay Properties of Superheavy Isotopes Produced with ⁵⁸Fe

IsotopePredicted Half-lifePredicted Decay ModeAlpha Decay Energy (MeV)
²⁹⁹120~670 µsα~12.3
²⁹⁵Og (daughter of ²⁹⁹120)~180 msα~11.55
²⁹¹Lv (granddaughter of ²⁹⁹120)~1.2 sα~10.74
²⁹⁸120~520 µsα / SF~12.4
²⁹⁴Og (daughter of ²⁹⁸120)0.89 msα / SF~11.65
²⁶⁵Hs~2 msα~10.58
²⁶¹Sg (daughter of ²⁶⁵Hs)~240 msα / SF~9.57

Visualizations

Experimental Workflow for Superheavy Element Synthesis

G cluster_accelerator Heavy-Ion Accelerator Facility cluster_target Target Chamber cluster_separator Recoil Separator cluster_detector Detection System ion_source 1. Ion Source (e.g., ECR) ⁵⁸Fe Vapor -> ⁵⁸Fe ions linac 2. Linear Accelerator / Cyclotron Acceleration of ⁵⁸Fe ions ion_source->linac Ion Injection target 3. Target Wheel (e.g., ²⁴⁴PuO₂ on Ti foil) linac->target Accelerated ⁵⁸Fe Beam (~330 MeV) separator 4. Gas-Filled Recoil Separator (e.g., DGFRS) Separation of SHE from beam target->separator Fusion Products (SHE + others) detector 5. Silicon Detector Array Implantation and Decay Measurement separator->detector Separated SHE data_acq 6. Data Acquisition Recording of position, time, and energy detector->data_acq Electronic Signals analysis 7. Data Analysis Identification of decay chains data_acq->analysis Raw Data

Caption: A generalized workflow for the synthesis of superheavy elements using a heavy-ion accelerator.

Reaction and Decay Pathway for the Synthesis of Element 120

G Fe58 ⁵⁸Fe Compound ³⁰²120* Fe58->Compound Fusion Pu244 ²⁴⁴Pu Pu244->Compound Fusion El120 ²⁹⁹120 Compound->El120 -3n Og295 ²⁹⁵Og El120->Og295 α-decay (t½ ≈ 670 µs) Lv291 ²⁹¹Lv Og295->Lv291 α-decay (t½ ≈ 180 ms) Fl287 ²⁸⁷Fl Lv291->Fl287 α-decay (t½ ≈ 1.2 s) Cn283 ²⁸³Cn Fl287->Cn283 α-decay Ds279 ²⁷⁹Ds Cn283->Ds279 α-decay Hs275 ²⁷⁵Hs Ds279->Hs275 α-decay Sg271 ²⁷¹Sg Hs275->Sg271 α-decay Rf267 ²⁶⁷Rf Sg271->Rf267 α-decay Db263 ²⁶³Db Rf267->Db263 α-decay Lr259 ²⁵⁹Lr Db263->Lr259 α-decay SF Spontaneous Fission Lr259->SF α-decay / SF

Caption: Predicted reaction and subsequent alpha decay chain for the synthesis of element 120.

Conclusion

The use of this compound as a projectile has become an important strategy in the ongoing effort to synthesize new superheavy elements and to explore the region of the "island of stability." While experiments using ⁵⁸Fe are challenging due to low cross-sections and the need for high-intensity beams, they offer a promising path to creating neutron-rich isotopes of the heaviest elements. The detailed protocols and data presented in this application note provide a foundation for researchers involved in the planning and execution of future superheavy element synthesis experiments. Continued advancements in accelerator technology, target fabrication, and detection methods will be crucial for the success of these endeavors.

References

Application Notes and Protocols for the Use of Iron-58 in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron-58 (⁵⁸Fe) is a non-radioactive, stable isotope of iron that serves as a powerful tracer in biological and chemical research. Constituting only about 0.282% of naturally occurring iron, its relative scarcity allows for the administration of enriched ⁵⁸Fe compounds to subjects or experimental systems.[1] The subsequent detection of this enrichment in biological samples enables precise tracking and quantification of iron absorption, distribution, metabolism, and excretion (ADME).[2] This technique is particularly valuable in human nutritional studies, clinical research, and drug development, as it avoids the safety concerns associated with radioactive isotopes like ⁵⁹Fe.[3][4]

The primary application of ⁵⁸Fe is in tracer studies where it is administered orally or intravenously.[4][5] Its journey through the body is then monitored by measuring its abundance relative to other iron isotopes in samples such as blood, urine, or feces.[6] Highly sensitive analytical techniques, most notably Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are capable of detecting minute changes in isotopic ratios, making ⁵⁸Fe an invaluable tool for researchers.[3][7]

Commercially Available Forms of this compound

This compound is available from various suppliers in several chemical forms and enrichment levels to suit different research applications. The choice of chemical form often depends on the intended use, for instance, soluble salts for bioavailability studies or elemental forms for other applications.

Chemical FormTypical Enrichment (%)Physical StateCommon Applications & Notes
Iron (⁵⁸Fe) Metal ≥95%Powder, foil, rodUsed in the synthesis of other ⁵⁸Fe-labeled compounds and as a target material in physics research.[2][8]
Iron (⁵⁸Fe) Oxide (Fe₂O₃) ≥95%PowderA common starting material for the preparation of soluble iron salts for tracer studies.[9]
Iron (⁵⁸Fe) Sulfate (FeSO₄) Custom SynthesisPowderA soluble form often used in oral bioavailability and absorption studies in humans and animals.[5][6]
Iron (⁵⁸Fe) Chloride (FeCl₃) Custom SynthesisPowderA soluble form used in various biological tracer studies, including cellular uptake experiments.[10]

Application Notes

Human Nutrition and Bioavailability Studies

A primary application of ⁵⁸Fe is to determine the fractional absorption of iron from different foods and supplements. In these studies, a known amount of ⁵⁸Fe is incorporated into a meal or supplement and administered to subjects. By measuring the amount of ⁵⁸Fe that appears in the red blood cells after a specific period (typically 14 days), researchers can calculate the percentage of iron that was absorbed and utilized for hemoglobin synthesis.[4][11] This method has been instrumental in understanding how dietary factors, such as ascorbic acid or coffee, influence iron absorption.[12]

Iron Metabolism and Kinetics

⁵⁸Fe tracers are used to investigate the complex pathways of iron metabolism. By administering the tracer intravenously, researchers can bypass the absorption phase and study the distribution of iron to various tissues, its incorporation into proteins like ferritin and transferrin, and its rate of turnover in the body.[11] These studies are crucial for understanding iron-related disorders such as anemia and hemochromatosis.[3]

Drug Development

In the pharmaceutical industry, ⁵⁸Fe can be used as a tracer to study the pharmacokinetics of iron-based drugs or the effect of new drug candidates on iron metabolism.[13] For instance, if a new therapeutic is suspected of interfering with iron absorption, a ⁵⁸Fe tracer study can provide definitive evidence. Stable isotopes are increasingly being used as tracers in drug development to quantify metabolic pathways and understand drug-body interactions.

Experimental Protocols

Protocol 1: In Vivo Human Iron Absorption Study

This protocol outlines a typical experiment to measure the bioavailability of iron from an oral supplement.

1. Materials and Reagents:

  • Enriched this compound, typically as ⁵⁸FeSO₄.

  • Ascorbic acid (to enhance iron solubility and absorption).

  • Gelatin capsules for oral administration.

  • High-purity water.

  • Blood collection tubes (containing anticoagulant, e.g., EDTA).

  • Centrifuge.

  • ICP-MS for isotopic analysis.

2. Protocol: a. Subject Preparation: Subjects are typically asked to fast overnight to ensure an empty stomach, which standardizes absorption conditions. b. Tracer Preparation: A precise dose of ⁵⁸FeSO₄ (e.g., 1.5 mg/kg for infants, or a fixed dose like 50 mg for adults) is weighed and dissolved in high-purity water, often with ascorbic acid.[5][14] The solution is then encapsulated. c. Baseline Blood Sample: Before administering the tracer, a baseline blood sample is collected from the subject to determine their natural iron isotope ratios. d. Tracer Administration: The subject ingests the ⁵⁸Fe capsule with a standardized volume of water. e. Post-Dose Blood Sampling: A second blood sample is collected 14 days after the administration of the tracer. This allows sufficient time for the absorbed ⁵⁸Fe to be incorporated into newly formed red blood cells.[4] f. Sample Preparation for Analysis: i. Whole blood samples are centrifuged to separate red blood cells from plasma. ii. Red blood cells are washed with a saline solution. iii. A known amount of the red blood cell sample is digested using concentrated nitric acid. iv. The digested sample is diluted with high-purity water to an appropriate concentration for ICP-MS analysis.[7] g. Isotopic Analysis: The ratio of ⁵⁸Fe to another stable iron isotope (e.g., ⁵⁷Fe or ⁵⁴Fe) is measured in both the baseline and 14-day blood samples using ICP-MS. h. Calculation of Iron Absorption: The increase in the ⁵⁸Fe isotopic ratio in the 14-day sample compared to the baseline is used to calculate the amount of ⁵⁸Fe incorporated into red blood cells. This value, corrected for the total circulating iron pool and the assumption that ~80% of absorbed iron is incorporated into erythrocytes, allows for the calculation of the percentage of the oral dose that was absorbed.[11]

Protocol 2: In Vitro Cellular Iron Uptake Assay

This protocol provides a general framework for measuring the uptake of iron into cultured cells using ⁵⁸Fe.

1. Materials and Reagents:

  • Enriched ⁵⁸Fe, typically as ⁵⁸FeCl₃.

  • Cell culture medium appropriate for the cell line.

  • The cell line of interest (e.g., Caco-2 for intestinal absorption models).

  • 96-well cell culture plates.

  • Assay buffer (e.g., HBSS-HEPES, pH 7.4).

  • Lysis buffer.

  • ICP-MS for isotopic analysis.

2. Protocol: a. Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow to near confluence. b. Preparation of ⁵⁸Fe Solution: Prepare a stock solution of ⁵⁸FeCl₃ in a suitable buffer. The final concentration used in the assay will need to be optimized based on the cell type and experimental question. c. Initiation of Uptake: i. Aspirate the growth medium from the cells. ii. Wash the cells with assay buffer. iii. Add the ⁵⁸Fe-containing assay buffer to the wells to initiate the uptake. d. Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 30 minutes). e. Termination of Uptake: i. Stop the uptake by rapidly aspirating the ⁵⁸Fe solution. ii. Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized ⁵⁸Fe.[15] f. Cell Lysis: Add lysis buffer to each well to release the intracellular contents. g. Sample Preparation for Analysis: i. Collect the cell lysates. ii. Digest the lysates with concentrated nitric acid. iii. Dilute the digested samples to a suitable concentration for ICP-MS analysis. h. Isotopic Analysis: Measure the total amount of ⁵⁸Fe in the cell lysates using ICP-MS. The results can be normalized to the protein concentration in each well to account for variations in cell number.

Quantitative Data Summary

ParameterTypical ValuesContext/Reference
Natural Abundance of ⁵⁸Fe 0.282%The low natural abundance is key to its use as a tracer.[1]
Typical Oral Dose (Humans) 0.6 - 1.0 mg (infants)[16] 50 mg (adult women)[14]Dosages vary significantly based on the study population and objectives.
Iron Absorption (Infants) ~20% (breast-fed)[16] ~6.9% (formula-fed)[16]Demonstrates the impact of diet on iron bioavailability.
Iron Absorption (Adults) 12.2 - 13.0% (women)[4]Can be influenced by iron status and dietary inhibitors/enhancers.[12]
Erythrocyte Incorporation ~80% of absorbed iron in adults[11]A common assumption used in calculating total absorption.
Analytical Techniques ICP-MS, MC-ICP-MS, INAAMC-ICP-MS offers higher precision but INAA has fewer spectral interference issues.[3]
Detection Limits (ICP-MS) < 0.25 ppbHighly sensitive, allowing for the detection of small changes in isotopic enrichment.[17]

Visualizations

Signaling Pathways and Workflows

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream cluster_target Target Tissues (e.g., Bone Marrow) DietaryIron Dietary Iron (Heme & Non-Heme Fe³⁺) Dcytb Dcytb Reductase DietaryIron->Dcytb Fe³⁺ → Fe²⁺ DMT1 DMT1 Transporter Dcytb->DMT1 Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage FPN Ferroportin (FPN) (Iron Exporter) DMT1->FPN Transport Hephaestin Hephaestin FPN->Hephaestin Fe²⁺ → Fe³⁺ Transferrin Transferrin (Tf) Hephaestin->Transferrin Binds to Tf_Fe Tf-Fe³⁺ Complex Transferrin->Tf_Fe TfR1 Transferrin Receptor 1 (TfR1) Tf_Fe->TfR1 Uptake Erythroblasts Erythroblasts (Red Blood Cell Precursors) TfR1->Erythroblasts Hemoglobin Hemoglobin Synthesis Erythroblasts->Hemoglobin

Caption: Simplified pathway of dietary iron absorption and utilization.

G Start Study Design & Subject Recruitment Prep Preparation of ⁵⁸Fe Tracer Dose Start->Prep Baseline Collection of Baseline Blood Sample (Day 0) Prep->Baseline Admin Oral/IV Administration of ⁵⁸Fe Tracer Baseline->Admin Incorp Waiting Period (e.g., 14 days for erythrocyte incorporation) Admin->Incorp FinalSample Collection of Post-Dose Blood Sample (Day 14) Incorp->FinalSample Processing Sample Preparation (Digestion, Dilution) FinalSample->Processing Analysis Isotopic Analysis (e.g., MC-ICP-MS) Processing->Analysis Calc Data Calculation (Enrichment, % Absorption) Analysis->Calc End Results & Interpretation Calc->End

Caption: Experimental workflow for an in vivo iron absorption study.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tf_Fe_58 Transferrin-⁵⁸Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Tf_Fe_58->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis Fe_58_release ⁵⁸Fe³⁺ Release & Reduction to ⁵⁸Fe²⁺ Endosome->Fe_58_release LIP Labile ⁵⁸Fe²⁺ Pool Fe_58_release->LIP Ferritin Ferritin Storage LIP->Ferritin Storage Mitochondria Mitochondria (Heme Synthesis) LIP->Mitochondria Utilization

Caption: Cellular uptake of this compound via the transferrin receptor.

References

Application Notes and Protocols for Dual-Isotope Studies Using Iron-57 and Iron-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting dual-isotope studies using the stable isotopes Iron-57 (⁵⁷Fe) and Iron-58 (⁵⁸Fe). This powerful technique allows for the simultaneous measurement of different iron pools or the comparison of iron absorption from different sources within the same subject, providing robust and internally controlled data.

Introduction to Dual-Isotope Iron Studies

Stable isotopes are non-radioactive atoms of an element that contain the same number of protons but a different number of neutrons, giving them a different atomic mass. ⁵⁷Fe and ⁵⁸Fe are two of the four stable isotopes of iron.[1][2] Dual-isotope studies utilize the simultaneous administration of these two isotopes to trace the metabolic fate of iron from different sources or administered via different routes.

A common application is the measurement of iron absorption and bioavailability.[3][4][5] In a typical design, one isotope (e.g., ⁵⁸Fe) is given orally with a test meal or drug formulation, while the other isotope (e.g., ⁵⁷Fe) is administered intravenously. The intravenous dose serves as a correction factor for the amount of absorbed iron that is incorporated into red blood cells (erythrocytes), allowing for a more accurate calculation of true absorption from the oral dose.[3][5] This method is considered a reliable predictor of iron bioavailability in humans.[6]

Key Advantages of the Dual-Isotope Technique:

  • Internal Control: Each subject acts as their own control, reducing inter-individual variability.

  • Simultaneous Comparisons: Allows for the direct comparison of iron absorption from two different test meals or formulations.[4]

  • High Precision: Mass spectrometry techniques provide sensitive and accurate measurement of isotopic enrichment.

  • Safety: The use of stable, non-radioactive isotopes makes this method safe for use in all populations, including infants and pregnant women.[7]

Experimental Design and Key Parameters

The design of a dual-isotope study depends on the research question. A common design for assessing the bioavailability of an oral iron compound is outlined below.

Typical Experimental Workflow for Iron Bioavailability

DualIsotopeWorkflow cluster_prep Preparation Phase cluster_admin Isotope Administration cluster_incorp Incorporation Phase cluster_analysis Analysis Phase P0 Baseline Blood Sample (Natural Isotope Abundance) A1 Oral Administration of ⁵⁸Fe-labeled Test Compound P0->A1 Day 0 A2 Intravenous Administration of ⁵⁷Fe Reference Dose P0->A2 Day 0 I1 14-Day Iron Incorporation into Erythrocytes A1->I1 A2->I1 S1 Post-incorporation Blood Sample I1->S1 Day 14 M1 Sample Preparation (e.g., Mineralization) S1->M1 M2 Mass Spectrometry Analysis (e.g., ICP-MS) M1->M2 D1 Isotope Ratio Measurement (⁵⁷Fe/⁵⁴Fe, ⁵⁸Fe/⁵⁴Fe) M2->D1 C1 Calculation of Iron Absorption D1->C1

Fig. 1: A typical experimental workflow for a dual-isotope iron bioavailability study.
Quantitative Parameters for Study Design

The following table summarizes typical quantitative data used in dual-isotope iron studies. Dosages and timings may need to be adjusted based on the specific study population and research objectives.

ParameterTypical Value/RangeStudy PopulationReference
Oral ⁵⁸Fe Dose 0.6 mg - 2.5 mgInfants[4]
1.5 mg/kgVery Low Birth Weight Infants[3]
4.0 mgAdults[5]
Intravenous ⁵⁷Fe Dose 0.15 mg/kgVery Low Birth Weight Infants[3]
200 µgPregnant Women[5]
Blood Sample Volume 100 µLVery Low Birth Weight Infants[3]
Time to Post-Dose Blood Sample 14 daysGeneral[4][5][8][9]
Geometric Mean Absorption (%) 6.58% - 6.72%Infants (from formula)[4]
26.3%Very Low Birth Weight Infants[3]
5.2% - 5.3%Adult Women (from yogurt)[10]

Detailed Experimental Protocols

Protocol 1: Preparation of Isotope Tracers

This protocol describes the preparation of ⁵⁷Fe and ⁵⁸Fe solutions for administration.

Materials:

  • Enriched ⁵⁷Fe metal (e.g., 95% enrichment)

  • Enriched ⁵⁸Fe₂O₃

  • Nitric acid (HNO₃), trace metal grade

  • Sulfuric acid (H₂SO₄), trace metal grade

  • Hydrochloric acid (HCl), trace metal grade

  • Ascorbic acid

  • Ultra-pure water (18 MΩ·cm)

  • Acid-washed Teflon vials

Procedure:

  • ⁵⁷Fe Solution Preparation: a. Accurately weigh a known amount of ⁵⁷Fe-enriched metal. b. Dissolve the metal in a minimal volume of 7 M HNO₃ in an acid-washed Teflon vial. c. Add 0.5 M H₂SO₄ and heat the solution to dryness at 120°C. d. Further heat the residue at 230°C and then 500°C for 30 minutes each, then allow to cool. e. Dissolve the resulting white powder in 0.2 M H₂SO₄. f. Filter the solution to remove any impurities.

  • ⁵⁸Fe Solution Preparation: a. Accurately weigh a known amount of ⁵⁸Fe-enriched Fe₂O₃. b. Dissolve the oxide in a mixture of 10.2 M HCl and 14.5 M HNO₃. c. Add 0.5 M H₂SO₄ and heat to dryness as described for the ⁵⁷Fe label. d. Re-dissolve the resulting white powder in 0.2 M H₂SO₄ and filter.

  • Final Preparation and Sterilization: a. For both isotope solutions, add ascorbic acid (molar ratio 1:1) to ensure iron is in the ferrous (Fe²⁺) state. b. Adjust the final volume with ultra-pure water to achieve the desired concentration. c. Determine the precise iron concentration and isotopic composition via mass spectrometry. d. For intravenous administration, the solution must be prepared under sterile conditions and be certified for human use.

Protocol 2: Sample Collection and Preparation for Analysis

This protocol outlines the steps from blood collection to preparation for mass spectrometry.

Materials:

  • Vacutainers with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Freeze-dryer or drying oven (60°C)

  • Mortar and pestle or ball mill grinder

  • Microbalance

  • Trace metal grade acids (e.g., nitric acid)

Procedure:

  • Blood Collection: a. Collect a baseline blood sample before isotope administration. b. Collect a second blood sample 14 days after the administration of the last isotope dose.[4][5]

  • Sample Processing: a. If plasma and red blood cells are to be analyzed separately, centrifuge the whole blood sample.[11] b. Freeze-dry or oven-dry the whole blood, red blood cells, or plasma to remove all moisture.[11][12] This is a critical step for accurate weighing. c. Homogenize the dried sample into a fine powder using a mortar and pestle or a mechanical grinder.[11][12]

  • Sample Digestion (Mineralization): a. Accurately weigh a small amount of the dried, homogenized sample into an acid-washed digestion vessel. b. Add a sufficient volume of concentrated nitric acid. c. Digest the sample using a microwave digestion system or by heating on a hot plate until the solution is clear. This process breaks down the organic matrix, leaving the iron in solution. d. Dilute the digested sample to a suitable concentration for mass spectrometry analysis using ultra-pure water.

Protocol 3: Isotope Ratio Analysis by Mass Spectrometry

This protocol provides a general overview of the analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Instrumentation:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS), preferably a multi-collector (MC-ICP-MS) for high precision.

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer using certified iron standard solutions with known isotopic compositions.

  • Analysis of Samples: a. Introduce the prepared baseline and 14-day blood samples into the ICP-MS. b. Measure the ion abundances for ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, and ⁵⁸Fe. It is common to measure the ratios of the tracer isotopes to a reference isotope, such as ⁵⁴Fe or ⁵⁶Fe (e.g., ⁵⁷Fe/⁵⁴Fe and ⁵⁸Fe/⁵⁴Fe).[3]

  • Data Processing: a. Correct for instrumental mass bias. This can be done using standard-sample bracketing or an elemental spike.[13] b. Address any polyatomic interferences (e.g., ArO⁺ on ⁵⁶Fe) that may affect the accuracy of the measurements.[13]

  • Calculation of Iron Absorption: a. Calculate the enrichment of ⁵⁷Fe and ⁵⁸Fe in the 14-day sample relative to the baseline sample. b. The amount of each isotope incorporated into erythrocytes is calculated based on the shift in isotope ratios, the total amount of circulating iron, and the administered dose of each isotope.[4] c. The fractional absorption of the oral ⁵⁸Fe tracer is corrected using the incorporation of the intravenous ⁵⁷Fe tracer, which represents 100% systemic availability.

Applications in Drug Development and Clinical Research

Dual-isotope studies with ⁵⁷Fe and ⁵⁸Fe are valuable tools in various stages of research and development.

  • Bioavailability and Bioequivalence Studies: This technique is ideal for comparing the bioavailability of a new iron formulation against a reference standard or for evaluating the impact of different food matrices on iron absorption.[10][14]

  • Drug-Nutrient Interaction Studies: The method can be used to investigate whether a new drug enhances or inhibits the absorption of dietary iron.

  • Pharmacokinetic Studies: By tracking the appearance of isotopes in plasma over time, researchers can study the rate and pattern of iron absorption.[5]

  • Studies of Iron Metabolism: This technique can be applied to investigate iron metabolism in various physiological states (e.g., pregnancy) and disease conditions (e.g., anemia, inflammatory disorders).[5]

Logical Framework for Dual-Isotope Absorption Calculation

AbsorptionCalculation cluster_inputs Input Data cluster_calc Calculation Steps Dose_oral Oral Dose (⁵⁸Fe) Corrected_absorp Calculate Corrected Absorption of Oral Dose Dose_oral->Corrected_absorp Dose_iv IV Dose (⁵⁷Fe) Correction_factor Calculate Erythrocyte Incorporation Factor (% IV Dose Incorporated) Dose_iv->Correction_factor Ratio_base Baseline Isotope Ratios (⁵⁷Fe/⁵⁴Fe, ⁵⁸Fe/⁵⁴Fe) Incorp_iv Calculate ⁵⁷Fe Incorporated into Erythrocytes Ratio_base->Incorp_iv Incorp_oral Calculate ⁵⁸Fe Incorporated into Erythrocytes Ratio_base->Incorp_oral Ratio_14d Day 14 Isotope Ratios (⁵⁷Fe/⁵⁴Fe, ⁵⁸Fe/⁵⁴Fe) Ratio_14d->Incorp_iv Ratio_14d->Incorp_oral Circ_Fe Total Circulating Iron Circ_Fe->Incorp_iv Circ_Fe->Incorp_oral Incorp_iv->Correction_factor Incorp_oral->Corrected_absorp Correction_factor->Corrected_absorp

Fig. 2: Logical flow for calculating iron absorption using dual-isotope data.

References

Measuring Iron-58 Enrichment in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotopes as tracers in biological systems has become an indispensable tool in metabolic research, clinical diagnostics, and drug development. Iron-58 (⁵⁸Fe), a non-radioactive, stable isotope of iron, serves as a powerful tracer to investigate iron metabolism, absorption, and bioavailability without the risks associated with radioactive isotopes.[1][2] Accurate and precise measurement of ⁵⁸Fe enrichment in biological samples is crucial for the validity of such studies. This document provides detailed application notes and protocols for the determination of ⁵⁸Fe enrichment in biological matrices, primarily focusing on the use of Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), a state-of-the-art technique for high-precision isotope ratio measurements.[3][4]

Principle of Measurement

The fundamental principle behind measuring ⁵⁸Fe enrichment involves introducing a known amount of ⁵⁸Fe-enriched material to a biological system and subsequently measuring the change in the isotopic abundance of iron in a collected sample (e.g., whole blood, red blood cells, plasma, or tissue). This change, or "enrichment," provides a quantitative measure of the metabolic fate of the administered iron tracer. MC-ICP-MS is the preferred analytical technique due to its high sensitivity, precision, and ability to measure isotope ratios with high accuracy.[2][3] The technique works by ionizing the sample in a high-temperature plasma and then separating the ions based on their mass-to-charge ratio in a magnetic field, allowing for the precise determination of the abundance of each iron isotope.

Analytical Methodologies

Several mass spectrometric techniques can be employed for the measurement of ⁵⁸Fe enrichment. The choice of method often depends on the required precision, sample throughput, and available instrumentation.

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is the gold standard for high-precision isotope ratio analysis, offering the highest sensitivity and precision.[2][3] It is particularly well-suited for studies requiring the detection of very small changes in isotopic composition.

  • Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry (DRC-ICP-MS): This technique offers high sample throughput and requires minimal sample pre-treatment, making it a more accessible option for clinical or nutritional studies.[5]

  • Sector Field Inductively Coupled Plasma Mass Spectrometry (SF-ICP-MS): This method has been widely used in nutritional studies for isotopic iron absorption.[5]

  • Instrumental Neutron Activation Analysis (INAA): A non-mass spectrometric technique that can also be used, though it is generally less sensitive and slower than MC-ICP-MS.[3]

This document will focus on the protocol for MC-ICP-MS, as it provides the highest quality data for ⁵⁸Fe tracer studies.

Quantitative Data Summary

The performance of MC-ICP-MS for the analysis of ⁵⁸Fe enrichment is characterized by its high precision, accuracy, and low detection limits. The following tables summarize key quantitative performance parameters.

ParameterValueReference
Precision (External Reproducibility for δ⁵⁶Fe) ±0.049‰ (2SD)[6]
Precision (External Reproducibility for δ⁶⁵Cu) ±0.05‰ (2SD)[6]
Accuracy (Analysis of Geological Reference Materials) Results identical with published data within analytical uncertainties[5]
Recovery of Iron after Sample Preparation Close to 100%[5]
Linearity of MC-ICP-MS for Isotope Ratios Good linearity indicated by a precision of 0.044% for correction factors across a range of isotope abundances[1]

Table 1: Performance Characteristics of MC-ICP-MS for Iron Isotope Analysis.

Certified Reference MaterialMatrixCertified Value (δ⁵⁶Fe vs. IRMM-014)Reference
IRMM-014Elemental Fe0 ‰ (by definition)[3]
BHVO-1Basalt+0.111(6) ‰[3]
ERC-CE464Tuna Fish-0.35‰ to -0.71‰[7]
NIST1515Apple Leaves-0.71 ± 0.06‰ and -0.71 ± 0.04‰[7]
ERM-DB001Human Hair-0.35‰ to -0.71‰[7]
ERM-BB186Pig Kidney-1.48 to -2.27‰[7]
ERM-BB184Bovine Muscle-1.97 ± 0.07‰[7]

Table 2: Certified Values for Selected Biological and Geological Reference Materials.

Experimental Protocols

A robust and reliable protocol for sample preparation is critical to obtaining accurate ⁵⁸Fe enrichment data. The following protocol details the steps for the preparation and analysis of biological samples, particularly whole blood, using MC-ICP-MS.

Protocol 1: Sample Preparation - Digestion and Iron Purification

Objective: To digest the biological matrix and purify iron from interfering elements prior to MC-ICP-MS analysis.

Materials:

  • Biological sample (e.g., 0.5 g whole blood)

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • Hydrogen Peroxide (H₂O₂), 30%, trace metal grade

  • Hydrochloric Acid (HCl), trace metal grade

  • Anion exchange resin (e.g., AG 1-X8 or AG-MP-1M)[6][7]

  • Microwave digestion system

  • Chromatography columns

Procedure:

  • Sample Digestion (Microwave-Assisted):

    • Accurately weigh approximately 0.5 g of the biological sample into a clean microwave digestion vessel.

    • Add a mixture of concentrated HNO₃ and H₂O₂ to the vessel.[4]

    • Place the vessel in the microwave digestion system and run a program suitable for the complete digestion of the biological matrix.

    • After digestion, allow the vessel to cool and carefully transfer the digest to a clean tube.

  • Iron Purification (Anion Exchange Chromatography):

    • Prepare a chromatography column with a suitable anion exchange resin (e.g., AG 1-X8).[7]

    • Condition the column by passing through appropriate acids as per the resin manufacturer's instructions. A common conditioning step involves washing with 6 N HCl.[7]

    • Load the digested sample onto the column.

    • Wash the column with 6 N HCl to elute matrix elements, while iron remains bound to the resin.[7]

    • Elute the purified iron from the column using a weaker acid solution, such as 0.4 N HCl.[7]

    • Collect the iron-containing fraction in a clean tube.

    • Evaporate the collected fraction to dryness and reconstitute in a dilute acid solution (e.g., 2% HNO₃) to a known volume for MC-ICP-MS analysis.

Protocol 2: Isotope Ratio Measurement by MC-ICP-MS

Objective: To accurately measure the iron isotope ratios in the purified sample.

Instrumentation:

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS)

  • Sample introduction system (e.g., nebulizer and spray chamber)

Procedure:

  • Instrument Tuning and Calibration:

    • Tune the MC-ICP-MS for optimal sensitivity and stability according to the manufacturer's guidelines.

    • Perform a mass calibration to ensure accurate mass-to-charge ratio measurements.

    • Analyze a certified iron isotope reference material (e.g., IRMM-014) to determine and correct for instrumental mass bias.[4][7] The sample-standard bracketing method is commonly used for this correction.[7]

  • Sample Analysis:

    • Introduce the prepared sample solution into the MC-ICP-MS.

    • Acquire data for the intensities of all stable iron isotopes (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, and ⁵⁸Fe) simultaneously using the multiple collectors.

    • Monitor for and correct potential isobaric interferences, such as ⁵⁸Ni on ⁵⁸Fe, by simultaneously measuring a non-interfered isotope of the interfering element (e.g., ⁶⁰Ni).[5]

  • Data Processing and Enrichment Calculation:

    • Correct the raw isotope intensity data for mass bias using the data obtained from the analysis of the certified reference material.

    • Calculate the isotopic ratios of interest (e.g., ⁵⁸Fe/⁵⁶Fe).

    • Determine the ⁵⁸Fe enrichment by comparing the measured isotopic ratio in the post-dose sample to the baseline (pre-dose) sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Whole Blood) Digestion Microwave Digestion (HNO3 + H2O2) Sample->Digestion Acid Digestion Purification Anion Exchange Chromatography Digestion->Purification Matrix Removal Purified_Fe Purified Iron Fraction Purification->Purified_Fe Iron Elution MC_ICP_MS MC-ICP-MS Analysis Purified_Fe->MC_ICP_MS Sample Introduction Data_Acquisition Isotope Ratio Measurement MC_ICP_MS->Data_Acquisition Data_Processing Data Processing & Enrichment Calculation Data_Acquisition->Data_Processing Result ⁵⁸Fe Enrichment Data Data_Processing->Result

A generalized workflow for the analysis of ⁵⁸Fe enrichment.

Signaling Pathway of Iron Absorption and Tracer Measurement

iron_absorption_pathway Oral_Dose Oral Administration of ⁵⁸Fe Tracer Intestinal_Lumen Intestinal Lumen Oral_Dose->Intestinal_Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Absorption Bloodstream Bloodstream Enterocyte->Bloodstream Transport (Ferroportin) Erythroid_Precursors Erythroid Precursors (Bone Marrow) Bloodstream->Erythroid_Precursors Incorporation into Heme RBC Circulating Red Blood Cells (Enriched with ⁵⁸Fe) Erythroid_Precursors->RBC Erythropoiesis Blood_Sample Blood Sample Collection RBC->Blood_Sample Analysis MC-ICP-MS Analysis Blood_Sample->Analysis

Conceptual pathway of ⁵⁸Fe tracer absorption and measurement.

Conclusion

References

Application Notes and Protocols for Iron-58 Labeling in Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the metabolic fate of iron compounds is crucial for a wide range of research and development activities, from nutritional studies to the development of novel therapeutics and diagnostics. Iron-58 (⁵⁸Fe), a stable, non-radioactive isotope of iron, serves as a powerful tracer to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of iron-containing compounds in vivo.[1][2][3][4] Its use circumvents the ethical and logistical challenges associated with radioactive isotopes like ⁵⁹Fe, making it particularly suitable for studies in vulnerable populations such as infants, children, and women of child-bearing age.[5] This document provides detailed application notes and standardized protocols for utilizing ⁵⁸Fe labeling to investigate the metabolic journey of iron compounds.

Stable isotope labeling with ⁵⁸Fe allows for the precise differentiation between the administered iron compound and endogenous iron pools. By measuring the isotopic enrichment of ⁵⁸Fe in various biological samples, researchers can quantitatively assess key pharmacokinetic and metabolic parameters. The analytical cornerstone for these studies is mass spectrometry, with techniques like multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) and thermal ionization mass spectrometry (TIMS) offering high precision and sensitivity for detecting minute changes in isotopic ratios.

Key Applications of ⁵⁸Fe Labeling

  • Nutritional Science: Evaluating the bioavailability of iron from different food sources, fortificants, and supplements.

  • Drug Development: Assessing the systemic absorption and ferrokinetics of iron-based drugs, such as oral phosphate (B84403) binders. It is also a valuable tool in Phase 0 or microdosing studies to understand the ADME of new drug candidates.

  • Clinical Research: Investigating iron metabolism in various physiological and pathological conditions, including iron-deficiency anemia, iron overload disorders, and diseases with altered iron homeostasis.

  • Toxicology: Tracing the uptake and distribution of iron from potentially toxic compounds.

  • Fundamental Research: Elucidating the cellular and systemic mechanisms of iron transport, storage, and regulation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized ⁵⁸Fe labeling to track iron metabolism.

Table 1: ⁵⁸Fe Administration Doses in Human Studies

Study Population ⁵⁸Fe Dose Iron Compound Study Purpose Reference
Healthy Infants (13-25 weeks)0.6 mg ⁵⁸Fe (in a 2.5 mg total Fe feed)Infant FormulaMeasure iron absorption
Healthy Infants (56 days old)0.6 - 1.0 mgFerrous SulfateIndex of iron absorption
School-age ChildrenNot specified, used to label a mealBeef patty or beef-soy pattyDetermine nonheme iron absorption
Iron-depleted Women14 mgFerrous FumarateInvestigate effect of prebiotics on iron absorption
Healthy Male SubjectsNot specified, labeled SBR759SBR759 (iron-based phosphate binder)Investigate iron uptake and ferrokinetics
Juvenile AthletesNot specified, enriched to 51.1%Not specifiedTest iron absorption rates

Table 2: Key Parameters in ⁵⁸Fe Metabolic Studies

Parameter Typical Measurement Time Point Biological Sample Analytical Method Key Findings/Applications References
Iron Absorption 14 days post-administrationErythrocytesMC-ICP-MS, TIMSQuantifies the percentage of the administered dose that is absorbed and incorporated into red blood cells.
Plasma Iron Appearance Several hours post-administrationPlasma/SerumMC-ICP-MSDetermines the rate and pattern of iron absorption into the bloodstream.
Fecal Excretion Collected for several days post-administrationFecesINAA, Mass SpectrometryMeasures unabsorbed iron, providing a direct assessment of absorption.
Iron Uptake in Tissues Varies depending on study designTissues (e.g., placenta, brain)ICP-MSQuantifies the amount of tracer iron that has been taken up by specific organs.
Long-term Iron Balance Months to yearsBloodMass SpectrometryThe isotope dilution method allows for the study of long-term iron absorption, loss, and gain.

Experimental Protocols

Protocol 1: General Workflow for an In Vivo ⁵⁸Fe Tracer Study

This protocol outlines the overarching steps involved in a typical in vivo study using ⁵⁸Fe labeling.

G General Workflow for In Vivo ⁵⁸Fe Tracer Study cluster_prep Preparation Phase cluster_admin Administration & Sampling Phase cluster_analysis Analysis Phase cluster_data Data Interpretation A ⁵⁸Fe Compound Preparation (e.g., labeling of drug, food, or simple salt) B Subject Recruitment & Baseline Sampling (e.g., blood for baseline isotopic ratio) A->B C Oral or Intravenous Administration of ⁵⁸Fe-labeled Compound B->C D Timed Biological Sample Collection (Blood, Urine, Feces, Tissues) C->D E Sample Preparation (Digestion, Iron Isolation) D->E F Isotopic Analysis by Mass Spectrometry (e.g., MC-ICP-MS) E->F G Calculation of Isotopic Enrichment F->G H Pharmacokinetic & Metabolic Modeling G->H

Caption: A high-level overview of a typical in vivo ⁵⁸Fe tracer study.

Protocol 2: Preparation of ⁵⁸Fe-Labeled Compounds

The accurate labeling of the test material is a critical step.

For Water-Soluble Iron Salts (e.g., Ferrous Sulfate):

  • Dissolve the desired amount of ⁵⁸Fe metal or ⁵⁸Fe oxide in a minimal amount of high-purity acid (e.g., HCl). A common procedure involves dissolving ⁵⁸Fe metal in 12 N HCl at a ratio of 50 µL HCl per mg of ⁵⁸Fe, followed by warming to 60°C for 1 hour.

  • The resulting ⁵⁸Fe solution can then be used to extrinsically label an iron salt solution.

  • Ensure complete isotopic exchange by allowing the mixture to equilibrate.

  • The final labeled compound should be prepared under conditions that ensure its stability and bioavailability are not altered.

For Complex Matrices (e.g., Food, Drugs):

  • Intrinsic Labeling: This involves incorporating the ⁵⁸Fe during the synthesis or growth process (e.g., growing plants in a ⁵⁸Fe-rich medium). This is the most accurate method but can be complex.

  • Extrinsic Labeling: The ⁵⁸Fe tracer is added to the food or drug product. It is crucial to demonstrate that the extrinsic label is fully exchangeable with the native iron in the matrix under the physiological conditions of the stomach and upper intestine. For complex drugs like SBR759, the labeling is performed during a GMP-compliant manufacturing process to ensure homogeneity.

Protocol 3: Erythrocyte Iron Incorporation Method

This method is widely used to determine the overall bioavailability of an oral iron dose.

  • Baseline Blood Sample: Collect a whole blood sample from the subject prior to the administration of the ⁵⁸Fe tracer. This is essential for determining the natural isotopic abundance of iron in the individual.

  • Tracer Administration: Administer the ⁵⁸Fe-labeled compound orally. For studies aiming to distinguish between absorption and utilization, a second, different iron isotope (e.g., ⁵⁷Fe) can be administered intravenously at the same time.

  • Follow-up Blood Sample: Collect a second whole blood sample 14 days after the administration of the tracer. This time allows for the absorbed iron to be incorporated into newly formed erythrocytes.

  • Sample Preparation: a. Lyse the red blood cells. b. Digest the samples using strong acids (e.g., nitric acid) to release the iron. c. Isolate the iron from the sample matrix using anion-exchange chromatography to avoid isobaric interferences during mass spectrometry analysis (e.g., from ⁵⁸Ni).

  • Mass Spectrometry Analysis: a. Analyze the purified iron samples using MC-ICP-MS or TIMS to determine the ⁵⁸Fe/⁵⁶Fe (or other relevant) isotope ratios. b. Compare the isotope ratio of the 14-day sample to the baseline sample to calculate the isotopic enrichment.

  • Calculation of Iron Absorption: The percentage of absorbed iron incorporated into erythrocytes is calculated based on the isotopic enrichment, the total amount of circulating iron (estimated from hemoglobin levels and blood volume), and the administered dose of ⁵⁸Fe.

G Erythrocyte Iron Incorporation Workflow cluster_protocol Protocol Steps A Day 0: Baseline Blood Sample Collection B Day 0: Oral Administration of ⁵⁸Fe-labeled Compound A->B C Day 14: Follow-up Blood Sample Collection B->C D Sample Preparation (RBC Lysis, Digestion, Iron Isolation) C->D E Mass Spectrometry Analysis (Measure ⁵⁸Fe/⁵⁶Fe ratio) D->E F Data Analysis (Calculate % Absorption) E->F G Metabolic Fate of Orally Ingested ⁵⁸Fe cluster_gut Intestinal Lumen & Enterocyte cluster_circulation Systemic Circulation cluster_rbc Erythropoiesis A Oral ⁵⁸Fe Compound B ⁵⁸Fe Uptake by Enterocyte A->B C ⁵⁸Fe Export via Ferroportin B->C D ⁵⁸Fe binds to Transferrin in Plasma C->D E Transport to Bone Marrow D->E F Uptake by Erythroid Precursors E->F G Incorporation into Hemoglobin F->G H Circulating ⁵⁸Fe-labeled Erythrocytes (Measured at Day 14) G->H

References

In Vivo Tracking of Iron-Fortified Foods with Iron-58: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a significant global health issue, particularly affecting vulnerable populations such as infants, children, and pregnant women. Food fortification with iron is a key strategy to combat this deficiency. To evaluate the efficacy of iron fortification programs and develop new iron-fortified food products, it is crucial to accurately measure the bioavailability of the added iron. The use of stable isotopes, particularly Iron-58 (⁵⁸Fe), offers a safe and reliable method for in vivo tracking of iron from fortified foods. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in studies involving all population groups.[1][2][3][4] This document provides detailed application notes and protocols for conducting in vivo studies to track the absorption and utilization of iron from fortified foods using ⁵⁸Fe as a tracer.

The principle of this method involves enriching a food product with ⁵⁸Fe and administering it to study participants. The amount of ⁵⁸Fe absorbed is then quantified by measuring its incorporation into red blood cells (erythrocytes) after a period of 14 days, which allows for the tracer to be absorbed and utilized in hemoglobin synthesis.[2][5][6] This approach, known as the erythrocyte incorporation method, is a well-established and robust technique for assessing iron bioavailability.[6]

Key Methodologies

The primary method for tracking ⁵⁸Fe from fortified foods in vivo is the stable isotope tracer technique coupled with mass spectrometry. This involves several key stages:

  • Preparation of ⁵⁸Fe-Fortified Food: The stable isotope ⁵⁸Fe, typically in the form of a salt like ⁵⁸FeSO₄, is carefully incorporated into the food vehicle being studied.

  • Administration to Subjects: The ⁵⁸Fe-labeled food is consumed by study participants under controlled conditions.

  • Blood Sample Collection: Blood samples are collected at baseline (before administration) and at a specified time point after administration (typically 14 days) to allow for the incorporation of the absorbed ⁵⁸Fe into erythrocytes.[5][7]

  • Sample Analysis: The isotopic composition of iron in the blood samples is determined using sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).[7][8]

  • Calculation of Iron Absorption: The amount of ⁵⁸Fe absorbed is calculated based on the enrichment of ⁵⁸Fe in the circulating erythrocytes, the total amount of circulating iron, and the administered dose of the isotope.

Double Isotope Technique

For more comprehensive studies, a double stable isotope technique using both ⁵⁷Fe and ⁵⁸Fe can be employed.[7][9][10] This method allows for the simultaneous measurement of iron absorption from two different meals or the comparison of a test meal with a reference dose of a highly bioavailable iron salt. Typically, one isotope (e.g., ⁵⁸Fe) is given orally with the test food, while the other (e.g., ⁵⁷Fe) is administered intravenously. This allows for the correction of individual variations in erythrocyte iron utilization.[6]

Data Presentation: Quantitative Summary of this compound Absorption Studies

The following tables summarize quantitative data from various studies that have utilized ⁵⁸Fe to assess iron absorption from fortified foods.

Table 1: Iron Absorption from Fortified Infant Foods

Food VehicleIron Compound⁵⁸Fe DoseTarget PopulationMean Iron Absorption (%)Reference
Infant FormulaFerrous Sulfate~228 µg/kgPremature Infants41.6 (fecal balance), 12.0 (RBC incorporation)[11]
Infant FormulaFerrous Sulfate0.6-1.0 mg/day for 3 days56-day-old Infants20.0 (breast-fed), 6.9 (formula-fed)[12]
Infant FormulaFerrous Sulfate1.945 mgInfants (126 days old)3.2 - 16.0[2][13]
Whey-Adjusted Infant Formula⁵⁷Fe or ⁵⁸Fe2.5 mg (⁵⁷Fe) or 0.6 mg (⁵⁸Fe)Infants (13-25 weeks)6.72 (⁵⁷Fe), 6.58 (⁵⁸Fe)[7][9][10]
Infant Cereals (Whole Wheat & Pulses)Ferrous Fumarate2.25 mgMalawian Children (6-14 months)12.8 - 15.8[14][15]
Infant Cereals (Whole Grain Oat)Ferrous Fumarate2.25 mgMalawian Children (6-14 months)9.2[15]
Infant Cereals (Whole Grain Oat)Ferrous Bisglycinate2.25 mgMalawian Children (6-14 months)7.4[15]

Table 2: Iron Absorption from Other Fortified Foods in Adults and Children

Food VehicleIron Compound⁵⁸Fe DoseTarget PopulationMean Iron Absorption (%)Reference
Standardized Lunch (Beef Patty)Non-heme ironNot specifiedSchool-age Children2.02[3]
Standardized Lunch (Beef-Soy Patty)Non-heme ironNot specifiedSchool-age Children1.05[3]

Experimental Protocols

Protocol 1: Preparation of ⁵⁸Fe-Fortified Cereal

Objective: To extrinsically tag a cereal-based food with a known amount of ⁵⁸Fe.

Materials:

  • Cereal product

  • ⁵⁸Fe salt (e.g., ⁵⁸FeSO₄, enriched to >95%)

  • Deionized water

  • Ascorbic acid (optional, as an absorption enhancer)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Homogenizer or blender

Procedure:

  • Prepare ⁵⁸Fe Stock Solution: Accurately weigh a precise amount of the ⁵⁸Fe salt. Dissolve it in a known volume of deionized water to create a stock solution of a specific concentration. If using ascorbic acid, it can be added to this solution to maintain iron in the ferrous state.

  • Determine the Amount of Cereal per Serving: Weigh the amount of dry cereal that constitutes a single serving for the study participants.

  • Labeling the Cereal:

    • For a dry cereal that will be reconstituted, the ⁵⁸Fe solution can be added to the liquid (e.g., water or milk) used for reconstitution immediately before serving.[14]

    • For a ready-to-eat cereal or a baked product, the ⁵⁸Fe solution can be sprayed onto the product and then dried, or incorporated into the dough before baking. It is crucial to ensure homogenous distribution of the isotope.

  • Verification of ⁵⁸Fe Content: Take a representative sample of the fortified food and analyze its iron content and isotopic composition using ICP-MS to confirm the exact dose of ⁵⁸Fe per serving.

Protocol 2: In Vivo Iron Absorption Study using the Erythrocyte Incorporation Method

Objective: To determine the percentage of iron absorbed from a ⁵⁸Fe-fortified food by measuring its incorporation into erythrocytes.

Materials:

  • ⁵⁸Fe-fortified food

  • Venipuncture supplies (needles, tubes with anticoagulant, etc.)

  • Centrifuge

  • Freezer (-20°C or -80°C) for sample storage

  • ICP-MS or TIMS instrument

Procedure:

  • Subject Recruitment and Baseline Blood Sample:

    • Recruit healthy volunteers according to the study's inclusion and exclusion criteria.

    • Collect a baseline venous blood sample (typically 5-10 mL) from each participant before the administration of the labeled meal. This sample will be used to determine the natural isotopic abundance of iron.

  • Administration of the ⁵⁸Fe-Fortified Meal:

    • Following an overnight fast, provide the participants with the ⁵⁸Fe-fortified meal.[9]

    • Ensure complete consumption of the meal under supervision. Rinse the serving container with a small amount of deionized water and have the participant drink it to ensure the entire dose is ingested.

    • Record the exact time of consumption.

  • Post-Dose Blood Sample:

    • 14 days after the administration of the labeled meal, collect a second venous blood sample from each participant.[5][7] This time point is chosen to allow for the absorbed ⁵⁸Fe to be incorporated into newly synthesized red blood cells.

  • Blood Sample Processing:

    • Separate the red blood cells from the plasma by centrifugation.

    • Wash the red blood cells with saline solution.

    • Lyse the red blood cells to release hemoglobin.

    • Store the samples frozen until analysis.

  • Sample Preparation for Mass Spectrometry:

    • Accurately weigh an aliquot of the whole blood or washed red blood cells.

    • Digest the sample using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system.[16]

    • Dilute the digested sample to a suitable iron concentration for analysis.[17]

  • Isotopic Analysis:

    • Analyze the iron isotope ratios (e.g., ⁵⁸Fe/⁵⁷Fe or ⁵⁸Fe/⁵⁶Fe) in the baseline and 14-day blood samples using ICP-MS or TIMS.[8][18]

  • Calculation of Iron Absorption:

    • Calculate the amount of ⁵⁸Fe incorporated into circulating erythrocytes using the following formula:

      I = T × (At - Ab) / E

      Where:

      • I is the total amount of ⁵⁸Fe incorporated into erythrocytes (in mg).

      • T is the total mass of circulating iron in the body (in mg). This can be calculated based on hemoglobin concentration, blood volume (estimated from body weight), and the iron content of hemoglobin.

      • At is the isotopic abundance of ⁵⁸Fe in the blood sample at day 14.

      • Ab is the baseline isotopic abundance of ⁵⁸Fe.

      • E is the enrichment of the administered ⁵⁸Fe tracer.

    • Calculate the percentage of iron absorption using the formula:

      % Absorption = (I / D) × 100

      Where:

      • D is the total dose of ⁵⁸Fe administered in the fortified food (in mg).

Visualizations

Experimental Workflow for In Vivo ⁵⁸Fe Tracking

experimental_workflow prep Preparation of ⁵⁸Fe-Fortified Food admin Administration of Labeled Meal to Subjects prep->admin blood_post Post-Dose Blood Sample Collection (Day 14) admin->blood_post blood_pre Baseline Blood Sample Collection (Day 0) analysis Isotopic Analysis (ICP-MS/TIMS) blood_pre->analysis Baseline Isotope Ratio processing Blood Sample Processing blood_post->processing processing->analysis calc Calculation of Iron Absorption analysis->calc results Results & Data Interpretation calc->results iron_pathway ingestion Ingestion of ⁵⁸Fe-Fortified Food stomach Stomach (Acidic Environment) Solubilization of ⁵⁸Fe ingestion->stomach duodenum Duodenum (Primary Site of Absorption) stomach->duodenum enterocytes Enterocytes (Intestinal Cells) duodenum->enterocytes Absorption plasma Plasma (⁵⁸Fe bound to Transferrin) enterocytes->plasma Transport bone_marrow Bone Marrow plasma->bone_marrow erythrocytes Erythrocytes (⁵⁸Fe incorporated into Hemoglobin) bone_marrow->erythrocytes Erythropoiesis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the stable isotope Iron-58 (⁵⁸Fe) as a tracer in diagnosing and understanding iron-related disorders such as iron deficiency anemia and hemochromatosis. The methodologies detailed below leverage the safety and precision of stable isotope technology to elucidate iron absorption, metabolism, and erythropoiesis.

Introduction to this compound as a Stable Isotope Tracer

Iron has four naturally occurring stable isotopes: ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, and ⁵⁸Fe.[1] this compound is the least abundant of these, with a natural abundance of approximately 0.3%.[2] This low natural abundance makes it an excellent tracer for metabolic studies, as its enrichment in biological samples is readily detectable against a low background. Unlike radioactive iron isotopes (e.g., ⁵⁹Fe), stable isotopes like ⁵⁸Fe are non-radioactive and can be safely administered to all populations, including infants and pregnant women, for research purposes.[3][4] The use of ⁵⁸Fe allows for the direct measurement of iron absorption and incorporation into red blood cells, providing valuable insights into iron metabolism and the efficacy of iron supplementation or therapeutic interventions.[5]

Key Applications of this compound in Iron Disorder Diagnostics

The primary application of ⁵⁸Fe in the context of iron-related disorders is in tracer studies to quantitatively assess:

  • Intestinal Iron Absorption: Determining the fraction of orally administered iron that is absorbed by the body. This is crucial for diagnosing malabsorption syndromes and for evaluating the bioavailability of different iron formulations in drug development.

  • Red Blood Cell (RBC) Iron Incorporation: Measuring the percentage of absorbed iron that is utilized for hemoglobin synthesis and incorporated into erythrocytes. This provides a direct measure of erythropoietic activity.

  • Iron Bioavailability from Foods: Assessing the absorption of iron from different food matrices, which is essential for nutritional studies and the development of iron-fortified foods.

  • Whole-Body Iron Kinetics: In combination with other iron isotopes (e.g., ⁵⁷Fe), ⁵⁸Fe can be used in dual-isotope studies to simultaneously measure iron absorption and plasma iron clearance.

Quantitative Data from this compound Tracer Studies

The following tables summarize quantitative data from various studies that have utilized ⁵⁸Fe to investigate iron metabolism.

Table 1: this compound Absorption and Red Blood Cell Incorporation in Different Populations

Population This compound Dose/Administration Gastrointestinal Absorption (%) Red Blood Cell Incorporation (% of Dose) Reference
Very Low Birth Weight Infants~228 µg/kg (oral, as FeSO₄)41.6 ± 17.612.0 ± 9.6
Infants (126 days old)Oral3.2 - 16.0Not directly reported, but inversely correlated with serum ferritin
Breast-fed Infants (56 days old)0.6 - 1.0 mg for 3 days (oral, as FeSO₄)Not directly reported20.0
Formula-fed Infants (56 days old)0.6 - 1.0 mg for 3 days (oral, as FeSO₄)Not directly reported6.9
Juvenile Athletes (Training)Enriched ⁵⁸Fe (oral)9.1 ± 2.8Not reported
Juvenile Athletes (Non-Training)Enriched ⁵⁸Fe (oral)11.9 ± 4.7Not reported
WomenOral and Intravenous ⁵⁷Fe and ⁵⁸Fe12.2 ± 3.7 (from reticulocyte-rich fractions)Not directly reported
School-age Children (Beef Patty Meal)OralNot directly reported2.02 (geometric mean)
School-age Children (Beef-Soy Patty Meal)OralNot directly reported1.05 (geometric mean)
Premature Infants (Formula)⁵⁷Fe in formula (oral)Estimated from RBC incorporation7.8 ± 3.1
Premature Infants (Supplement)⁵⁴Fe as supplement (oral)Estimated from RBC incorporation9.7 ± 3.8

Table 2: Analytical Techniques for this compound Measurement

Technique Advantages Disadvantages Reference
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) High sensitivity, fast, easier accessCritical sample preparation, potential interferences (e.g., ⁵⁸Ni)
Instrumental Neutron Activation Analysis (INAA) High specificity and selectivity, simpler sample preparationLower sensitivity, time-consuming, requires a nuclear reactor

Experimental Protocols

Protocol for Oral this compound Absorption and Red Blood Cell Incorporation Study

This protocol is a generalized procedure based on common practices in published research.

Objective: To determine the percentage of an oral dose of ⁵⁸Fe that is absorbed and incorporated into red blood cells.

Materials:

  • Enriched ⁵⁸Fe (as FeSO₄ or other soluble salt)

  • Ascorbic acid (to enhance absorption)

  • Sterile water

  • Equipment for blood collection (e.g., vacutainers with anticoagulant)

  • Centrifuge

  • Sample storage vials

  • Mass spectrometer (MC-ICP-MS) or access to INAA facility

Procedure:

  • Baseline Blood Sample: On day 1, collect a baseline blood sample from the subject before the administration of the ⁵⁸Fe tracer. This sample is crucial for determining the natural isotopic abundance of iron.

  • Tracer Administration:

    • Prepare a single oral dose of ⁵⁸Fe. The exact amount will depend on the study population and objectives but typically ranges from 0.5 to 4 mg of elemental iron.

    • Dissolve the ⁵⁸Fe in sterile water, often with the addition of ascorbic acid to maintain iron in the more readily absorbed ferrous (Fe²⁺) state.

    • Administer the solution to the fasting subject. For infants, this can be done between feedings via a nasogastric tube or bottle.

  • Follow-up Blood Sample:

    • Collect a second blood sample 14 days after the administration of the ⁵⁸Fe tracer. This time frame allows for the absorbed ⁵⁸Fe to be incorporated into newly formed red blood cells.

  • Sample Processing and Analysis:

    • Separate red blood cells from plasma by centrifugation.

    • Prepare the red blood cell samples for isotopic analysis. This may involve acid digestion and chromatographic purification to remove interfering elements.

    • Measure the isotopic ratio of ⁵⁸Fe to another iron isotope (e.g., ⁵⁷Fe or ⁵⁶Fe) in both the baseline and 14-day blood samples using MC-ICP-MS or INAA.

  • Calculation of Absorption and Incorporation:

    • Calculate the enrichment of ⁵⁸Fe in the red blood cells.

    • Estimate the total circulating red blood cell mass based on the subject's body weight and hematocrit.

    • The percentage of ⁵⁸Fe incorporation is calculated based on the total amount of ⁵⁸Fe in the circulation relative to the administered dose.

    • To estimate total absorption, the RBC incorporation value is often corrected by an assumed factor for iron that is absorbed but not incorporated into erythrocytes (typically assuming 80-90% of absorbed iron is incorporated into RBCs).

Dual Isotope Protocol for Differentiating Absorption and Utilization

For a more detailed analysis of iron kinetics, a dual-isotope method can be employed, involving the simultaneous administration of an oral ⁵⁸Fe tracer and an intravenous ⁵⁷Fe tracer.

Objective: To simultaneously measure intestinal iron absorption and the efficiency of iron utilization for erythropoiesis.

Procedure:

  • Tracer Administration:

    • Administer an oral dose of ⁵⁸Fe as described in Protocol 4.1.

    • Simultaneously or on a subsequent day, administer an intravenous dose of a different iron isotope, such as ⁵⁷Fe.

  • Blood Sampling: Collect baseline and 14-day post-administration blood samples as in Protocol 4.1.

  • Analysis and Calculation:

    • Measure the enrichment of both ⁵⁸Fe and ⁵⁷Fe in the red blood cells.

    • The incorporation of the intravenous ⁵⁷Fe tracer provides a direct measure of the efficiency of iron utilization by the bone marrow.

    • The absorption of the oral ⁵⁸Fe tracer can be calculated by comparing its incorporation into red blood cells with that of the intravenously administered ⁵⁷Fe, which is considered to have 100% bioavailability for erythropoiesis.

Visualizing Workflows and Pathways

Experimental Workflow for Oral ⁵⁸Fe Absorption Study

G cluster_day1 Day 1 cluster_day15 Day 15 cluster_lab Laboratory Analysis A Baseline Blood Sample Collection B Oral Administration of ⁵⁸Fe Tracer A->B Fasting Subject C Follow-up Blood Sample Collection B->C D Isotopic Analysis of Blood Samples (MC-ICP-MS or INAA) C->D E Calculation of ⁵⁸Fe Enrichment D->E F Calculation of % Absorption and RBC Incorporation E->F

Caption: Workflow for a typical oral this compound tracer study.

Simplified Iron Metabolism and Tracer Pathway

G OralFe58 Oral ⁵⁸Fe Intake Intestine Intestinal Absorption (Duodenum) OralFe58->Intestine Plasma Plasma Transferrin-⁵⁸Fe Intestine->Plasma Absorption Feces Unabsorbed ⁵⁸Fe Intestine->Feces Excretion BoneMarrow Bone Marrow Plasma->BoneMarrow Liver Liver Storage (Ferritin-⁵⁸Fe) Plasma->Liver Storage RBCs Red Blood Cells (RBCs) Incorporated ⁵⁸Fe BoneMarrow->RBCs Erythropoiesis Liver->Plasma Mobilization

Caption: Pathway of orally administered this compound through the body.

Application in Diagnosing Iron-Related Disorders

While ⁵⁸Fe tracer studies are primarily a research tool, they provide critical information relevant to the diagnosis and management of iron disorders.

  • Iron Deficiency Anemia (IDA): In patients with suspected IDA who do not respond to oral iron therapy, a ⁵⁸Fe absorption study can definitively determine if the cause is malabsorption. This information is vital for deciding whether to switch to intravenous iron therapy. Studies have shown that iron-deficient individuals typically exhibit increased absorption and incorporation of ⁵⁸Fe.

  • Hemochromatosis: This condition of iron overload is characterized by excessive intestinal iron absorption. While diagnosis primarily relies on genetic testing and measurements of serum ferritin and transferrin saturation, ⁵⁸Fe studies can be used in a research setting to quantify the degree of iron hyperabsorption and to evaluate the efficacy of therapies aimed at reducing iron uptake.

  • Anemia of Chronic Disease (ACD): In ACD, iron is often sequestered in stores and unavailable for erythropoiesis, a condition known as functional iron deficiency. A dual-isotope ⁵⁸Fe/⁵⁷Fe study could help differentiate ACD from true iron deficiency by showing normal or reduced intestinal absorption but impaired incorporation of intravenous iron into red blood cells.

Conclusion

The stable isotope ⁵⁸Fe is a powerful and safe tool for the quantitative assessment of iron metabolism in humans. The detailed protocols and data presented in these application notes are intended to guide researchers and clinicians in the use of ⁵⁸Fe for diagnosing iron-related disorders, understanding their pathophysiology, and developing novel therapeutic strategies. The ability to directly measure iron absorption and utilization provides a level of detail that is unattainable with standard clinical tests alone.

References

Troubleshooting & Optimization

Overcoming isobaric interferences in Iron-58 mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iron-58 (⁵⁸Fe) mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, particularly isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What is the primary isobaric interference when measuring ⁵⁸Fe?

The most significant isobaric interference for ⁵⁸Fe is from Nickel-58 (⁵⁸Ni)[1][2]. Both ⁵⁸Fe and ⁵⁸Ni have virtually identical mass-to-charge ratios, making them indistinguishable in low-resolution mass spectrometers.

Q2: What are other potential interferences for iron isotopes?

Besides the direct isobaric overlap from ⁵⁸Ni, other polyatomic interferences can affect the broader iron isotope spectrum. These are formed from combinations of elements in the sample matrix, plasma gas (argon), and solvents[2][3]. Common polyatomic interferences include:

  • ⁵⁴Fe: interfered by ⁴⁰Ar¹⁴N⁺ and ⁵⁴Cr⁺[1]

  • ⁵⁶Fe: interfered by ⁴⁰Ar¹⁶O⁺

  • ⁵⁷Fe: interfered by ⁴⁰Ar¹⁶O¹H⁺

Q3: What are the main strategies to overcome these interferences?

There are three primary strategies to mitigate isobaric and polyatomic interferences in ⁵⁸Fe analysis:

  • High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS): This technique uses magnetic and electric sectors to separate ions with very small mass differences.

  • Collision/Reaction Cell (CRC) Technology: This involves introducing a gas into a cell before the mass analyzer. The gas selectively reacts with or collides with interfering ions, altering their mass or energy so they can be filtered out.

  • Chemical Separation: This involves chromatographically separating iron from interfering elements, like nickel, before introducing the sample into the mass spectrometer.

Q4: When should I choose one interference removal strategy over another?

The choice of strategy depends on the sample matrix complexity, the concentration of iron and nickel, and the available instrumentation.

  • HR-ICP-MS is often considered a universal method that doesn't require reactive gases and can resolve many interferences based on mass difference alone. It is particularly powerful when dealing with complex and unknown sample matrices.

  • CRC-ICP-MS is a very effective and common technique, especially in quadrupole-based ICP-MS systems. It is versatile but may require method development to optimize the gas type and flow rate for specific interferences.

  • Chemical Separation is ideal for samples with very high concentrations of interfering elements (e.g., high Ni/Fe ratios). It can significantly reduce the burden on the mass spectrometer to resolve interferences instrumentally.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your ⁵⁸Fe analysis.

Issue 1: High or Unstable Signal at m/z 58 in Blanks and Samples

Possible Cause: You are likely experiencing significant interference from ⁵⁸Ni.

Troubleshooting Steps:

  • Confirm Nickel Presence: Analyze a standard solution containing nickel to confirm its isotopic pattern and retention time if using a chromatographic method. Monitor another nickel isotope, such as ⁶⁰Ni, which is free from isobaric interference, to estimate the contribution of ⁵⁸Ni to the signal at m/z 58.

  • Implement a Mitigation Strategy:

    • If using HR-ICP-MS: Increase the mass resolution. A resolution (m/Δm) of at least 3,000 is typically required to separate ⁵⁸Fe⁺ from ⁵⁸Ni⁺.

    • If using CRC-ICP-MS: Introduce a reaction gas. Ammonia (B1221849) (NH₃) is often used as it can react with Ni⁺ ions, shifting them to a different mass, while having a lesser effect on Fe⁺. Hydrogen (H₂) can also be effective. Start with the instrument manufacturer's recommended settings and optimize the gas flow rate.

    • If high Ni concentrations are expected: Perform an offline chemical separation to remove nickel from the sample matrix prior to analysis.

Issue 2: Poor Precision and Accuracy in ⁵⁸Fe/⁵⁶Fe Isotope Ratio Measurements

Possible Cause: In addition to ⁵⁸Ni interference, you may have unresolved polyatomic interferences on other iron isotopes, or matrix effects are suppressing the iron signal.

Troubleshooting Steps:

  • Assess Polyatomic Interferences: Check for the presence of elements that could form polyatomic interferences (e.g., calcium and aluminum which can form ⁴⁰Ca¹⁶O⁺ and ²⁷Al₂⁺ respectively).

  • Optimize CRC Conditions: If using a CRC, ensure the conditions are suitable for removing a broad range of polyatomic ions. Helium (He) can be used as a collision gas for kinetic energy discrimination (KED), which removes larger polyatomic ions. However, reactive gases are often more effective for specific interferences.

  • Perform Matrix-Matched Calibration: Prepare your calibration standards in a matrix that closely resembles your samples. This helps to compensate for non-spectral matrix effects that can suppress or enhance the ion signal.

  • Use a Double-Spike Technique: For high-precision isotope ratio work, a ⁵⁷Fe-⁵⁸Fe double-spike can be used to accurately correct for instrumental mass bias.

Quantitative Data Summary

The following tables provide key quantitative data for resolving ⁵⁸Fe and ⁵⁸Ni interferences.

Table 1: Mass and Resolution Data

IsotopeExact Mass (amu)Required Resolution (m/Δm) to separate from adjacent isotope
⁵⁸Fe 57.933276> 3,000 to resolve from ⁵⁸Ni
⁵⁸Ni 57.935343> 3,000 to resolve from ⁵⁸Fe

Table 2: Typical CRC Parameters for ⁵⁸Ni Interference Removal

Gas TypeModeTypical Gas Flow RateMechanism
Ammonia (NH₃) Reaction0.5 - 2.0 mL/minNi⁺ reacts with NH₃ to form complex ions (e.g., Ni(NH₃)ₓ⁺), shifting them away from m/z 58. Fe⁺ is less reactive.
Hydrogen (H₂) Reaction2.0 - 5.0 mL/minCan be used to react with and remove certain interfering species.
Helium (He) Collision (KED)3.0 - 6.0 mL/minPrimarily removes polyatomic interferences based on size differences through Kinetic Energy Discrimination. Less effective for direct isobaric overlaps like ⁵⁸Ni on ⁵⁸Fe.

Experimental Protocols

Protocol 1: Interference Removal using High-Resolution ICP-MS (HR-ICP-MS)
  • Instrument Setup:

    • Select an HR-ICP-MS instrument (e.g., Thermo Scientific Element Series).

    • Perform daily performance checks and mass calibration as per the manufacturer's guidelines.

  • Method Development:

    • Set the mass resolution to medium (R ≈ 4,000) or high (R ≈ 10,000) mode. For ⁵⁸Fe and ⁵⁸Ni, a resolution of >3,000 is necessary.

    • Create a method to measure the masses of interest, including ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe, and ⁶⁰Ni (to monitor nickel).

  • Sample Analysis:

    • Prepare samples and standards in a weak acid matrix (e.g., 2% nitric acid).

    • Introduce a blank, calibration standards, and then samples into the ICP-MS.

    • Acquire data, ensuring that the peak shape is flat-topped in high-resolution mode for accurate and precise measurements.

  • Data Processing:

    • Verify the separation of the ⁵⁸Fe and ⁵⁸Ni peaks in the high-resolution spectrum.

    • Quantify ⁵⁸Fe using the interference-free peak. Use the ⁶⁰Ni signal to apply a mathematical correction for any remaining ⁵⁸Ni tailing under the ⁵⁸Fe peak if necessary.

Protocol 2: Interference Removal using Collision/Reaction Cell (CRC) ICP-MS
  • Instrument Setup:

    • Use a quadrupole or multicollector ICP-MS equipped with a collision/reaction cell (e.g., Agilent 8900 Triple Quadrupole, Nu Sapphire MC-ICP-MS).

    • Connect the appropriate reaction gas (e.g., high-purity ammonia or hydrogen) to the instrument.

  • Method Development & Optimization:

    • Introduce a tuning solution containing both Fe and Ni.

    • Set the instrument to measure m/z 58 and 60.

    • Systematically increase the flow rate of the reaction gas (e.g., NH₃) into the cell.

    • Monitor the signal at m/z 58. The optimal flow rate is one that maximally reduces the signal from a pure Ni standard while minimally affecting the signal from a pure Fe standard.

  • Sample Analysis:

    • Once the optimal gas flow is determined, analyze samples using this method.

    • Continuously monitor ⁶⁰Ni to check for unexpected variations in nickel concentration that might affect the efficiency of the interference removal.

  • Data Processing:

    • Calculate the concentration or isotope ratio of ⁵⁸Fe from the interference-free signal.

Visualizations

Interference_Mitigation_Workflow cluster_start Start: ⁵⁸Fe Analysis cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_outcome Result start Sample containing ⁵⁸Fe check_interference High signal at m/z 58? Potential ⁵⁸Ni Interference start->check_interference hr_icpms High-Resolution ICP-MS check_interference->hr_icpms Yes crc_icpms Collision/Reaction Cell (CRC) ICP-MS check_interference->crc_icpms Yes chem_sep Chemical Separation check_interference->chem_sep Yes (High Ni Matrix) result Accurate ⁵⁸Fe Measurement check_interference->result No hr_icpms->result crc_icpms->result chem_sep->result

Caption: Workflow for addressing ⁵⁸Ni interference on ⁵⁸Fe.

Troubleshooting_Logic start_node Inaccurate ⁵⁸Fe Results q1 Is m/z 58 signal high in blanks? start_node->q1 a1 Check for ⁵⁸Ni contamination in instrument/reagents. Monitor ⁶⁰Ni. q1->a1 Yes q2 Are isotope ratios imprecise? q1->q2 No a1->q2 a2 Implement/Optimize CRC or HR-ICP-MS. Check for polyatomic interferences (e.g., ⁴⁰Ar¹⁶O⁺ on ⁵⁶Fe). q2->a2 Yes q3 Is signal suppressed? q2->q3 No a2->q3 a3 Prepare matrix-matched standards. Dilute sample if possible. q3->a3 Yes end_node Improved ⁵⁸Fe Data Quality q3->end_node No a3->end_node

Caption: Troubleshooting logic for inaccurate ⁵⁸Fe results.

References

Technical Support Center: Minimizing Iron-58 Contamination in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Iron-58 (⁵⁸Fe) contamination during sample preparation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the accuracy and reliability of your isotopic analyses.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue/QuestionPossible CausesRecommended Actions & Solutions
High ⁵⁸Fe background in analytical blanks 1. Contaminated reagents (water, acids, solvents).2. Leaching from labware (glass or plastic).3. Airborne particulate contamination in the laboratory.[1][2] 4. Contaminated pipette tips or other consumables.1. Use high-purity, trace metal grade reagents.[1] Test new batches of reagents for iron content.2. Implement a rigorous acid-washing protocol for all labware. Consider using PFA or FEP labware for critical applications as they have lower leachable metal content.[1]3. Perform sample preparation in a Class 100 clean room or a laminar flow hood to minimize airborne contamination.[3]4. Use certified metal-free pipette tips and other disposables.
Inconsistent ⁵⁸Fe readings across replicate samples 1. Heterogeneous contamination of the original sample.2. Cross-contamination between samples during preparation.3. Inconsistent cleaning of labware between samples.1. Homogenize the sample thoroughly before taking aliquots.2. Prepare samples in a sequential manner, cleaning all equipment thoroughly between each sample. Change gloves frequently.3. Adhere strictly to the labware cleaning protocol for every piece of equipment for each sample.
Sudden spike in ⁵⁸Fe levels in ongoing experiments 1. Introduction of a new, contaminated reagent or consumable lot.2. A breach in cleanroom protocol.3. Contamination of the analytical instrument (e.g., ICP-MS cones, tubing).1. Test all new lots of reagents and consumables for iron content before use.2. Review and reinforce cleanroom procedures with all laboratory personnel.3. Run instrument cleaning cycles and check for memory effects. Analyze a series of blanks to ensure the instrument is clean.
Higher than expected ⁵⁸Fe in biological samples 1. Inherent biological variability.2. Contamination during sample collection (e.g., from collection needles, tubes).3. Environmental contamination at the collection site.1. Ensure a sufficient number of biological replicates to account for natural variation.2. Use trace metal-free collection devices (e.g., royal-blue top tubes for blood collection).3. Assess and control the environment during sample collection to minimize external contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in a laboratory setting?

A1: While sources specific to ⁵⁸Fe are not extensively documented, general sources of iron contamination are the primary concern. These include:

  • Reagents: Water, acids, and solvents can contain trace amounts of iron.

  • Labware: Glass and plastic containers can leach iron.

  • Atmosphere: Dust and aerosols in the lab environment are significant sources of metal contamination.

  • Personnel: Skin cells, hair, and clothing can introduce contaminants.

  • Equipment: Stainless steel instruments, spatulas, and pipette tip ejectors can be sources of iron contamination.

Q2: How can I effectively clean my labware to minimize iron contamination?

A2: A multi-step acid-washing protocol is highly recommended.

  • Initial Wash: Wash with a laboratory-grade detergent (e.g., Citranox) and hot water to remove organic residues.

  • Acid Soak: Soak the labware in a 1-10% nitric acid (HNO₃) or hydrochloric acid (HCl) solution for at least 24 hours.

  • Rinsing: Rinse thoroughly with high-purity deionized water (18.2 MΩ·cm) at least 3-5 times.

  • Drying: Dry in a clean environment, such as a laminar flow hood or a designated clean oven.

  • Storage: Store cleaned labware in sealed, clean plastic bags or in a clean, covered cabinet to prevent re-contamination.

Q3: Are there specific types of labware that are better for minimizing iron contamination?

A3: Yes, for ultra-trace analysis, fluoropolymer labware such as PFA (perfluoroalkoxy) and FEP (fluorinated ethylene (B1197577) propylene) is preferred over glass and polypropylene (B1209903) due to its lower leachable metal content.

Q4: How important is a cleanroom for minimizing ⁵⁸Fe contamination?

A4: Working in a cleanroom (Class 100 or better) or at a minimum, a laminar flow hood, is critical for controlling airborne particulate contamination, which is a major source of trace metals.

Q5: How can I test my reagents for iron contamination?

A5: You can analyze a blank sample of the reagent using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The results will quantify the concentration of iron and other trace metals.

Data Presentation: Efficacy of Cleaning Procedures

While specific data for ⁵⁸Fe is scarce, the following table summarizes representative data on the effectiveness of acid washing for reducing total iron contamination in labware.

Labware MaterialContaminantConcentration Before Cleaning (ng/mL)Cleaning ProtocolConcentration After Cleaning (ng/mL)Reduction Efficiency (%)
Borosilicate Glass BeakerTotal Iron15.210% HNO₃ soak (24h), DI water rinse0.894.7%
Polypropylene Centrifuge TubeTotal Iron8.510% HCl soak (24h), DI water rinse0.594.1%
PFA BeakerTotal Iron1.110% HNO₃ soak (24h), DI water rinse<0.1>90.9%

Note: These are representative values based on general trace metal analysis literature. Actual values may vary depending on the specific conditions and initial contamination levels.

Experimental Protocols

Protocol 1: Rigorous Acid Cleaning of Labware for Iron Isotope Analysis

Objective: To clean laboratory glassware and plasticware to a standard suitable for ultra-trace ⁵⁸Fe analysis.

Materials:

  • Laboratory-grade detergent (e.g., Citranox)

  • High-purity nitric acid (HNO₃) or hydrochloric acid (HCl)

  • High-purity deionized water (18.2 MΩ·cm)

  • Clean, acid-resistant containers for soaking

  • Clean, powder-free gloves

  • Laminar flow hood or clean oven

Methodology:

  • Pre-cleaning: Manually wash all labware with a 2% solution of laboratory-grade detergent in hot water. Use appropriate brushes to scrub all surfaces. Rinse thoroughly with tap water.

  • Acid Bath Preparation: In a designated, clean fume hood, prepare a 10% (v/v) solution of high-purity HNO₃ or HCl in a large, acid-resistant container.

  • Acid Soaking: Completely immerse the pre-cleaned labware in the acid bath. Ensure all surfaces are in contact with the acid. Soak for a minimum of 24 hours at room temperature.

  • Rinsing: Remove the labware from the acid bath and rinse it thoroughly under a stream of deionized water. Then, perform a series of at least five immersion rinses in separate containers of fresh deionized water.

  • Drying: Place the rinsed labware in a laminar flow hood or a clean, dedicated oven (at a temperature appropriate for the material) until completely dry.

  • Storage: Immediately place the dry, clean labware in new, clean, sealable plastic bags or store it in a designated clean cabinet.

Protocol 2: Sample Digestion for ⁵⁸Fe Analysis

Objective: To digest a solid sample for subsequent ⁵⁸Fe analysis while minimizing external iron contamination.

Materials:

  • Acid-cleaned PFA digestion vessel

  • High-purity nitric acid (HNO₃) and hydrochloric acid (HCl)

  • High-purity hydrogen peroxide (H₂O₂) (optional, for organic matrices)

  • Pipettors with acid-cleaned, metal-free tips

  • Hot plate or microwave digestion system located in a clean environment

Methodology:

  • Sample Weighing: In a clean environment, accurately weigh the homogenized sample directly into an acid-cleaned PFA digestion vessel.

  • Acid Addition: Add a sufficient volume of high-purity concentrated HNO₃ (or a mixture of HNO₃ and HCl, i.e., aqua regia) to completely cover the sample. If the sample has a high organic content, a small amount of high-purity H₂O₂ can be added cautiously.

  • Digestion:

    • Hot Plate Method: Place the vessel on a hot plate in a fume hood. Loosely cap the vessel to allow for off-gassing. Heat at a low temperature (e.g., 90-120°C) until the sample is completely dissolved. Avoid boiling to prevent splattering and loss of sample.

    • Microwave Digestion: Follow the manufacturer's protocol for the specific sample type, ensuring that the power and time settings are appropriate for complete digestion.

  • Evaporation (if necessary): If a specific acid matrix is required for analysis, the digestion acid can be gently evaporated to near dryness on a hot plate at a low temperature.

  • Reconstitution: Allow the vessel to cool completely. Add a small volume of dilute high-purity HNO₃ to redissolve the residue.

  • Final Dilution: Quantitatively transfer the digested sample to an acid-cleaned volumetric flask and dilute to the final volume with high-purity deionized water.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_sampling Sampling & Digestion cluster_analysis Analysis Phase Clean_Lab Clean Lab Environment (Clean Room / Laminar Hood) Sample_Collection Sample Collection (Metal-Free Containers) Clean_Lab->Sample_Collection Clean_Reagents High-Purity Reagents Digestion Acid Digestion Clean_Reagents->Digestion Clean_Labware Acid-Washed Labware Clean_Labware->Sample_Collection Homogenization Sample Homogenization Sample_Collection->Homogenization Homogenization->Digestion Dilution Dilution to Final Volume Digestion->Dilution Analysis Isotopic Analysis (e.g., MC-ICP-MS) Dilution->Analysis

Caption: Workflow for minimizing ⁵⁸Fe contamination.

Troubleshooting_Logic Start High ⁵⁸Fe Background Detected Check_Blanks Analyze Procedural Blanks Start->Check_Blanks Blanks_High Blanks are High Check_Blanks->Blanks_High Blanks_OK Blanks are OK Check_Blanks->Blanks_OK Check_Reagents Test Reagents (Water, Acids) Blanks_High->Check_Reagents Check_Labware Review Labware Cleaning Blanks_High->Check_Labware Check_Environment Inspect Cleanroom/Hood Integrity Blanks_High->Check_Environment Resolved Contamination Source Identified Check_Reagents->Resolved Check_Labware->Resolved Check_Environment->Resolved Check_Sample_Handling Review Sample Handling & Collection Blanks_OK->Check_Sample_Handling Check_Instrument Check Instrument for Carryover Blanks_OK->Check_Instrument Check_Sample_Handling->Resolved Check_Instrument->Resolved

Caption: Troubleshooting high ⁵⁸Fe background.

References

Improving the sensitivity of Iron-58 detection in low-concentration samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of the stable isotope Iron-58 (⁵⁸Fe), particularly in low-concentration biological and pharmaceutical samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during ⁵⁸Fe analysis, helping you diagnose and resolve common problems.

Question: Why is my ⁵⁸Fe signal weak or undetectable?

Answer: A weak or absent signal for ⁵⁸Fe is a common issue that can stem from multiple factors related to the sample, the instrument, or the analytical method. Systematically check the following potential causes:

  • Sample Concentration: The concentration of ⁵⁸Fe in your prepared sample may be below the instrument's detection limit.[1]

    • Solution: If possible, use pre-concentration techniques during sample preparation.[2][3] Consider methods like solvent extraction or ion exchange to increase the analyte concentration before analysis.

  • Ionization Efficiency: The chosen ionization technique may not be optimal for your sample matrix.[1]

    • Solution: Ensure the plasma conditions (for ICP-MS) or ion source settings are optimized for iron. Regularly tune and calibrate the mass spectrometer to ensure it's operating at peak performance.[1]

  • Instrumental Drift: The mass spectrometer's performance can drift over time, affecting sensitivity and mass accuracy.

    • Solution: Perform regular mass calibration using appropriate standards.[1] Ensure the instrument has had adequate warm-up time to reach stability.

  • Sample Introduction: Issues with the sample introduction system can prevent the sample from efficiently reaching the plasma or ion source.

    • Solution: Check for clogs in the nebulizer, spray chamber, or tubing.[4][5] Ensure a stable and consistent spray is being generated.[6] Verify that gas and sample flow rates are set correctly.[2]

Question: How can I resolve isobaric and polyatomic interferences affecting my ⁵⁸Fe measurement?

Answer: Spectral interferences are a significant challenge in ⁵⁸Fe analysis, primarily from ⁵⁸Ni (isobaric) and various polyatomic ions (e.g., ⁴⁰Ar¹⁸O⁺, ⁴⁰Ca¹⁶O¹H⁺).[7][8][9]

  • Isobaric Interference (⁵⁸Ni): Nickel is a common contaminant and its isotope, ⁵⁸Ni, has the same nominal mass as ⁵⁸Fe.

    • Solution 1: Mathematical Correction: Measure a non-interfered nickel isotope (e.g., ⁶⁰Ni) and use the known natural isotopic abundance to calculate and subtract the contribution of ⁵⁸Ni from the signal at m/z 58. This requires high-precision measurements.[8]

    • Solution 2: Chemical Separation: Use anion exchange chromatography during sample preparation to separate iron from nickel and other matrix elements.[9][10][11] This is a highly effective method for removing interfering elements before analysis.

  • Polyatomic Interferences: These are generated in the plasma from the argon gas and sample matrix components like calcium.[8][9]

    • Solution: Collision/Reaction Cell (CRC) Technology: Most modern ICP-MS instruments are equipped with a CRC. Introducing a reaction gas (like hydrogen or ammonia) or a collision gas (like helium) into the cell can neutralize or shift the interfering polyatomic ions, allowing the ⁵⁸Fe ions to pass through to the detector with minimal interference.[2][8] The use of "cool plasma" conditions can also help reduce the formation of some polyatomic species.[8]

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low or No ⁵⁸Fe Signal check_conc Is sample concentration above detection limit? start->check_conc check_instrument Is instrument tuned and calibrated? check_conc->check_instrument Yes preconcentrate Action: Pre-concentrate sample (e.g., ion exchange) check_conc->preconcentrate No check_interferences Are spectral interferences (e.g., ⁵⁸Ni) suspected? check_instrument->check_interferences Yes tune_cal Action: Perform instrument tuning and mass calibration check_instrument->tune_cal No check_intro Is sample introduction system working correctly? check_interferences->check_intro No use_crc Action: Use Collision/Reaction Cell (CRC) and/or chemical separation check_interferences->use_crc Yes inspect_intro Action: Inspect nebulizer, tubing, and gas flows check_intro->inspect_intro No success Problem Resolved check_intro->success Yes preconcentrate->check_instrument tune_cal->check_interferences use_crc->check_intro inspect_intro->success

Caption: Troubleshooting workflow for diagnosing low ⁵⁸Fe signal.

Frequently Asked Questions (FAQs)

Question: What are the most sensitive analytical techniques for ⁵⁸Fe detection in low-concentration samples?

Answer: Several techniques can measure ⁵⁸Fe, but they differ significantly in sensitivity, accessibility, and sample preparation requirements. The primary methods are:

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is one of the most sensitive and precise methods for isotope ratio analysis.[7] It offers excellent detection limits but requires rigorous sample preparation to remove interfering elements.[7][12]

  • Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique capable of detecting extremely low isotopic abundances, often in the range of 1 part in 10¹⁵.[13][14][15] It excels at separating rare isotopes from abundant neighboring masses and completely suppresses molecular isobars.[13] However, access to AMS facilities is limited and costly.[16]

  • Neutron Activation Analysis (NAA): In NAA, the stable ⁵⁸Fe isotope is converted to the radioactive ⁵⁹Fe by neutron bombardment, and the subsequent gamma-ray emissions are measured.[17][18] NAA is highly sensitive and less prone to chemical matrix effects, but it requires access to a nuclear reactor and is a more time-consuming procedure.[7][18]

  • Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry (DRC-ICP-MS): This is a more accessible variant of ICP-MS that uses a reaction cell to minimize polyatomic interferences, offering a high-throughput method suitable for clinical or nutritional studies where extreme sensitivity is not the primary requirement.[12]

Question: What are the key performance differences between these techniques?

Answer: The choice of technique depends on the specific requirements of the study, including the required sensitivity, sample type, and available resources.

Parameter MC-ICP-MS DRC-ICP-MS Neutron Activation Analysis (NAA) Accelerator Mass Spectrometry (AMS)
Sensitivity Very HighHighHighUltra-High[13][14][15]
Precision Very HighGoodGood, but uncertainties can be higher than MC-ICP-MS[7]High
Sample Prep Critical & Complex (requires matrix separation)[7]Minimal (often only dilution)[12]Simple (minimal preparation needed)[7]Complex (requires chemical separation and target preparation)[14]
Interferences Isobaric (⁵⁸Ni) and polyatomic interferences are major concerns[7][9]Polyatomic interferences managed by reaction cell[12]High specificity, less prone to chemical matrix effects[7]Excellent at rejecting atomic and molecular isobars[13]
Accessibility Increasingly common in specialized labsWidely availableRequires a nuclear reactor, very limited access[7]Requires a particle accelerator, very limited access[16]
Throughput Low to MediumHigh[12]Low (time-consuming due to irradiation and decay times)[7]Low to Medium

Question: How can I improve the signal-to-noise ratio (S/N) for my ⁵⁸Fe measurement?

Answer: Enhancing the S/N ratio is crucial for detecting low-concentration analytes.[2]

  • Optimize Plasma and Interface: Fine-tune ICP-MS parameters such as plasma power, gas flow rates, and sampling depth to maximize iron ionization while minimizing background noise.[2]

  • Improve Sample Introduction: Use high-efficiency nebulizers or desolvation systems to deliver a more concentrated and stable aerosol to the plasma.[3]

  • Reduce Baseline Noise: Adjust detector settings (e.g., gain) and use electronic filtering (increasing the detector time constant) to smooth the baseline.[1][19]

  • Matrix Reduction: The presence of a complex biological matrix can suppress the signal.[20] Dilute the sample to an appropriate level or use matrix separation techniques like anion exchange chromatography.[2][21]

  • Use Internal Standardization: Adding a non-interfering element with similar ionization properties to all samples and standards can correct for instrumental drift and matrix-induced signal suppression.[2]

Experimental Protocols & Workflows

Protocol: Sample Preparation of Blood for ⁵⁸Fe Analysis by ICP-MS

This protocol outlines a general procedure for preparing whole blood samples for the analysis of ⁵⁸Fe incorporation, a common application in metabolic studies.[22][23]

  • Sample Collection: Collect a whole blood sample (typically 1-2 mL) in a trace-metal-free tube.

  • Digestion:

    • Place a known volume or weight of the sample into a clean digestion vessel.

    • Add high-purity nitric acid (HNO₃).

    • Heat the sample using a microwave digestion system or a hot plate in a fume hood until the organic matter is completely broken down and the solution is clear. This step is critical for releasing the iron from complex biological molecules.[24]

  • Matrix Separation (Anion Exchange Chromatography): This step is crucial for high-precision analysis (e.g., by MC-ICP-MS) to remove interfering elements like Ni and Ca.[11][21]

    • Evaporate the digested sample to dryness and re-dissolve it in 6M hydrochloric acid (HCl).

    • Load the sample onto a pre-conditioned anion exchange resin column (e.g., AG1-X8).

    • Wash the column with 6M HCl to elute matrix cations while iron remains bound to the resin.

    • Elute the purified iron fraction from the column using a weaker acid (e.g., 2M HCl).

  • Final Preparation:

    • Evaporate the purified iron fraction to dryness.

    • Re-dissolve the sample in a dilute acid solution (typically 2% HNO₃) to a final volume that brings the expected iron concentration into the optimal range for the ICP-MS instrument.[8]

    • The sample is now ready for analysis.

DOT Script for ⁵⁸Fe Tracer Study Workflow

Experimental_Workflow cluster_0 Pre-Analytical Phase cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Post-Analytical Phase administer Administer ⁵⁸Fe-enriched tracer to subject collect Collect biological samples (e.g., blood) at time points administer->collect digest Acid Digestion of sample collect->digest separate Chemical Separation (Anion Exchange Chromatography) digest->separate prepare Final Dilution in 2% HNO₃ separate->prepare analyze Isotope Ratio Analysis (e.g., MC-ICP-MS) prepare->analyze data Data Acquisition (⁵⁸Fe/⁵⁷Fe or ⁵⁸Fe/⁵⁶Fe ratios) analyze->data calculate Calculate ⁵⁸Fe Incorporation and Bioavailability data->calculate report Report Results calculate->report

Caption: General workflow for a ⁵⁸Fe stable isotope tracer study.

DOT Script for Iron Metabolism Pathway

Iron_Metabolism cluster_absorption cluster_transport cluster_utilization DietaryFe Dietary ⁵⁸Fe Tracer PlasmaTf ⁵⁸Fe bound to Transferrin (Tf) DietaryFe->PlasmaTf Absorption BoneMarrow Bone Marrow Erythroblasts PlasmaTf->BoneMarrow Delivery via Tf Receptor RBC Circulating Erythrocytes (RBCs) with ⁵⁸Fe-Heme BoneMarrow->RBC Heme Synthesis & Erythropoiesis

Caption: Simplified pathway of ⁵⁸Fe tracer absorption and incorporation.

References

How to correct for mass bias in Iron-58 isotope ratio measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for mass bias during Iron-58 (⁵⁸Fe) isotope ratio measurements.

Frequently Asked Questions (FAQs)

Q1: What is mass bias in the context of iron isotope ratio measurements?

A1: In multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), mass bias, also known as instrumental mass fractionation, is the preferential transmission of heavier or lighter isotopes through the instrument.[1] This effect is a significant source of error and is typically much larger than the natural isotopic variations being measured. For iron isotopes, instrumental mass bias can be on the order of 2.5–4.5% per atomic mass unit, which is substantially greater than the targeted analytical precision of 0.1‰.[2]

Q2: What are the primary methods to correct for mass bias in iron isotope analysis?

A2: There are three main methods used to correct for instrumental mass bias in iron isotope measurements:

  • Sample-Standard Bracketing (SSB): This technique involves analyzing a standard with a known isotopic composition before and after the unknown sample. The mass bias of the sample is then corrected by interpolating between the two standard measurements.[3][4]

  • Internal Doping (e.g., with Nickel or Copper): This method involves adding an element with a similar mass to iron, such as nickel (Ni) or copper (Cu), to both the samples and standards. It is assumed that the isotopes of the doping element will behave similarly to the iron isotopes in the plasma, allowing for the correction of mass bias fluctuations.[5][6]

  • Double-Spike Technique: This is a powerful method that involves adding a "double spike," an artificially enriched mixture of two isotopes (for iron, typically ⁵⁷Fe and ⁵⁸Fe), to the sample before analysis.[7] This technique can correct for both instrumental mass fractionation and any isotopic fractionation that may occur during sample purification.[2]

Q3: What are the main advantages of the ⁵⁷Fe-⁵⁸Fe double-spike method?

A3: The ⁵⁷Fe-⁵⁸Fe double-spike method offers several advantages over other correction techniques:

  • It allows for the correction of mass fractionation that occurs during the chemical separation and purification of iron from the sample matrix.[8]

  • It provides a more accurate correction for instrumental mass bias because the spike and sample isotopes are measured simultaneously.

  • It can yield high-precision data, with a long-term precision better than 0.02‰ for δ⁵⁶Fe.[7]

Troubleshooting Guides

Issue 1: Inaccurate results when using the Sample-Standard Bracketing (SSB) method.

Possible Cause: Mismatch in iron concentration or matrix composition between the sample and the bracketing standards.

Solution:

  • Ensure that the iron concentration of the sample and the bracketing standards are matched as closely as possible, ideally within 10%.

  • The matrix composition of the standards should also match that of the samples to minimize matrix effects.[9][10]

  • Perform a preliminary analysis to determine the approximate iron concentration of the unknown sample before preparing the bracketing standards.[11]

Issue 2: Poor reproducibility with the Nickel (Ni) doping method.

Possible Cause: Inconsistent Ni:Fe ratios between samples and standards, or matrix-induced variations in mass bias.

Solution:

  • Maintain a consistent Ni:Fe ratio across all samples and standards.[5][6]

  • Verify that the concentration of Fe in the samples and standards are well-matched.[5]

  • While Ni doping can correct for short-term fluctuations, significant matrix differences between samples can still lead to inaccurate results.[12] Consider sample purification to minimize matrix effects.

Issue 3: Suspected isobaric interference on ⁵⁸Fe.

Possible Cause: Presence of Nickel (⁵⁸Ni) in the sample, which has the same nominal mass as ⁵⁸Fe.

Solution:

  • Monitor an interference-free nickel isotope, such as ⁶⁰Ni, to mathematically correct for the ⁵⁸Ni contribution to the mass 58 signal.[8]

  • For high-precision measurements using the double-spike method, it is crucial to accurately correct for even low levels of Ni interference. Using an ion counter for the ⁶⁰Ni measurement can significantly improve the precision of the correction.[8]

  • Purify the sample using anion exchange chromatography to remove Ni before analysis.[7]

Issue 4: Presence of polyatomic interferences.

Possible Cause: Formation of molecular ions in the plasma that have the same mass as iron isotopes (e.g., ⁴⁰Ar¹⁴N⁺ on ⁵⁴Fe, ⁴⁰Ar¹⁶O⁺ on ⁵⁶Fe).[1]

Solution:

  • Use a high-resolution MC-ICP-MS to physically separate the polyatomic interferences from the iron isotope peaks.[1]

  • Employ a desolvating nebulizer to reduce the introduction of water and nitrogen into the plasma, thereby minimizing the formation of oxide and nitride species.[13]

  • Perform on-peak zero measurements to establish a stable background, which can then be subtracted from the sample signal.[4]

Issue 5: Significant matrix effects from other elements.

Possible Cause: High concentrations of elements such as Calcium (Ca), Aluminum (Al), Sodium (Na), or Silicon (Si) remaining in the sample after purification.

Solution:

  • Optimize the sample purification procedure to effectively remove matrix elements. Anion exchange chromatography is a common method for iron purification.[7]

  • Refer to the table below for acceptable limits of common interfering elements when using the ⁵⁷Fe-⁵⁸Fe double-spike method. If concentrations exceed these limits, further purification is necessary.

Quantitative Data Summary

Table 1: Acceptable Limits of Interfering Elements for the ⁵⁷Fe-⁵⁸Fe Double-Spike Method

Interfering ElementAcceptable Ratio to Iron (by mass)Reference
Chromium (Cr)Cr/Fe ≤ 0.12[2]
Nickel (Ni)Ni/Fe ≤ 0.04[2]
Ni/Fe ≤ 10⁻⁴ (for high precision)[7]
Sodium (Na)Na/Fe ≤ 175[14]
Magnesium (Mg)Mg/Fe ≤ 10[14]
Potassium (K)K/Fe ≤ 1.5[14]
Calcium (Ca)Ca/Fe < 2.5[2]
Aluminum (Al)Al/Fe < 2.5[2]
Silicon (Si)Si/Fe ≤ 50[14]
Molybdenum (Mo)Mo/Fe ≤ 75[14]
Copper (Cu)Cu/Fe ≤ 1.0[7]
Cobalt (Co)Co/Fe ≤ 0.1[7]

Experimental Protocols

Protocol 1: Sample-Standard Bracketing (SSB)
  • Sample Preparation: Digest the sample and purify the iron fraction using anion exchange chromatography.

  • Concentration Matching: Determine the iron concentration of the purified sample solution. Prepare a primary iron standard solution (e.g., IRMM-014) and dilute it to match the concentration of the sample.

  • Instrument Setup: Introduce the solutions into the MC-ICP-MS. Use high-resolution mode to resolve polyatomic interferences.

  • Measurement Sequence: Analyze the samples and standards in an alternating sequence (Standard - Sample - Standard).[3]

  • Data Processing: Correct for instrumental mass bias by linear interpolation of the bracketing standard measurements.

Protocol 2: Nickel (Ni) Doping
  • Sample and Standard Preparation: After purification, add a known amount of a pure Ni solution to both the sample and standard solutions to achieve a specific Ni:Fe ratio (e.g., 1:1).[5]

  • Instrument Setup: Configure the MC-ICP-MS to simultaneously measure iron and nickel isotopes.

  • Measurement: Analyze the Ni-doped samples and standards.

  • Mass Bias Correction: Use the measured ratio of two nickel isotopes (e.g., ⁶⁰Ni/⁶²Ni) to calculate a mass fractionation factor. Apply this factor to correct the measured iron isotope ratios.

Protocol 3: ⁵⁷Fe-⁵⁸Fe Double-Spike Method
  • Spike-Sample Mixture Preparation: Add a precisely calibrated ⁵⁷Fe-⁵⁸Fe double spike solution to the sample before iron purification. The optimal proportion of double spike is typically around 50% of the total iron in the mixture.[10]

  • Sample Purification: Perform anion exchange chromatography to separate the iron (now a mixture of sample and spike) from the matrix.

  • Mass Spectrometry: Analyze the isotopic composition of the purified spike-sample mixture using MC-ICP-MS.

  • Data Deconvolution: Use an iterative data reduction scheme to solve a system of linear equations that deconvolutes the measured isotope ratios into the true sample isotope ratios and the instrumental mass fractionation factor.[15] This calculation also corrects for any fractionation that occurred during the purification process.

Visualizations

experimental_workflow_SSB cluster_prep Sample & Standard Preparation cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing Sample Sample Digestion Purification Fe Purification (Anion Exchange) Sample->Purification Conc_Match Concentration Matching Purification->Conc_Match Analysis Alternating Measurement (Standard-Sample-Standard) Conc_Match->Analysis Standard Standard Preparation Standard->Conc_Match Correction Mass Bias Correction (Linear Interpolation) Analysis->Correction Result Final Isotope Ratio Correction->Result

Caption: Workflow for Sample-Standard Bracketing (SSB).

experimental_workflow_DS cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing Sample Sample Digestion Spiking Add ⁵⁷Fe-⁵⁸Fe Double Spike Sample->Spiking Purification Fe Purification of Spike-Sample Mixture Spiking->Purification Analysis Measure Isotope Ratios of Mixture Purification->Analysis Deconvolution Iterative Data Deconvolution Analysis->Deconvolution Result Final Isotope Ratio Deconvolution->Result

Caption: Workflow for the ⁵⁷Fe-⁵⁸Fe Double-Spike method.

logical_relationship_interferences cluster_interferences Potential Interferences cluster_solutions Correction & Mitigation Strategies center_node Accurate ⁵⁸Fe Isotope Ratio Isobaric Isobaric (e.g., ⁵⁸Ni) Purification Sample Purification Isobaric->Purification Math_Corr Mathematical Correction Isobaric->Math_Corr Polyatomic Polyatomic (e.g., ⁴⁰Ar¹⁸O) HR_MS High-Resolution MS Polyatomic->HR_MS Matrix Matrix Effects (e.g., Ca, Al) Matrix->Purification Purification->center_node HR_MS->center_node Math_Corr->center_node Mass_Bias_Corr Mass Bias Correction (SSB, Doping, Double Spike) Mass_Bias_Corr->center_node

References

Technical Support Center: Quantification of Iron-58 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of the stable isotope Iron-58 (⁵⁸Fe) in complex biological matrices such as blood, plasma, and tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying ⁵⁸Fe in biological samples?

A1: The primary challenges stem from the complex nature of biological matrices and the analytical techniques used. Key difficulties include:

  • Isobaric Interferences: This is the most significant challenge, where an isotope of another element has the same nominal mass as ⁵⁸Fe. The primary isobaric interference is from Nickel-58 (⁵⁸Ni)[1][2][3].

  • Polyatomic (Molecular) Interferences: Ions formed from the sample matrix and the argon plasma gas in Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can overlap with iron isotopes. For instance, ⁴⁰Ar¹⁶O⁺ can interfere with ⁵⁶Fe, affecting the accuracy of isotope ratio measurements needed to quantify ⁵⁸Fe enrichment[1][4].

  • Matrix Effects: High concentrations of salts (e.g., sodium, potassium) and organic compounds in biological samples can suppress or enhance the ⁵⁸Fe signal during analysis, leading to inaccurate results.

  • Low Natural Abundance: ⁵⁸Fe has a very low natural abundance (approximately 0.28%), making it an excellent tracer but also challenging to measure accurately at baseline levels.

  • Complex Sample Preparation: Biological samples require extensive preparation to isolate iron from the complex matrix and remove interfering elements, which can be a time-consuming and potential source of contamination or sample loss.

Q2: Which analytical technique is most suitable for ⁵⁸Fe quantification?

A2: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the most widely used and preferred technique for high-precision iron isotope ratio measurements. It allows for the simultaneous measurement of different iron isotopes, which is crucial for tracer studies. Other techniques that can be used include:

  • Dynamic Reaction Cell ICP-MS (DRC-ICP-MS): This is a high-throughput method that requires less sample pre-treatment than MC-ICP-MS and can be more accessible in clinical or nutritional laboratories.

  • Instrumental Neutron Activation Analysis (INAA): INAA is a highly specific and selective method for iron but is less sensitive and more time-consuming than MC-ICP-MS, and requires access to a nuclear reactor.

Q3: What is an isobaric interference and how does it affect ⁵⁸Fe analysis?

A3: An isobaric interference occurs when isotopes of different elements have the same nominal mass-to-charge ratio, making them indistinguishable by a mass spectrometer at low resolution. For ⁵⁸Fe, the most critical isobaric interference is ⁵⁸Ni. If both ⁵⁸Fe and ⁵⁸Ni are present in the sample introduced into the ICP-MS, the instrument will measure a combined signal at mass 58, leading to an overestimation of the ⁵⁸Fe amount. This is particularly problematic in biological samples where nickel may be present.

Q4: How can I minimize matrix effects from biological samples?

A4: Minimizing matrix effects is crucial for accurate quantification. Common strategies include:

  • Sample Digestion: A complete acid digestion of the organic matrix is the first step to break down complex molecules.

  • Matrix Separation: Employing techniques like anion exchange chromatography to separate iron from the bulk of the sample matrix (e.g., Na, Ca, Mg) is highly effective.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but care must be taken not to dilute the ⁵⁸Fe signal below the instrument's detection limit.

  • Matrix-Matched Standards: Preparing calibration standards in a matrix that closely resembles the composition of the biological sample can help compensate for matrix effects.

  • Internal Standardization: Adding a non-naturally occurring isotope (that is not present in the sample) of a different element as an internal standard can help correct for signal drift and suppression.

Troubleshooting Guides

Issue 1: Inaccurate or Non-Reproducible ⁵⁸Fe/⁵⁶Fe Ratios

This is a common problem that can arise from multiple sources during the analytical workflow. Use the following logical diagram and guide to troubleshoot the issue.

G Troubleshooting: Inaccurate ⁵⁸Fe/⁵⁶Fe Ratios start Start: Inaccurate Ratios Observed check_interference Step 1: Check for Interferences start->check_interference isobaric Isobaric Interference (⁵⁸Ni)? check_interference->isobaric polyatomic Polyatomic Interferences (e.g., ⁴⁰Ar¹⁶O⁺)? check_interference->polyatomic solution_iso Solution: Monitor ⁶⁰Ni and apply mathematical correction. Improve chromatographic separation of Fe from Ni. isobaric->solution_iso solution_poly Solution: Use high-resolution mode on MC-ICP-MS. Utilize a collision/reaction cell (CRC) if available. polyatomic->solution_poly check_mass_bias Step 2: Verify Mass Bias Correction check_sample_prep Step 3: Review Sample Preparation check_mass_bias->check_sample_prep solution_mb Solution: Verify double-spike (e.g., ⁵⁷Fe-⁵⁸Fe) concentration and addition. Run bracketing standards. check_mass_bias->solution_mb check_instrument Step 4: Assess Instrument Performance check_sample_prep->check_instrument solution_sp Solution: Ensure complete digestion of organic matrix. Verify recovery and purity from chromatography. check_sample_prep->solution_sp solution_inst Solution: Check cone condition, nebulizer, and spray chamber. Perform instrument tuning and calibration. check_instrument->solution_inst solution_iso->check_mass_bias solution_poly->check_mass_bias end End: Ratios Accurate solution_mb->end solution_sp->end solution_inst->end

Caption: Logical workflow for troubleshooting inaccurate iron isotope ratios.

  • Step 1: Check for Interferences

    • Symptom: The measured signal at mass 58 is unexpectedly high, even in baseline samples.

    • Cause: This strongly suggests isobaric interference from ⁵⁸Ni. The ⁵⁸Ni/⁵⁸Fe ratio in some blood and plasma samples can be significant.

    • Solution:

      • Monitor a different nickel isotope, such as ⁶⁰Ni, simultaneously with your iron isotope measurements.

      • Use the natural isotopic abundance of nickel to calculate the contribution of ⁵⁸Ni to the mass 58 signal and subtract it from your measurement. This is a standard feature in most MC-ICP-MS software.

      • Improve the efficiency of your sample preparation (e.g., anion exchange chromatography) to achieve better separation of iron from nickel before analysis.

    • Symptom: Unstable or inaccurate ratios for other iron isotopes (e.g., ⁵⁶Fe/⁵⁴Fe) which affects the overall calculation.

    • Cause: Polyatomic interferences like ⁴⁰Ar¹⁴N⁺ on ⁵⁴Fe or ⁴⁰Ar¹⁶O⁺ on ⁵⁶Fe can be a cause.

    • Solution: Operate the MC-ICP-MS in high mass resolution mode to physically separate the interfering molecular ions from the iron isotopes of interest. If available, use a collision/reaction cell to break up or react away the interfering species.

Issue 2: Low Signal Intensity or Poor Sensitivity for ⁵⁸Fe
  • Symptom: The signal for ⁵⁸Fe is weak, close to the background noise, leading to poor measurement precision.

  • Possible Causes & Solutions:

    • Incomplete Sample Digestion: The complex organic matrix in samples like whole blood or tissue can be difficult to digest fully. An incomplete digestion can clog the instrument's introduction system (nebulizer, cones).

      • Solution: Review your acid digestion protocol. Ensure sufficient time, temperature, and appropriate acid mixtures (e.g., nitric acid with hydrogen peroxide) are used for a complete breakdown of the organic matter.

    • Matrix Suppression: High levels of dissolved solids in the final sample solution can suppress the ionization of iron in the plasma.

      • Solution: Ensure your chromatographic purification step is effectively removing the bulk matrix. Test for matrix effects by analyzing a known ⁵⁸Fe standard with and without a diluted matrix solution from a blank biological sample. If suppression is observed, improve the purification method or dilute the samples further.

    • Instrumental Issues: The problem may lie with the ICP-MS instrument itself.

      • Solution: Check and clean the sample introduction system, particularly the nebulizer and the sampler/skimmer cones. Perform routine instrument tuning using a standard solution to ensure optimal sensitivity across the mass range.

Quantitative Data Summary

The following tables summarize key quantitative data regarding common interferences and matrix effects relevant to ⁵⁸Fe analysis by MC-ICP-MS.

Table 1: Common Isobaric and Polyatomic Interferences for Iron Isotopes

Target IsotopeInterfering SpeciesType of InterferenceNotes and Mitigation Strategies
⁵⁸Fe ⁵⁸Ni⁺ Isobaric Primary interference for ⁵⁸Fe. Correction is critical and performed by monitoring ⁶⁰Ni or ⁶²Ni.
⁵⁴Fe⁵⁴Cr⁺IsobaricCorrected by monitoring ⁵²Cr.
⁵⁴Fe⁴⁰Ar¹⁴N⁺PolyatomicCan be resolved using high mass resolution or a collision/reaction cell.
⁵⁶Fe⁴⁰Ar¹⁶O⁺PolyatomicCan be resolved using high mass resolution or a collision/reaction cell.
⁵⁶Fe⁴⁰Ca¹⁶O⁺PolyatomicCan be significant if calcium is not removed during sample prep.

Table 2: Investigated Matrix Effect Thresholds for Iron Isotope Analysis

This table presents element-to-iron ratios (g/g) up to which matrix effects were found to be negligible in one study using a ⁵⁷Fe-⁵⁸Fe double-spike MC-ICP-MS method. These values are instrument-dependent and should be used as a guideline.

Matrix ElementRatio (Element/Fe)FindingReference
Sodium (Na)175Negligible Effect
Magnesium (Mg)10Negligible Effect
Potassium (K)1.5Negligible Effect
Calcium (Ca)≥ 2.5Significant Interference
Aluminum (Al)≥ 2.5Significant Interference
Silicon (Si)50Negligible Effect (as Si₂⁺)

Experimental Protocols

General Workflow for ⁵⁸Fe Quantification in Blood Plasma

This protocol outlines a general methodology. Specific parameters may need optimization based on the instrument and sample type.

G Workflow: ⁵⁸Fe Analysis in Biological Samples cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample_collection 1. Sample Collection (e.g., Whole Blood) plasma_separation 2. Plasma Separation (Centrifugation) sample_collection->plasma_separation digestion 3. Acid Digestion (Nitric Acid + H₂O₂) plasma_separation->digestion chromatography 4. Anion Exchange Chromatography (Fe Purification) digestion->chromatography analysis 5. MC-ICP-MS Analysis (Measure Fe Isotope Ratios) chromatography->analysis correction 6. Data Correction (Mass Bias, Interferences) analysis->correction quantification 7. Quantification (Calculate ⁵⁸Fe Enrichment) correction->quantification

Caption: General experimental workflow for quantifying ⁵⁸Fe.

  • Sample Collection and Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin).

    • Separate plasma by centrifuging at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge.

    • Carefully transfer the plasma supernatant to a clean tube. Store at -80°C until analysis.

  • Acid Digestion:

    • Thaw plasma samples. Take a known volume or weight for analysis.

    • Add concentrated trace-metal grade nitric acid (HNO₃). For samples with high organic content, hydrogen peroxide (H₂O₂) can be added cautiously to aid digestion.

    • Digest the sample in a closed-vessel microwave digestion system or on a hot plate until the solution is clear. This step destroys the organic matrix.

  • Iron Purification via Anion Exchange Chromatography:

    • This step is critical to separate iron from matrix components and interfering elements like Ni and Cr.

    • Column Preparation: Use an anion exchange resin (e.g., AG1-X8). Wash and condition the resin with appropriate concentrations of hydrochloric acid (HCl).

    • Sample Loading: Convert the digested sample to a chloride form by evaporating the nitric acid and redissolving in HCl (e.g., 6-8 M). Iron forms a negatively charged chloride complex (FeCl₄⁻) that binds to the resin.

    • Washing: Wash the column with intermediate concentrations of HCl to elute matrix cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) and interfering elements that do not form strong chloride complexes.

    • Elution: Elute the purified iron fraction from the column using a low concentration of HCl (e.g., <1 M).

    • Purity Check: The purity of the collected iron fraction can be monitored by analyzing a small aliquot by ICP-OES or ICP-MS to check for residual interfering elements.

  • MC-ICP-MS Analysis:

    • Evaporate the eluted iron fraction and redissolve in dilute nitric acid (e.g., 2%) for analysis.

    • Introduce the sample into the MC-ICP-MS. A desolvating nebulizer can be used to improve sensitivity.

    • Measure the ion beams for all stable iron isotopes (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) and interfering elements (e.g., ⁵²Cr, ⁶⁰Ni) simultaneously using Faraday cups.

    • Use a bracketing standard (a solution with a known iron isotopic composition) before and after samples to correct for instrumental mass bias drift.

  • Data Processing and Quantification:

    • Apply corrections for isobaric interferences (e.g., ⁵⁸Ni on ⁵⁸Fe) using the data from the monitored isotopes (e.g., ⁶⁰Ni).

    • Apply mass bias correction using the data from the bracketing standards or a double-spike method.

    • Calculate the final isotope ratios (e.g., ⁵⁸Fe/⁵⁶Fe).

    • Quantify the amount of ⁵⁸Fe tracer incorporated into the biological pool by comparing the enriched isotope ratios in post-dose samples to the baseline (pre-dose) ratios.

References

Technical Support Center: Optimizing Oral Iron-58 Dosage for Human Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing oral Iron-58 (⁵⁸Fe) in human tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in human tracer studies?

A1: this compound is a non-radioactive, stable isotope of iron. It is used as a tracer in human studies to investigate iron metabolism, including absorption, storage, and utilization.[1][2][3] Because it is a stable isotope, it is a safe alternative to radioactive tracers like Iron-59, especially in vulnerable populations such as children and pregnant women.[3] Its use allows researchers to distinguish the administered iron from the iron already present in the body (endogenous iron).[1]

Q2: What is a typical oral dosage of this compound for a human tracer study?

A2: The dosage of oral this compound can vary significantly depending on the study's objectives. Doses ranging from 40 mg to 240 mg of elemental iron have been used in studies investigating dose-dependent absorption. Studies comparing different dosing regimens have often used doses of 60 mg or 120 mg. The optimal dose aims to be high enough for accurate detection while minimizing gastrointestinal side effects.

Q3: How is the absorption of orally administered this compound measured?

A3: The absorption of ⁵⁸Fe is typically measured by analyzing its incorporation into red blood cells (erythrocytes). Blood samples are taken at baseline and at a specified time point after administration (e.g., 14 days) to allow for the tracer to be incorporated into newly formed erythrocytes. The enrichment of ⁵⁸Fe in the blood is then measured using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Instrumental Neutron Activation Analysis (INAA).

Q4: What are the primary factors that influence the absorption of oral this compound?

A4: Several factors can significantly impact the absorption of oral iron:

  • Dietary Components: Enhancers like ascorbic acid (Vitamin C) can increase absorption, while inhibitors such as polyphenols (in tea and coffee) and phytic acid can decrease it.

  • Dosing Schedule: Iron absorption is influenced by the hormone hepcidin (B1576463). Taking iron supplements on alternate days may lead to higher fractional absorption compared to daily dosing because it allows hepcidin levels to decrease.

  • Iron Status of the Individual: Individuals with iron deficiency tend to absorb a higher fraction of iron compared to those with sufficient iron stores.

  • Time of Day: Iron absorption may be higher in the morning due to lower hepcidin levels compared to the afternoon.

  • Concomitant Medications: Certain supplements, like calcium, can interfere with iron absorption.

Q5: What are the common side effects associated with oral iron administration?

A5: Gastrointestinal side effects are common with oral iron supplementation and appear to be dose-dependent. These can include nausea, constipation, diarrhea, and general abdominal discomfort. These side effects can affect participant adherence in long-term studies.

Troubleshooting Guides

Problem: Lower than expected this compound absorption.

This is a common issue in oral iron tracer studies. The following guide helps identify potential causes and solutions.

1. Assess Dietary Compliance

  • Question: Did the participant consume any known inhibitors of iron absorption around the time of the ⁵⁸Fe dose?

  • Details: Polyphenols found in tea, coffee, and red wine, as well as phytic acid in cereals and legumes, can significantly reduce non-heme iron absorption. Calcium also inhibits both heme and non-heme iron absorption.

  • Recommendation: Instruct participants to fast before taking the ⁵⁸Fe dose and to avoid consuming inhibitory foods and beverages for a specific period (e.g., 2 hours) after administration. Consider administering the tracer with a known enhancer like ascorbic acid.

2. Review the Dosing Regimen

  • Question: Is the dosing frequency impacting absorption?

  • Details: Oral iron doses, particularly those 60 mg or higher, can increase serum hepcidin levels for up to 24 hours. Elevated hepcidin blocks iron absorption from subsequent doses.

  • Recommendation: For studies involving multiple doses, consider an alternate-day dosing schedule. Research suggests this can lead to higher fractional iron absorption compared to consecutive daily doses. Avoid twice-daily dosing as it may not significantly increase total iron absorbed and can reduce fractional absorption.

3. Evaluate Participant's Iron Status

  • Question: Does the participant have an underlying condition or iron status affecting absorption?

  • Details: Iron absorption is upregulated in individuals with iron deficiency. Conversely, individuals with adequate or high iron stores will absorb less iron. Certain gastrointestinal conditions can also impair absorption.

  • Recommendation: Screen participants for their iron status (e.g., serum ferritin) before the study to ensure they meet the inclusion criteria. Analyze data based on baseline iron status to account for this variability.

Problem: High variability in absorption results between participants.

  • Question: Are there inconsistencies in the experimental protocol or unaccounted-for participant variables?

  • Details: Variability can arise from differences in dietary compliance, underlying genetics, gut health, and activity levels.

  • Recommendation: Standardize the protocol as much as possible. Provide participants with detailed instructions and a list of foods and drinks to avoid. Collect detailed dietary information and health questionnaires to identify potential confounding factors.

Problem: Participants report significant gastrointestinal side effects.

  • Question: Is the dosage too high or is the formulation causing issues?

  • Details: Side effects like nausea and constipation are often dose-dependent.

  • Recommendation: If the study design allows, consider using a lower dose of elemental iron (e.g., 40-80 mg), which has been shown to maximize fractional absorption while potentially reducing side effects. Administering the iron tracer with a small meal (that does not contain inhibitors) may also help, although this can affect absorption rates and should be standardized across all participants.

Data Presentation

Table 1: Key Factors Influencing Oral Iron Absorption

Factor CategoryEnhancersInhibitors
Dietary Components Ascorbic Acid (Vitamin C), Meat/Fish/Poultry ("Meat Factor"), Alcohol, Citric & other organic acidsPhytic Acid (in cereals, legumes), Polyphenols/Tannins (in tea, coffee, red wine), Soy Protein, Calcium, Egg
Physiological State Iron DeficiencyInflammatory Conditions (via hepcidin)
Dosing Regimen Morning Administration, Alternate-Day DosingHigh Doses (≥60 mg), Consecutive/Twice-Daily Dosing

Table 2: Summary of Dosing Schedule Effects on Fractional Iron Absorption (FIA)

Dosing ScheduleKey FindingRationale
Consecutive Day Dosing FIA of a second dose can be reduced by 35-45%.The first dose elevates hepcidin for ~24 hours, which inhibits absorption of the next dose.
Alternate Day Dosing Can result in higher cumulative iron absorption compared to daily dosing over the same period.Allows hepcidin levels to fall between doses, leading to higher fractional absorption of each dose.
Twice-Daily Dosing Does not significantly increase total iron absorbed compared to a single morning dose.The morning dose elevates hepcidin, which severely limits the absorption of the afternoon dose.
Dose Magnitude Increasing the iron dose from 40 mg to 240 mg (a 6-fold increase) may only result in a 3-fold increase in absorbed iron.Fractional absorption decreases as the dose increases.

Experimental Protocols

Protocol: Single-Dose Oral ⁵⁸Fe Tracer Study for Iron Absorption

  • Participant Screening and Preparation:

    • Recruit participants based on inclusion/exclusion criteria (e.g., age, sex, iron status defined by serum ferritin ≤25 μg/L).

    • Instruct participants to fast overnight (e.g., for 10-12 hours) before the study visit.

    • Provide a list of iron-rich foods, supplements, and absorption inhibitors (e.g., tea, coffee, dairy) to avoid for at least 24 hours prior to the study.

  • Baseline Sample Collection (Day 0):

    • Collect a baseline venous blood sample to measure natural isotopic abundance of iron and baseline hematological parameters (e.g., hemoglobin, serum ferritin).

  • ⁵⁸Fe Tracer Administration (Day 0):

    • Administer a precisely weighed oral dose of ⁵⁸Fe (e.g., 60 mg elemental iron as ⁵⁸FeSO₄) dissolved in deionized water.

    • To enhance absorption, the tracer can be co-administered with a standardized amount of ascorbic acid (e.g., 80 mg).

    • Participants should remain under observation and continue fasting for a set period (e.g., 2-3 hours) post-administration to ensure complete gastric emptying of the tracer.

  • Post-Dose Follow-up:

    • Instruct participants to avoid iron supplements for the duration of the incorporation period.

  • Follow-up Sample Collection (Day 14):

    • Collect a second venous blood sample 14 days after tracer administration. This time frame allows for the incorporation of the absorbed ⁵⁸Fe into the erythrocyte pool.

  • Sample Analysis:

    • Measure the shift in the iron isotope ratio (e.g., ⁵⁸Fe/⁵⁷Fe) in whole blood samples using ICP-MS.

    • Calculate the fractional iron absorption (FIA) based on the enrichment of ⁵⁸Fe in circulating erythrocytes, accounting for the individual's total circulating iron mass (estimated from blood volume and hemoglobin concentration).

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_day0 Phase 2: Administration (Day 0) cluster_day14 Phase 3: Follow-up (Day 14) cluster_analysis Phase 4: Analysis screening Participant Screening (Iron Status, Health) instructions Provide Dietary Instructions & Fasting screening->instructions baseline Baseline Blood Sample Collection instructions->baseline admin Oral 58Fe Tracer Administration baseline->admin followup Follow-up Blood Sample Collection admin->followup analysis Isotope Ratio Analysis (ICP-MS) followup->analysis calculation Calculate Fractional Iron Absorption (FIA) analysis->calculation

Caption: Experimental workflow for a typical oral this compound tracer study.

hepcidin_regulation oral_iron Oral Iron Dose (e.g., 60 mg 58Fe) liver Liver oral_iron->liver stimulates hepcidin Hepcidin Release (Hormone) liver->hepcidin produces ferroportin Ferroportin (Iron Export Channel) hepcidin->ferroportin blocks & degrades enterocyte Enterocyte (Intestinal Cell) absorption Iron Absorption into Bloodstream enterocyte->absorption via

Caption: Hepcidin's role in the negative feedback regulation of iron absorption.

troubleshooting_flowchart start Low 58Fe Absorption Observed q1 Was dietary protocol strictly followed? start->q1 a1_yes Review Dosing Schedule q1->a1_yes Yes a1_no Reinforce dietary instructions. Exclude non-compliant data. q1->a1_no No q2 Is dosing daily or twice-daily? a1_yes->q2 end_node Refine Protocol a1_no->end_node a2_yes Consider alternate-day dosing in future protocols. q2->a2_yes Yes a2_no Investigate subject-specific factors (e.g., baseline iron status). q2->a2_no No (e.g., single dose) a2_yes->end_node a2_no->end_node

Caption: Decision flowchart for troubleshooting low this compound absorption.

References

Troubleshooting low iron absorption readings in Iron-58 studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iron-58 (⁵⁸Fe) stable isotope tracer studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low iron absorption readings, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected ⁵⁸Fe absorption in our study subjects. What are the most common causes?

Low ⁵⁸Fe absorption is a multifaceted issue that can stem from dietary, physiological, experimental, or analytical factors. The most common culprits are dietary inhibitors consumed around the time of isotope administration and the subject's underlying physiological state, particularly inflammation, which increases hepcidin (B1576463) levels.

Q2: Which specific foods or compounds should subjects avoid before and during the ⁵⁸Fe absorption test?

To ensure accurate results, subjects should avoid consuming potent inhibitors of iron absorption for a specified period before and after the isotope dose. The primary inhibitors include:

  • Polyphenols: Found in tea, coffee, cocoa, red wine, and many fruits and vegetables.[1][2][3][4][5] A single cup of coffee can reduce iron absorption by up to 60%, while cocoa can inhibit it by as much as 90%.[3][6]

  • Phytates (Phytic Acid): Present in whole grains, legumes, nuts, and seeds.[1][5][7] Phytates have a strong, dose-dependent inhibitory effect on non-heme iron absorption.[1][3][8]

  • Calcium: This is the only known substance to inhibit both heme and non-heme iron absorption.[2][3][6] It is found in dairy products like milk and cheese, as well as fortified foods.[5][6]

  • Oxalates: Compounds in spinach, kale, beets, and tea that can bind to iron and impair its absorption.[3][6]

  • Certain Proteins: Soy protein, in particular, can reduce the absorption of iron from plant-based sources.[2][7]

It is recommended to avoid these items for at least two hours before and after the iron isotope administration.[6]

Q3: Can the subject's health status affect the iron absorption reading?

Absolutely. A subject's physiological state is a critical determinant of iron absorption. Key factors include:

  • Inflammation: Even low-grade inflammation can trigger the release of cytokines like Interleukin-6 (IL-6), which stimulates the liver to produce hepcidin.[2][9][10]

  • Hepcidin Levels: Hepcidin is the master regulator of systemic iron homeostasis.[10][11][12] It acts by binding to the iron exporter protein, ferroportin, causing its degradation.[9][11][12][13] This traps iron within intestinal cells and macrophages, preventing its entry into the bloodstream and leading to low absorption readings.[2][9][13]

  • Iron Status: Individuals with iron deficiency will typically exhibit increased iron absorption, while those with adequate or overloaded iron stores will show reduced absorption.[14]

  • Erythropoietic Demand: Conditions requiring increased red blood cell production, such as anemia, suppress hepcidin expression to maximize iron absorption.[12][13]

  • Gastrointestinal Conditions: Disorders like celiac or Crohn's disease can impair the small intestine's ability to absorb iron.[15][16]

Q4: We suspect an issue with our analytical method. What are common interferences in MC-ICP-MS analysis for ⁵⁸Fe?

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a highly sensitive technique, but it is susceptible to interferences.[17][18][19]

  • Isobaric Interferences: These occur when ions of other elements have the same mass-to-charge ratio as the iron isotope of interest. The most significant for ⁵⁸Fe is from Nickel-58 (⁵⁸Ni).[17][18][19] Similarly, Chromium-54 (⁵⁴Cr) can interfere with ⁵⁴Fe measurements, which are often used for ratio calculations.[17][19]

  • Polyatomic Interferences: These are molecular ions that can overlap with the iron isotopes. An example is ⁴⁰Ar¹⁶O⁺ interfering with ⁵⁶Fe⁺.[17]

  • Matrix Effects: The presence of high concentrations of other elements in the sample (e.g., calcium, aluminum) that were not removed during purification can affect the instrument's performance and alter the measured isotope ratios.[17][18]

Proper sample purification using chromatography is critical to remove these interfering elements before analysis.[17][20]

Troubleshooting Guides

Guide 1: Diagnosing Low ⁵⁸Fe Absorption Readings

Use this guide to systematically identify the source of unexpectedly low absorption results.

Troubleshooting Decision Pathway

TroubleshootingWorkflow A Start: Low ⁵⁸Fe Absorption Detected B Review Subject's Dietary Log (24h pre- and post-dosing) A->B C Any Inhibitors Consumed? (Tea, Coffee, Dairy, Phytates) B->C D Result likely due to Dietary Inhibition. ACTION: Re-instruct subject, repeat study after washout. C->D Yes E Review Subject's Health Status (Check inflammatory markers like CRP, IL-6) C->E No F Inflammatory Markers Elevated? E->F G Result likely due to Hepcidin-Mediated Inhibition. ACTION: Postpone study until inflammation resolves. F->G Yes H Review Experimental Protocol F->H No I Dose Administered Correctly? Sample Collection/Handling OK? H->I J Result may be due to Protocol Deviation. ACTION: Review procedures with staff, ensure protocol adherence. I->J No K Review Analytical Data (MC-ICP-MS) I->K Yes L Evidence of Interferences? (e.g., high ⁶⁰Ni signal) K->L M Result may be due to Analytical Interference. ACTION: Re-run sample purification, check instrument calibration. L->M Yes N If all checks are negative, consider subject's unique physiology or genetic factors. L->N No

Caption: Troubleshooting workflow for low ⁵⁸Fe absorption.
Troubleshooting Steps & Solutions

Problem Area Potential Cause Recommended Action
Dietary Compliance Consumption of inhibitors (polyphenols, phytates, calcium).[1][2][3][6]Provide subjects with a detailed list of prohibited foods. Enforce a strict fasting period and control the meal provided with the isotope.
Subject Physiology Subclinical inflammation elevating hepcidin levels.[2][9][10]Screen subjects for inflammatory markers (e.g., C-reactive protein) before the study. Postpone testing if inflammation is present.
Dose Administration Incomplete consumption of the ⁵⁸Fe dose.[21]Ensure the entire dose, whether in a beverage or food vehicle, is consumed. Weigh the food vehicle before and after to confirm.[21]
Sample Handling Contamination or errors during sample preparation.[22][23]Use metal-free labware. Label all containers accurately before starting.[23] Prepare procedural blanks to check for contamination.[24]
Analytical Method Isobaric interference from ⁵⁸Ni.[17][18][19]Monitor the signal for a non-interfering nickel isotope (e.g., ⁶⁰Ni) to mathematically correct for the ⁵⁸Ni contribution to the ⁵⁸Fe peak.[17]
Matrix effects from incomplete sample purification.[17][18]Optimize the ion-exchange chromatography steps to ensure complete removal of matrix elements like Ca and Al.[17][20]

Data Summary Tables

Table 1: Key Dietary Modulators of Non-Heme Iron Absorption
Modulator Type Compound / Factor Common Sources Effect on Absorption
Inhibitor PhytatesWhole grains, beans, lentils, nuts, seeds[3][7]Strong, dose-dependent decrease[1]
Inhibitor Polyphenols (Tannins)Tea, coffee, cocoa, red wine, walnuts[3][6]Strong decrease; tea can inhibit by 56-72%[1]
Inhibitor CalciumMilk, cheese, yogurt, fortified foods[3][6]Decreases both heme & non-heme iron absorption[2][6]
Inhibitor OxalatesSpinach, kale, beets, rhubarb, tea[3][6]Binds to iron, making it unavailable[2]
Enhancer Ascorbic Acid (Vitamin C)Citrus fruits, broccoli, bell peppersStrong increase; can overcome inhibitors[2][8]
Enhancer "Meat Factor"Meat, poultry, fish[25]Increases absorption of non-heme iron[1][25]

Experimental Protocols & Visualizations

Protocol: Standard ⁵⁸Fe Oral Absorption & Erythrocyte Incorporation Study

This protocol outlines the key steps for a typical study measuring iron bioavailability.

  • Subject Recruitment & Screening:

    • Obtain informed consent.

    • Screen for exclusion criteria (e.g., anemia, inflammatory conditions, gastrointestinal disorders).[15][16]

    • Collect baseline blood samples to assess iron status (ferritin, hemoglobin).

  • Pre-Study Dietary Control:

    • Provide subjects with a list of foods/drinks to avoid for 48 hours prior to the study (see Table 1).

    • Instruct subjects to fast overnight (10-12 hours) before the study day.

  • Isotope Administration:

    • On the study morning, administer a precisely weighed oral dose of ⁵⁸Fe (e.g., as ferrous sulfate).[21]

    • The isotope is typically given with a standardized, low-inhibitor liquid or test meal (e.g., white bread).

    • Ensure complete consumption of the meal and isotope.

  • Post-Dosing:

    • Subjects continue to fast and avoid inhibitors for 2-4 hours post-administration.

  • Sample Collection:

    • Collect a whole blood sample 14 days after isotope administration.[21] This waiting period allows for the absorbed ⁵⁸Fe to be incorporated into red blood cells (erythrocytes).

  • Sample Preparation for Analysis:

    • Separate red blood cells from plasma.

    • Lyse the red blood cells to release hemoglobin.

    • Digest the sample using strong acids to release the iron.

    • Purify the iron from the sample matrix using anion-exchange chromatography to remove interfering elements.[20]

  • Mass Spectrometry Analysis:

    • Analyze the purified iron sample using MC-ICP-MS to determine the change in the ⁵⁸Fe/⁵⁶Fe isotope ratio from the baseline.

    • Calculate the amount of ⁵⁸Fe incorporated into erythrocytes to determine the percentage of iron absorbed.[21]

Typical Experimental Workflow

ExperimentalWorkflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment cluster_lab Laboratory Analysis A Subject Screening & Baseline Blood Draw B Dietary Control & Overnight Fast A->B C Oral Administration of ⁵⁸Fe Isotope Dose B->C D 14-Day Incorporation Period C->D E Follow-up Blood Collection D->E F Sample Preparation (Digestion & Purification) E->F G MC-ICP-MS Analysis (Isotope Ratio Measurement) F->G H Data Calculation (% Absorption) G->H

Caption: Workflow of an this compound absorption study.
Physiological Regulation: The Hepcidin Pathway

Understanding the hepcidin pathway is crucial for interpreting iron absorption data, as it is the primary physiological regulator.

  • High Iron / Inflammation: When body iron stores are high or inflammation is present, the liver produces more hepcidin.[9][10]

  • Hepcidin Action: Circulating hepcidin binds to ferroportin, the iron export channel on intestinal cells and macrophages.[11][12]

  • Ferroportin Degradation: This binding causes ferroportin to be internalized and degraded, blocking iron from entering the bloodstream.[9][13]

  • Result: The outcome is decreased dietary iron absorption and iron sequestration within cells, leading to lower serum iron levels.[2][13]

Hepcidin Signaling Diagram

HepcidinSignaling cluster_liver Liver Cell (Hepatocyte) cluster_gut Intestinal Cell (Enterocyte) Liver Hepcidin Hepcidin Production FPN1_Gut Ferroportin (FPN1) Iron Exporter Hepcidin->FPN1_Gut Binds to & Blocks Gut Bloodstream Bloodstream FPN1_Gut->Bloodstream Iron Absorption Iron_In Dietary Iron Iron_In->FPN1_Gut Stimuli High Iron Stores OR Inflammation (IL-6) Stimuli->Hepcidin Upregulates

Caption: Hepcidin's role in regulating iron absorption.

References

Refinement of analytical protocols for high-precision Iron-58 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Precision Iron-58 Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in high-precision this compound (⁵⁸Fe) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures for high-precision ⁵⁸Fe analysis.

Question: I am observing inaccurate δ⁵⁶Fe or δ⁵⁷Fe values. What are the potential causes and how can I correct for them?

Answer: Inaccurate iron isotope ratio measurements are often due to uncorrected isobaric interferences, matrix effects, or improper mass bias correction.

  • Isobaric Interferences:

    • ⁵⁸Ni on ⁵⁸Fe: Nickel is a common isobaric interference on ⁵⁸Fe. This can be corrected by monitoring the non-interfered ⁶⁰Ni isotope and subtracting the proportional ⁵⁸Ni signal from the total signal at mass 58.[1][2][3] For high precision, it is recommended to measure the ⁶⁰Ni signal on an ion counter, as Faraday detectors may not precisely quantify the low-intensity signal, leading to error amplification during correction.[2][3]

    • ⁵⁴Cr on ⁵⁴Fe: Chromium can interfere with ⁵⁴Fe. This is corrected by monitoring the ⁵²Cr isotope. However, thorough chemical purification should minimize this interference.

  • Polyatomic Interferences:

    • Argon-based polyatomic ions, such as ⁴⁰Ar¹⁴N⁺ on ⁵⁴Fe and ⁴⁰Ar¹⁶O⁺ on ⁵⁶Fe, can be significant. These are typically resolved by operating the multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) in high-resolution mode or by using a collision/reaction cell.

  • Mass Bias Correction:

    • Instrumental mass bias can be significant and must be corrected. Common correction methods include standard-sample bracketing (SSB), Ni-doping, and the use of a ⁵⁷Fe-¹⁵⁸Fe double spike. The double spike method is often preferred for its ability to correct for mass-dependent fractionation occurring during both chemical separation and instrumental analysis.

  • Matrix Effects:

    • Residual matrix elements from the sample that were not removed during purification can affect the accuracy of the analysis. Significant interferences can be caused by calcium (as ⁴⁰Ca¹⁶O⁺) and aluminum (as ²⁷Al₂⁺) when the Ca/Fe or Al/Fe ratios are high. It is crucial to ensure efficient separation of Fe from the sample matrix.

Question: My signal intensity is low or unstable. What steps should I take?

Answer: Low or unstable signal intensity can stem from issues with the sample introduction system, instrument tuning, or the sample solution itself.

  • Check the Sample Introduction System:

    • Ensure the nebulizer and spray chamber are clean and functioning correctly. Salt deposition on the sampler and skimmer cones can also lead to signal drift and should be cleaned regularly.

    • Verify the sample uptake rate and ensure there are no blockages in the tubing.

  • Optimize Instrument Tuning:

    • Perform daily performance checks and optimize lens settings, gas flows (nebulizer, auxiliary, and cool gas), and plasma power to maximize ion transmission for iron.

  • Evaluate the Sample Solution:

    • Concentration: Ensure the iron concentration is appropriate for your instrument. A typical range for MC-ICP-MS analysis is around 3 to 10 ppm Fe to obtain stable signals.

    • Acid Mismatch: A mismatch in the nitric acid concentration between your samples and the bracketing standards can cause a significant bias in the measured isotope ratios. It is critical to match the acid matrix of the samples and standards.

    • High Total Dissolved Solids (TDS): High levels of dissolved solids can suppress the signal. If necessary, dilute the sample or improve the purification procedure to remove matrix components. Generally, TDS should be kept below 0.3-0.5%.

Question: The reproducibility of my measurements is poor. How can I improve it?

Answer: Poor reproducibility is often linked to inconsistent sample preparation, unstable instrumental mass bias, or inadequate correction for interferences.

  • Standardize Sample Preparation: Ensure all samples and standards undergo the exact same digestion and purification procedure to minimize procedural variability. Homogenizing samples by grinding them into a fine powder is a crucial first step.

  • Improve Mass Bias Correction:

    • For standard-sample bracketing, ensure that the bracketing standards are measured frequently (e.g., before and after each sample) to account for temporal drift in mass bias.

    • The ⁵⁷Fe-¹⁵⁸Fe double spike method generally provides better reproducibility by internally correcting for mass fractionation.

  • Enhance Interference Correction:

    • For the critical ⁵⁸Ni on ⁵⁸Fe interference, using an ion counter for ⁶⁰Ni measurement can improve the precision of the correction nearly threefold compared to using a Faraday detector.

  • Ensure Matched Conditions: As mentioned previously, ensure that the Fe concentration and acid molarity are closely matched between samples and standards. A 5% mismatch in Fe concentration can introduce a 0.05‰ bias.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a ⁵⁷Fe-¹⁵⁸Fe double spike?

A1: A ⁵⁷Fe-¹⁵⁸Fe double spike is used to accurately correct for instrumental mass bias and any mass-dependent fractionation that may occur during sample purification. By adding a known amount of an artificially enriched mixture of two isotopes (⁵⁷Fe and ⁵⁸Fe) to the sample prior to purification, any changes to the original isotopic ratios can be monitored and corrected for, leading to higher precision and accuracy compared to other methods like standard-sample bracketing.

Q2: How pure do my samples need to be before analysis?

A2: Very high purity is required. The goal of the chemical separation step (typically anion-exchange chromatography) is to separate iron from all other matrix elements. Special attention should be paid to removing elements that cause isobaric or polyatomic interferences, such as Cr, Ni, Ca, and Al. The table below summarizes the tolerable limits for some common interfering elements when using a ⁵⁷Fe-¹⁵⁸Fe double spike.

Q3: What level of precision can I expect for δ⁵⁶Fe measurements?

A3: With modern MC-ICP-MS instruments and meticulous application of analytical protocols, including the use of a ⁵⁷Fe-¹⁵⁸Fe double spike, an external reproducibility of ±0.02‰ to ±0.05‰ (2 standard deviations) for δ⁵⁶Fe can be achieved.

Q4: Why is it important to match the matrix of the sample and standard?

A4: Matrix effects occur when the composition of the sample solution differs from that of the standard, leading to a non-linear mass bias within the instrument. Mismatches in acid concentration or the presence of other elements can alter the plasma conditions and ion transmission, affecting the measured isotope ratios. Therefore, it is crucial to match the matrices as closely as possible.

Q5: Can I analyze solid samples directly?

A5: While techniques like Laser Ablation (LA)-MC-ICP-MS exist for direct solid sampling, high-precision iron isotope analysis typically requires the sample to be in a liquid form. This involves complete dissolution of the solid sample, followed by chemical purification of iron before introduction into the MC-ICP-MS.

Quantitative Data Summary

Table 1: Tolerable Limits of Interfering Elements for High-Precision Fe Isotope Analysis using a ⁵⁷Fe-¹⁵⁸Fe Double Spike.

Interfering ElementTolerable Ratio (Element/Fe)NotesSource
Chromium (Cr)≤ 0.12 (g/g)Correction for ⁵⁴Cr on ⁵⁴Fe is efficient up to this level.
Nickel (Ni)≤ 0.04 (g/g)Correction for ⁵⁸Ni on ⁵⁸Fe is efficient up to this level.
Calcium (Ca)≤ 1.0 - 2.5 (g/g)High Ca levels can cause ⁴⁰Ca¹⁶O⁺ interference.
Aluminum (Al)≤ 1.0 - 2.5 (g/g)High Al levels can cause ²⁷Al₂⁺ interference.
Sodium (Na)≤ 175 (g/g)Matrix effects found to be negligible up to this level.
Magnesium (Mg)≤ 10 (g/g)Matrix effects found to be negligible up to this level.

Table 2: Typical MC-ICP-MS Operating Parameters for Fe Isotope Analysis.

ParameterTypical ValueNotesSource
Plasma Power1300 W
Coolant Gas Flow13–14 L/min
Auxiliary Gas Flow0.9–1.2 L/min
Nebulizer Gas Flow0.8–1 L/min
Sample Uptake Rate50-100 µL/min
Resolution ModeHigh Resolution (≥3000)To resolve polyatomic interferences.
Fe Concentration3 - 10 ppmIn 2-5% HNO₃

Experimental Protocols

Protocol 1: Sample Preparation and Purification

This protocol outlines the steps for sample digestion and the chromatographic separation of iron using anion-exchange resin.

  • Sample Digestion:

    • Weigh an appropriate amount of homogenized solid sample.

    • For many sample types, acid dissolution in Teflon bombs or via microwave digestion is common. A mixture of concentrated acids (e.g., HNO₃, HCl, HF) is typically used to achieve complete dissolution.

    • After digestion, evaporate the sample to dryness. To ensure all fluorides are removed, add concentrated HCl and evaporate to dryness again. Repeat this step.

    • Redissolve the final residue in an acid suitable for column chemistry, typically 6 M HCl.

  • Iron Purification via Anion-Exchange Chromatography:

    • Prepare chromatography columns with an appropriate amount of AG1-X8 anion-exchange resin (200-400 mesh).

    • Pre-clean and condition the resin by washing sequentially with high-purity water and 6 M HCl.

    • Load the dissolved sample onto the column. Iron (as FeCl₄⁻) will be adsorbed by the resin in 6 M HCl, while many matrix elements will pass through.

    • Wash the column with 6 M HCl to elute remaining matrix elements.

    • Elute the purified iron from the column using a weaker acid, such as 2 M HCl or 0.5 M HNO₃.

    • Collect the iron fraction, evaporate it to dryness, and redissolve in 2-5% HNO₃ for analysis.

Protocol 2: MC-ICP-MS Analysis with ⁵⁷Fe-¹⁵⁸Fe Double Spike
  • Spiking: Before the purification step, add an appropriate amount of the calibrated ⁵⁷Fe-¹⁵⁸Fe double spike solution to the sample.

  • Instrument Setup:

    • Tune the MC-ICP-MS to achieve stable and high signal intensity for Fe isotopes while maintaining flat-topped peaks in the desired resolution mode.

    • Set up the collector configuration to simultaneously measure ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe, and ⁶⁰Ni (for interference correction).

  • Analysis Sequence:

    • Aspirate a blank solution (2-5% HNO₃) to establish the baseline.

    • Analyze the bracketing standard (e.g., IRMM-014) multiple times to check for instrument stability.

    • Analyze the spiked samples.

    • Re-analyze the bracketing standard after every one or two samples to monitor and correct for any instrumental drift.

  • Data Processing:

    • Subtract the on-peak blank measurement from all measured intensities.

    • Correct for the ⁵⁸Ni interference on ⁵⁸Fe using the measured ⁶⁰Ni signal.

    • Use an iterative data reduction scheme to deconvolve the contributions from the sample, the spike, and the instrumental mass fractionation to calculate the true isotopic composition of the sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Sample Digestion (Acid Dissolution) B 2. Double Spike Addition A->B C 3. Iron Purification (Anion-Exchange Chromatography) B->C D 4. Sample Introduction (Nebulizer/Spray Chamber) C->D Purified Fe in HNO₃ E 5. Ionization (ICP Source) D->E F 6. Isotope Measurement (Mass Spectrometer) E->F G 7. Interference Correction (e.g., ⁵⁸Ni) F->G Raw Ion Intensities H 8. Mass Bias Correction (Double Spike Deconvolution) G->H I 9. Final Isotope Ratios H->I

Caption: Workflow for high-precision Fe-58 analysis.

Troubleshooting_Logic rect_node rect_node Start Inaccurate Results? CheckInterference Isobaric or Polyatomic Interference? Start->CheckInterference CheckMassBias Mass Bias Drift? CheckInterference->CheckMassBias No Sol_Interference Implement/Refine Corrections: - Monitor ⁶⁰Ni on Ion Counter - Use High-Res Mode CheckInterference->Sol_Interference Yes CheckMatrix Matrix Mismatch? CheckMassBias->CheckMatrix No Sol_MassBias Improve Correction: - Increase Bracketing Frequency - Use Double Spike Method CheckMassBias->Sol_MassBias Yes CheckPurity Review Purification? (e.g., Ca/Fe, Ni/Fe) CheckMatrix->CheckPurity No Sol_Matrix Match Sample & Standard: - Fe Concentration - Acid Molarity CheckMatrix->Sol_Matrix Yes Sol_Purity Optimize Column Chemistry: - Check Resin & Eluents - Validate with CRMs CheckPurity->Sol_Purity Yes

Caption: Troubleshooting logic for inaccurate results.

References

Minimizing spectral interferences from Ni and Cr in MC-ICP-MS.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Spectral Interferences from Nickel (Ni) and Chromium (Cr)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize spectral interferences from Nickel (Ni) and Chromium (Cr) during Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) analysis.

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a practical question-and-answer format.

Question: My isotope ratio measurements for iron (Fe) are inaccurate and show poor reproducibility. How can I determine if Ni or Cr interference is the cause?

Answer:

Inaccurate and non-reproducible Fe isotope data is a common symptom of isobaric interference from Cr and Ni.

Initial Diagnostic Steps:

  • Monitor Interfering Masses: During your analysis, monitor the signal intensities at m/z 54 for ⁵⁴Cr and m/z 58 for ⁵⁸Ni. Elevated signals at these masses that correlate with sample introduction are a strong indicator of interference.

  • Analyze a Certified Reference Material (CRM): Analyze a CRM with a well-characterized Fe isotope composition and a matrix similar to your samples, if available. Deviation from the certified values suggests uncorrected interferences.

  • Perform a Matrix Spike: Spike a known amount of your analyte (Fe) into your sample matrix. Poor recovery of the spike points towards matrix effects, including spectral interferences.

Confirmation and Solution Workflow:

If the initial diagnostics suggest interference, follow this workflow to identify and mitigate the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Instrumental Refinement A Problem: Inaccurate Fe Isotope Ratios B Monitor m/z 54 (Cr) and 58 (Ni). Are signals high? A->B C Analyze a matrix-matched CRM. Are results inaccurate? B->C Yes L Analysis Complete B->L No, investigate other error sources D Interference Confirmed. Select Mitigation Strategy C->D Yes E Is the sample matrix complex or high in Cr/Ni? D->E F Implement Chemical Separation (e.g., Chromatography) E->F Yes G Utilize Instrumental Techniques E->G No F->G Followed by H Select Instrumental Method G->H I Interference Type? H->I J Use High-Resolution Mode (RP > 8000) I->J Polyatomic (e.g., ArN+, ArO+) K Use Collision/Reaction Cell (CRC) I->K Isobaric or Complex Polyatomic J->L K->L G cluster_0 Step 1: Bulk Matrix Removal cluster_1 Step 2: High-Purity Ni Isolation A Digested Sample B Column 1: Cation Exchange Resin (e.g., AG50W-X8) A->B C Waste: Fe, Al, Ti, Ca, Mg B->C Elute with HCl/HF D Collected Fraction: Crude Ni B->D Elute with HCl E Column 2: Ni-Specific or Anion Resin D->E F Waste: Co, Zn, other trace metals E->F Elute impurities G Final Product: High-Purity Ni for Analysis E->G Collect Ni

Technical Support Center: Best Practices for Iron-58 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for handling and storing Iron-58 (⁵⁸Fe) labeled compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it radioactive?

A1: this compound (⁵⁸Fe) is a stable, non-radioactive isotope of iron.[1][2] This means it does not undergo radioactive decay and does not emit radiation, making it safe to handle in a standard laboratory setting without the need for radiation-specific safety precautions. However, it is important to note that ⁵⁸Fe can be used as a starting material to produce the radioactive isotope Iron-59 (⁵⁹Fe) through neutron activation. If you are performing this conversion, you must follow all appropriate regulations for handling radioactive materials.

Q2: What are the primary applications of this compound labeled compounds in research?

A2: Due to its non-radioactive nature, ⁵⁸Fe is an ideal tracer for in vivo studies in humans and animals.[1][3][4] Its primary applications include:

  • Metabolic Research: To study iron absorption, distribution, storage, and excretion.

  • Pharmacokinetic (PK) Studies: To trace the metabolic fate of iron-containing drugs and to determine their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Nutritional Science: To assess the bioavailability of iron from different food sources.

Q3: What are the general storage recommendations for this compound labeled compounds?

A3: Proper storage is crucial to maintain the integrity and stability of your ⁵⁸Fe labeled compounds. General guidelines include:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C, to minimize degradation.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.

  • Atmosphere: For compounds susceptible to oxidation, store under an inert atmosphere (e.g., argon or nitrogen).

  • Form: Whenever possible, store compounds in a solid, crystalline form rather than in solution, as this generally enhances stability.

Q4: Are there specific solvent considerations for storing this compound labeled compounds in solution?

A4: Yes, the choice of solvent is critical. Avoid aqueous solutions for long-term storage, as water can promote hydrolysis and degradation of many organic compounds. If a compound must be stored in solution, use anhydrous organic solvents. The stability of metal-organic frameworks, which can be analogous to some complex ⁵⁸Fe-labeled molecules, is highly dependent on the solvent, with some structures showing greater stability in ethanol (B145695) and methanol (B129727) compared to aqueous solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound labeled compounds.

Mass Spectrometry Analysis

Q: My mass spectrometry results show an incorrect or unexpected isotopic ratio for my ⁵⁸Fe labeled compound. What are the possible causes and how can I troubleshoot this?

A: Inaccurate isotopic ratios are a common issue in mass spectrometry. Here’s a step-by-step guide to troubleshoot the problem:

  • Check for Isobaric Interferences:

    • Problem: Other ions with the same nominal mass-to-charge ratio (m/z) as your ⁵⁸Fe-containing fragment can interfere with your measurement. A common interference for ⁵⁸Fe is from Nickel-58 (⁵⁸Ni).

    • Solution:

      • Analyze a sample of your unlabeled compound to check for the presence of nickel.

      • If ⁵⁸Ni is present, you will need to use high-resolution mass spectrometry to resolve the ⁵⁸Fe and ⁵⁸Ni peaks or use a mathematical correction based on the abundance of other nickel isotopes (e.g., ⁶⁰Ni).

      • Chromatographically separate the iron-containing species from interfering elements before they enter the mass spectrometer.

  • Verify Mass Calibration:

    • Problem: An improperly calibrated mass spectrometer will lead to mass shifts and inaccurate m/z assignments.

    • Solution:

      • Perform a mass calibration using a well-characterized standard that covers the mass range of your analyte.

      • Ensure the calibration is performed regularly, especially if you observe drift in your mass assignments.

  • Assess for Matrix Effects:

    • Problem: Components of your sample matrix (e.g., salts, detergents, other metabolites) can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification and altered isotopic ratios.

    • Solution:

      • Prepare your samples in a cleaner, less complex matrix if possible.

      • Use a stable isotope-labeled internal standard that is chemically identical to your analyte to normalize for matrix effects.

      • Optimize your sample preparation method to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Evaluate for Natural Abundance Contribution:

    • Problem: The natural abundance of other iron isotopes (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe) in your compound and in the instrument background can contribute to the observed ion intensities and affect the calculated enrichment of ⁵⁸Fe.

    • Solution:

      • Analyze an unlabeled standard of your compound to determine the natural isotopic distribution.

      • Use this information to correct the raw data from your labeled sample for the contribution of naturally occurring isotopes.

A decision tree for troubleshooting mass spectrometry data analysis is presented below:

MassSpec_Troubleshooting start Inaccurate Isotopic Ratio check_interference Check for Isobaric Interferences (e.g., ⁵⁸Ni)? start->check_interference high_res_ms Use High-Resolution MS or Mathematical Correction check_interference->high_res_ms Yes check_calibration Is Mass Calibration Correct? check_interference->check_calibration No high_res_ms->check_calibration recalibrate Recalibrate Mass Spectrometer check_calibration->recalibrate No check_matrix Assess for Matrix Effects? check_calibration->check_matrix Yes recalibrate->check_matrix optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) check_matrix->optimize_sample_prep Yes check_natural_abundance Correct for Natural Isotope Abundance? check_matrix->check_natural_abundance No optimize_sample_prep->check_natural_abundance correct_data Apply Natural Abundance Correction Algorithm check_natural_abundance->correct_data No resolved Issue Resolved check_natural_abundance->resolved Yes correct_data->resolved

A decision tree for troubleshooting inaccurate isotopic ratios in mass spectrometry.
Compound Stability and Degradation

Q: I suspect my this compound labeled compound is degrading during storage or sample preparation. How can I confirm this and what can I do to prevent it?

A: Degradation of your labeled compound can significantly impact the accuracy of your experimental results.

  • Confirmation of Degradation:

    • Method: Use a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer.

    • Procedure:

      • Analyze a freshly prepared sample of your ⁵⁸Fe labeled compound to establish a baseline chromatogram and mass spectrum.

      • Analyze a sample of the stored or processed compound.

      • Indication of Degradation: Look for the appearance of new peaks in the chromatogram or new mass signals in the mass spectrum, along with a decrease in the intensity of the parent compound's peak.

  • Prevention of Degradation:

    • Storage:

      • Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere if it is sensitive to oxidation.

      • If in solution, consider lyophilizing the compound and storing it as a solid.

    • Sample Preparation:

      • Minimize the time samples are kept at room temperature. Perform extractions and other preparation steps on ice or at 4°C.

      • Avoid harsh pH conditions or the use of reactive reagents that could degrade your compound.

      • Be aware that the presence of iron can catalyze the degradation of some organic molecules.

Data Presentation

The following tables provide useful quantitative data for working with this compound.

Table 1: Properties of Stable Iron Isotopes

IsotopeNatural Abundance (%)Atomic Mass (Da)
⁵⁴Fe5.84553.9396
⁵⁶Fe91.75455.9349
⁵⁷Fe2.11956.9354
⁵⁸Fe0.28257.9333

Source: Data compiled from various sources.

Table 2: General Stability Guidelines for Iron-Containing Organic Compounds in Solution

ConditionGeneral RecommendationRationale
Solvent Prefer non-aqueous, aprotic solvents (e.g., acetonitrile, THF).Reduces the risk of hydrolysis of the iron-ligand bond.
pH Avoid strongly acidic or basic conditions.Extreme pH can lead to the dissociation of the iron from the organic molecule or degradation of the ligand.
Oxygen Degas solvents and store under an inert atmosphere (N₂ or Ar).Ferrous iron (Fe²⁺) is susceptible to oxidation to ferric iron (Fe³⁺), which can alter the compound's properties and stability.
Chelating Agents Avoid the presence of strong chelating agents (e.g., EDTA) unless they are part of the compound's structure.Competing chelators can strip the iron from your labeled molecule.

Note: The stability of a specific this compound labeled compound is highly dependent on its chemical structure. The information in this table provides general guidance. It is recommended to perform stability studies for your specific compound under your experimental conditions.

Experimental Protocols

The following is a detailed methodology for a key application of this compound labeled compounds: a human iron absorption study.

Protocol: Measuring Iron Absorption in Humans Using ⁵⁸Fe

This protocol outlines a typical procedure for an in vivo study to determine the absorption of iron from a test meal.

1. Subject Recruitment and Baseline Blood Sample:

  • Recruit healthy volunteers according to your study's inclusion and exclusion criteria.
  • Collect a baseline venous blood sample before the administration of the ⁵⁸Fe tracer. This sample is crucial for determining the natural isotopic abundance of iron in each subject.

2. Preparation and Administration of the ⁵⁸Fe Labeled Meal:

  • Prepare a standardized test meal.
  • Incorporate a precisely known amount of the ⁵⁸Fe labeled compound into the meal. The iron tracer should be in a form that is fully exchangeable with the iron in the meal. For non-heme iron absorption, this is often an iron salt like ferrous sulfate.

3. Blood Sample Collection:

  • Collect venous blood samples at specific time points after the meal. A common time point for measuring the incorporation of iron into red blood cells is 14 days post-administration.

4. Sample Preparation for Isotopic Analysis:

  • Isolate red blood cells from the whole blood samples by centrifugation.
  • Wash the red blood cells with saline to remove plasma.
  • Lyse the red blood cells to release hemoglobin.
  • Digest the hemoglobin sample using a mixture of high-purity nitric acid and hydrogen peroxide, often with microwave assistance, to break down the organic matrix and solubilize the iron.
  • Separate the iron from other minerals in the sample matrix using anion-exchange chromatography.

5. Isotope Ratio Mass Spectrometry (IRMS) Analysis:

  • Analyze the purified iron samples using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) to determine the isotopic ratios of iron (e.g., ⁵⁸Fe/⁵⁶Fe).
  • The instrument should be calibrated using certified iron isotope standards.

6. Calculation of Iron Absorption:

  • Calculate the amount of ⁵⁸Fe incorporated into the circulating red blood cells based on the enrichment of ⁵⁸Fe in the post-administration blood samples compared to the baseline sample.
  • The total amount of circulating iron in the body is estimated based on hemoglobin concentration and blood volume.
  • The percentage of iron absorbed is calculated using the following formula:

The following diagram illustrates the experimental workflow for this protocol:

Iron_Absorption_Workflow start Start: Human Iron Absorption Study recruit Subject Recruitment and Baseline Blood Sample start->recruit meal_prep Preparation of ⁵⁸Fe Labeled Test Meal recruit->meal_prep administration Administration of Labeled Meal to Subject meal_prep->administration blood_collection Blood Sample Collection (e.g., at Day 14) administration->blood_collection sample_prep Sample Preparation: - RBC Isolation - Digestion - Iron Purification blood_collection->sample_prep ms_analysis Isotope Ratio Mass Spectrometry (MC-ICP-MS) sample_prep->ms_analysis data_analysis Calculation of Iron Absorption ms_analysis->data_analysis end End: Determination of % Iron Absorption data_analysis->end

An experimental workflow for a human iron absorption study using ⁵⁸Fe.

References

Validation & Comparative

A Head-to-Head Comparison of Iron-58 and Iron-57 as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of iron metabolism is crucial for understanding a range of physiological and pathological processes. Stable isotopes, particularly Iron-58 (⁵⁸Fe) and Iron-57 (⁵⁷Fe), have emerged as powerful and safe alternatives to radioactive tracers for these in vivo studies. This guide provides an objective comparison of ⁵⁸Fe and ⁵⁷Fe, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for specific research needs.

The choice between ⁵⁸Fe and ⁵⁷Fe as a metabolic tracer hinges on a variety of factors, including natural abundance, cost, and the analytical sensitivity of the detection method. Both isotopes can be used to investigate iron absorption, bioavailability, and kinetics, often in tandem to differentiate between orally and intravenously administered iron.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative differences between this compound and Iron-57 for metabolic tracing applications.

FeatureThis compound (⁵⁸Fe)Iron-57 (⁵⁷Fe)Source(s)
Natural Abundance ~0.282% - 0.3%~2.12% - 2.2%[3][4]
Typical Enrichment 65-84%72-92%[5]
Relative Cost Significantly HigherLower[6]
Analytical Methods MC-ICP-MS, TIMS, INAAMC-ICP-MS, TIMS[1][7][8]
Analytical Sensitivity HighHigh[8][9]
Potential Interferences ⁵⁸Ni (in MC-ICP-MS)None significant[8][10]

Key Considerations for Tracer Selection

This compound (⁵⁸Fe): The Advantage of Low Natural Abundance

The primary advantage of ⁵⁸Fe lies in its extremely low natural abundance.[3] This results in a very low background signal in biological samples, allowing for the detection of even minute amounts of the tracer with high sensitivity.[11] This characteristic makes ⁵⁸Fe particularly well-suited for studies requiring high precision and the ability to measure subtle changes in iron metabolism. However, the low natural abundance also makes the enrichment process more complex and costly, rendering ⁵⁸Fe a significantly more expensive option.[6]

Iron-57 (⁵⁷Fe): A Cost-Effective and Versatile Tracer

With a higher natural abundance than ⁵⁸Fe, ⁵⁷Fe is a more readily available and less expensive enriched isotope.[4] It is widely used in metabolic studies and provides excellent results for a variety of applications, including iron absorption and bioavailability studies.[6] While its higher natural abundance creates a greater background signal compared to ⁵⁸Fe, modern analytical techniques like multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) and thermal ionization mass spectrometry (TIMS) can readily distinguish the enriched tracer from the natural background with high precision.[1][7]

Experimental Protocols

Erythrocyte Incorporation Method for Measuring Iron Absorption

This method is a widely accepted approach to determine the amount of ingested iron that is absorbed and incorporated into red blood cells.[2][12]

Methodology:

  • Baseline Blood Sample: A baseline blood sample is collected from the subject prior to the administration of the iron isotope tracer to determine the natural isotopic abundance of iron.[13]

  • Isotope Administration: A precisely weighed oral dose of the iron isotope (either ⁵⁸Fe or ⁵⁷Fe), typically in the form of a salt like ferrous sulfate, is administered to the subject.[13] In dual-isotope studies, one isotope (e.g., ⁵⁷Fe) is given orally, while the other (e.g., ⁵⁸Fe) is administered intravenously to simultaneously measure absorption and utilization.[2]

  • Equilibration Period: The subject is monitored for a period of 14 days to allow for the absorption of the iron tracer and its incorporation into newly synthesized erythrocytes.[2][11]

  • Final Blood Sample: After 14 days, a second blood sample is collected.[11]

  • Sample Preparation: Red blood cells are isolated from the whole blood samples. The cells are then washed and lysed to extract the hemoglobin. The iron is then purified from the hemoglobin digest.

  • Isotopic Analysis: The isotopic composition of the purified iron is measured using either MC-ICP-MS or TIMS.[1][7]

  • Calculation of Absorption: The amount of the administered iron isotope incorporated into the red blood cells is calculated based on the enrichment of the isotope in the final blood sample compared to the baseline sample, taking into account the total circulating iron mass.

Mandatory Visualizations

Caption: A simplified diagram of the iron metabolism pathway.

Experimental_Workflow cluster_study_design Study Design cluster_equilibration Equilibration Period cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation A Baseline Blood Sample Collection (Natural Isotopic Abundance) B Oral Administration of ⁵⁷Fe Tracer A->B C Intravenous Administration of ⁵⁸Fe Tracer A->C D 14-Day Period for Absorption and Erythrocyte Incorporation B->D C->D E Final Blood Sample Collection D->E F Isolation of Red Blood Cells E->F G Iron Purification F->G H Isotopic Analysis by MC-ICP-MS or TIMS G->H I Calculation of Iron Absorption (from oral ⁵⁷Fe) H->I J Calculation of Iron Utilization (from intravenous ⁵⁸Fe) H->J

Caption: Dual stable isotope experimental workflow.

References

Iron-58: A Stable Isotope Alternative to Radioactive Iron-59 for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the realm of biomedical research and drug development, tracer studies are indispensable for elucidating metabolic pathways, evaluating nutrient absorption, and assessing the pharmacokinetics of new therapeutic agents. For decades, the radioactive isotope Iron-59 (⁵⁹Fe) has been a valuable tool for tracking iron metabolism. However, its radioactivity poses significant safety, handling, and disposal challenges. This guide provides a detailed comparison of Iron-59 with its stable, non-radioactive counterpart, Iron-58 (⁵⁸Fe), highlighting the advantages of transitioning to this safer alternative for a wide range of research applications.[1]

At a Glance: this compound vs. Iron-59

FeatureThis compound (⁵⁸Fe)Iron-59 (⁵⁹Fe)
Radioactivity Non-radioactive (stable isotope)Radioactive
Half-life Not applicable44.51 days[2]
Radiation Emission NoneBeta (β) and Gamma (γ) rays[2][3]
Safety Profile Safe for human studies with no known adverse risks at typical doses[4]Requires stringent radiation safety protocols, specialized handling, and disposal procedures
Primary Detection Methods Mass Spectrometry (e.g., ICP-MS, MC-ICP-MS), Neutron Activation Analysis (NAA)Gamma Spectrometry, Liquid Scintillation Counting
Typical Applications Iron metabolism studies in humans, including absorption, distribution, and excretion; anemia research.Primarily in vitro and animal studies of iron metabolism and kinetics; historical use in human studies.

Performance and Applications: A Detailed Comparison

This compound is a naturally occurring stable isotope of iron, offering a safe and effective alternative to the radioactive ⁵⁹Fe for tracer studies in humans. Its use eliminates the risks associated with radiation exposure for both researchers and study participants, and removes the complexities of handling and disposing of radioactive materials.

This compound in Tracer Studies:

Stable isotope tracers like ⁵⁸Fe are particularly valuable in nutritional and clinical research. They can be used to accurately measure iron absorption, bioavailability from different food sources, and the efficacy of iron supplements. Studies using ⁵⁸Fe have provided significant insights into iron metabolism in various populations, including infants and pregnant women, where the use of radioisotopes is ethically restricted.

Iron-59 in Tracer Studies:

Historically, ⁵⁹Fe has been instrumental in foundational studies of iron kinetics. Its gamma emissions allow for external tracking, which has been useful in animal studies to determine the sites of iron storage and red blood cell production. However, the inherent risks of radiation exposure have increasingly limited its application, especially in human research.

Experimental Protocols

Key Methodologies for this compound Tracer Studies

1. Erythrocyte Incorporation Method:

This is a widely used technique to determine the total amount of absorbed iron that is incorporated into red blood cells.

  • Protocol:

    • Administer a test meal or supplement containing a known amount of ⁵⁸Fe-labeled compound to a fasting subject.

    • A reference dose of a highly bioavailable iron form, labeled with a different stable iron isotope (e.g., ⁵⁷Fe), can be given on a separate day to the same subject to determine relative bioavailability.

    • After a period of approximately 14 days, which allows for the absorbed iron to be incorporated into circulating erythrocytes, a blood sample is collected.

    • The isotopic enrichment of iron in the red blood cells is measured using mass spectrometry (e.g., MC-ICP-MS).

    • The amount of absorbed iron is calculated based on the isotopic enrichment, the total circulating iron in the body, and the administered dose of the isotope.

2. Stable Isotope Appearance Curve in Plasma:

This method provides data on the rate and extent of iron absorption into the bloodstream.

  • Protocol:

    • Following an overnight fast, the subject consumes the isotopically labeled iron compound.

    • Blood samples are collected at multiple time points over several hours post-ingestion (e.g., 0, 0.5, 1, 2, 4, 6 hours).

    • The concentration of the iron isotope in the plasma is measured at each time point using mass spectrometry.

    • The area under the plasma concentration-time curve (AUC) is calculated to determine the total amount of iron that entered the circulation.

General Protocol for Iron-59 Tracer Studies (Primarily Animal Models)

1. In Vivo Biodistribution Studies:

  • Protocol:

    • Administer a known activity of ⁵⁹Fe (often as ⁵⁹Fe-citrate or ⁵⁹FeCl₃) to the animal model via the desired route (e.g., oral gavage, intravenous injection).

    • At predetermined time points, euthanize the animals and collect tissues of interest (e.g., blood, liver, spleen, bone marrow, intestine).

    • Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution of the iron.

Detection and Measurement Techniques

The choice of detection method is dictated by the isotopic properties of either ⁵⁸Fe or ⁵⁹Fe.

IsotopeDetection MethodPrincipleAdvantagesDisadvantages
This compound Mass Spectrometry (ICP-MS, MC-ICP-MS) Separates ions based on their mass-to-charge ratio to determine the abundance of different iron isotopes.High precision and sensitivity; can distinguish between different stable isotopes in the same sample.Requires sample digestion and specialized, expensive equipment.
Neutron Activation Analysis (NAA) The sample is bombarded with neutrons, converting stable ⁵⁸Fe into radioactive ⁵⁹Fe. The resulting gamma emissions from ⁵⁹Fe are then measured.High sensitivity and non-destructive.Requires access to a nuclear reactor; time-consuming due to the need for interfering radionuclides to decay.
Iron-59 Gamma Spectrometry Detects and measures the energy of gamma rays emitted during the radioactive decay of ⁵⁹Fe.Non-destructive and can be performed on whole samples.Lower resolution compared to mass spectrometry; requires shielding and radiation detection equipment.
Liquid Scintillation Counting The sample is mixed with a scintillation cocktail that emits light when it interacts with the beta particles from ⁵⁹Fe decay. The light flashes are then counted.High counting efficiency for beta emitters.Sample is destroyed; susceptible to quenching which can interfere with measurements.

Visualizing Experimental Workflows and Pathways

Intestinal Iron Absorption Pathway

The absorption of non-heme iron in the duodenum is a complex, regulated process involving several key proteins.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Fe(III) Dietary Fe(III) Dcytb Dcytb Dietary Fe(III)->Dcytb Reduction DMT1 DMT1 Dcytb->DMT1 Fe(II) Fe(II) Pool Labile Fe(II) Pool DMT1->Fe(II) Pool Ferritin Ferritin (Storage) Fe(II) Pool->Ferritin Storage Ferroportin Ferroportin Fe(II) Pool->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Fe(II) Transferrin-Fe(III) Transferrin-Fe(III) Hephaestin->Transferrin-Fe(III) Oxidation to Fe(III) G Subject Recruitment Subject Recruitment Baseline Blood Sample Baseline Blood Sample Subject Recruitment->Baseline Blood Sample Isotope Administration Oral Administration of ⁵⁸Fe-labeled Compound Baseline Blood Sample->Isotope Administration Blood Sampling Blood Sampling (14 days post-administration) Isotope Administration->Blood Sampling Sample Preparation Sample Preparation Blood Sampling->Sample Preparation Mass Spectrometry Isotopic Analysis (MC-ICP-MS) Sample Preparation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

References

A Head-to-Head Comparison: Validating Iron-58 Tracer Methods Against Traditional Iron Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of iron uptake is critical. This guide provides an objective comparison of the modern Iron-58 (⁵⁸Fe) stable isotope tracer method against traditional radioisotope assays, supported by experimental data. We delve into the methodologies of each approach, present comparative data in clearly structured tables, and visualize the experimental workflows.

The use of stable isotopes, such as ⁵⁸Fe, has emerged as a robust and safe alternative to traditional radioisotope methods, like those employing ⁵⁹Fe, for studying iron metabolism. Validation studies have demonstrated a strong correlation between the two techniques, confirming that ⁵⁸Fe tracer methods provide a reliable means of assessing iron absorption and bioavailability, without the concerns associated with radiation exposure. This makes the ⁵⁸Fe method particularly valuable for studies involving vulnerable populations, including children and pregnant women.

Quantitative Comparison of Iron Absorption

Data from comparative studies highlight the close agreement between iron absorption values obtained using ⁵⁸Fe and traditional radioisotope methods.

Table 1: Comparison of Iron Absorption Measured by Stable Isotope (⁵⁴Fe/⁵⁷Fe/⁵⁸Fe) and Radioisotope (⁵⁹Fe) Methods

ParameterStable Isotope Method (ICP-MS)Radioisotope Method (Whole-Body Counting)Mean Difference (%)95% Confidence Interval
Iron AbsorptionSimilar estimatesSimilar estimates-1.5-5.2 to 2.1

Source: This table is based on a study that directly compared the two methods in healthy non-pregnant women.[1]

Table 2: Iron Absorption from Infant Formula Measured by Stable Isotope (in infants) and Radioisotope (in adults) Methods

Iron Source in FormulaGeometric Mean Iron Absorption (%) - Infants (⁵⁸Fe Method)Geometric Mean Iron Absorption (%) - Adults (Radioisotope Method)
Ready-to-feed soy formula (native phytic acid)3.92.4
Ready-to-feed soy formula (dephytinized)8.76.0
Spray-dried soy formula (110 mg ascorbic acid/l)5.74.1
Spray-dried soy formula (220 mg ascorbic acid/l)9.55.3
Milk-based formula6.76.5

Source: This table presents data from a study comparing iron absorption from identical infant formulas in infants and adults using different isotopic methods.

Table 3: Erythrocyte Incorporation of ⁵⁸Fe in Infants

Feeding GroupMean Erythrocyte Incorporation of ⁵⁸Fe (%)
Exclusively Breast-fed20.0
Formula-fed (Low-iron)6.9

Source: This data is from a study investigating iron absorption in infants using a ⁵⁸Fe tracer.

Experimental Protocols

This compound (⁵⁸Fe) Stable Isotope Tracer Method (Erythrocyte Incorporation)

This method measures the amount of orally administered ⁵⁸Fe that is absorbed and incorporated into the hemoglobin of new red blood cells.

Methodology:

  • Baseline Blood Sample: A blood sample is collected from the subject before the administration of the ⁵⁸Fe tracer to determine the natural isotopic abundance of iron.

  • Isotope Administration: A precisely weighed oral dose of a ⁵⁸Fe compound (e.g., ⁵⁸FeSO₄) is administered to the subject, often with a standardized meal.

  • Incorporation Period: A period of 14 days is allowed for the absorbed ⁵⁸Fe to be incorporated into the erythrocytes of the subject.

  • Post-dose Blood Sample: After 14 days, a second blood sample is collected.

  • Sample Preparation: Red blood cells are isolated from the whole blood samples. The hemoglobin is then extracted and processed to isolate the iron.

  • Isotope Ratio Analysis: The isotopic composition of the iron extracted from the blood samples is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculation of Iron Absorption: The enrichment of ⁵⁸Fe in the post-dose blood sample, relative to the baseline sample, is used to calculate the amount of the administered ⁵⁸Fe that was incorporated into the red blood cells. This value is then used to estimate the total amount of iron absorbed from the oral dose.

Traditional Iron Uptake Assay (⁵⁹Fe Radioisotope and Whole-Body Counting)

This traditional method relies on the detection of gamma radiation emitted from the radioisotope ⁵⁹Fe to measure iron retention in the body.

Methodology:

  • Baseline Whole-Body Count: The subject's natural background radiation is measured using a whole-body counter before the administration of the ⁵⁹Fe tracer.

  • Isotope Administration: A known, small, and safe dose of a ⁵⁹Fe-labeled compound is administered orally to the subject.

  • Radioactivity Measurement (Day 0): Immediately after administration, the subject's total body radioactivity is measured in the whole-body counter.

  • Retention Period: A period of 14 days is allowed for the unabsorbed ⁵⁹Fe to be excreted from the body.

  • Final Whole-Body Count (Day 14): The subject's total body radioactivity is measured again.

  • Calculation of Iron Absorption: The percentage of the administered ⁵⁹Fe dose retained in the body after 14 days is calculated by comparing the final whole-body count to the initial count, after correcting for the physical decay of the radioisotope. This retained percentage is taken as the measure of iron absorption.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the ⁵⁸Fe tracer method and the traditional ⁵⁹Fe uptake assay.

Iron58_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_incorp Incorporation cluster_post Post-Administration & Analysis start Start baseline_blood Collect Baseline Blood Sample start->baseline_blood admin_fe58 Administer Oral ⁵⁸Fe Tracer baseline_blood->admin_fe58 wait_14_days 14-Day Incorporation Period admin_fe58->wait_14_days post_blood Collect Post-Dose Blood Sample wait_14_days->post_blood sample_prep Sample Preparation (Isolate RBC Iron) post_blood->sample_prep icpms ICP-MS Analysis (Isotope Ratios) sample_prep->icpms calculation Calculate Iron Absorption icpms->calculation end End calculation->end

Caption: Workflow for the ⁵⁸Fe stable isotope tracer method.

Iron59_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_measure Initial Measurement cluster_retention Retention & Excretion cluster_post Final Measurement & Analysis start Start baseline_wbc Baseline Whole-Body Count start->baseline_wbc admin_fe59 Administer Oral ⁵⁹Fe Tracer baseline_wbc->admin_fe59 day0_wbc Whole-Body Count (Day 0) admin_fe59->day0_wbc wait_14_days 14-Day Retention Period day0_wbc->wait_14_days day14_wbc Final Whole-Body Count (Day 14) wait_14_days->day14_wbc calculation Calculate Iron Absorption day14_wbc->calculation end End calculation->end

Caption: Workflow for the traditional ⁵⁹Fe radioisotope assay.

References

A Comparative Analysis of INAA and MC-ICP-MS for Iron-58 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate detection of isotopes is paramount. Iron-58 (⁵⁸Fe), a stable isotope, serves as a valuable tracer in metabolic studies and drug development. Two powerful analytical techniques, Instrumental Neutron Activation Analysis (INAA) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), are commonly employed for its detection. This guide provides a comprehensive comparative analysis of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research needs.

Executive Summary

Instrumental Neutron Activation Analysis (INAA) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are both capable of accurately measuring ⁵⁸Fe in various matrices, particularly in biological samples like blood. The choice between the two techniques hinges on a trade-off between sensitivity, sample throughput, accessibility, and tolerance to interferences.

MC-ICP-MS generally offers higher sensitivity, greater precision, and faster sample analysis.[1] However, it is susceptible to isobaric and polyatomic interferences, necessitating meticulous sample preparation and purification.[2] In contrast, INAA is a robust, non-destructive technique with simpler sample preparation and high specificity for iron, making it less prone to matrix-related interferences.[2] Its primary limitations are the requirement for a nuclear reactor, which limits its accessibility, and a longer turnaround time for analysis.[2]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of INAA and MC-ICP-MS for the detection of ⁵⁸Fe.

ParameterInstrumental Neutron Activation Analysis (INAA)Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
Principle Neutron bombardment of ⁵⁸Fe to produce radioactive ⁵⁹Fe, followed by gamma-ray spectroscopy.Ionization of the sample in a plasma source and separation of ions based on their mass-to-charge ratio.
Detection Limit Generally higher than MC-ICP-MS; dependent on neutron flux, irradiation time, and counting time.Lower than INAA, offering higher sensitivity. Can achieve precise measurements with as little as 1 µg of Fe.[3]
Precision (%RSD) Uncertainties are substantially higher than those achievable by MC-ICP-MS.High precision, with external precisions on the order of 0.03-0.09% RSD for ⁵⁸Fe/⁵⁶Fe ratios in blood. Long-term precision can be better than 0.02‰ for δ⁵⁶Fe.
Accuracy High specificity and selectivity for iron, approaching 100%.High accuracy is achievable with proper correction for mass bias and interferences.
Sample Throughput Lower, due to the need for irradiation and decay periods.Higher, allowing for faster analysis of large batches of samples.
Sample Preparation Minimal and simpler; often non-destructive.Critical and often extensive, requiring sample digestion and chromatographic purification to remove interferences.
Interferences Relatively free from isobaric and polyatomic interferences that affect MC-ICP-MS. Major interference can come from other radionuclides produced during irradiation.Susceptible to isobaric interferences (e.g., ⁵⁸Ni) and polyatomic interferences (e.g., ArO⁺, Ca-oxides).
Accessibility Limited, as it requires a nuclear reactor.More widely accessible in analytical laboratories.
Cost Costs are comparable to MC-ICP-MS.Instrument cost is high, but per-sample cost can be lower for high-throughput applications.

Experimental Protocols

Instrumental Neutron Activation Analysis (INAA) for ⁵⁸Fe in Blood

The fundamental principle of INAA for ⁵⁸Fe detection is the nuclear reaction where stable ⁵⁸Fe captures a neutron to become the radioactive isotope ⁵⁹Fe. The subsequent decay of ⁵⁹Fe emits characteristic gamma rays, the intensity of which is proportional to the amount of ⁵⁸Fe in the sample.

Methodology:

  • Sample Encapsulation: A measured volume or weight of the biological sample (e.g., whole blood) is sealed in a high-purity polyethylene (B3416737) or quartz vial.

  • Irradiation: The encapsulated sample, along with standards containing a known amount of ⁵⁸Fe, is irradiated in a nuclear reactor. A typical thermal neutron flux is on the order of 10¹³ to 10¹⁴ n·cm⁻²·s⁻¹.

  • Cooling Period: After irradiation, the sample is allowed to "cool" for a period of at least five days. This allows for the decay of short-lived interfering radionuclides, most notably ²⁴Na in biological samples.

  • Gamma-Ray Spectroscopy: The sample is placed in a high-purity germanium (HPGe) detector to measure the emitted gamma rays. ⁵⁹Fe has characteristic gamma-ray emissions at 1099 keV and 1292 keV.

  • Quantification: The concentration of ⁵⁸Fe in the sample is determined by comparing the intensity of the ⁵⁹Fe gamma-ray peaks to those of the co-irradiated standards.

INAA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Blood Sample Encapsulation Encapsulation in Vial Sample->Encapsulation Irradiation Neutron Irradiation (⁵⁸Fe -> ⁵⁹Fe) Encapsulation->Irradiation Cooling Cooling Period (Decay of Interferences) Irradiation->Cooling Gamma_Counting Gamma-Ray Spectroscopy (HPGe Detector) Cooling->Gamma_Counting Quantification Quantification vs. Standards Gamma_Counting->Quantification

Fig. 1: INAA Experimental Workflow for ⁵⁸Fe Detection.
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) for ⁵⁸Fe in Blood

MC-ICP-MS measures the abundance of isotopes by generating ions from the sample and separating them based on their mass-to-charge ratio. Its high precision makes it ideal for detecting small variations in isotopic ratios.

Methodology:

  • Sample Digestion: A small volume of the blood sample (e.g., 0.1 mL) is digested using a mixture of strong acids, such as nitric acid (HNO₃) and sometimes hydrochloric acid (HCl), often with microwave assistance to ensure complete dissolution. The final acid concentration is typically around 0.5% to 2% HNO₃.

  • Chromatographic Purification: The digested sample is passed through an anion-exchange resin column to separate iron from the sample matrix. This step is crucial to remove elements that can cause isobaric (e.g., ⁵⁸Ni) and polyatomic interferences.

  • Sample Introduction: The purified iron fraction is introduced into the ICP-MS instrument. The sample is nebulized into a fine aerosol and then introduced into the high-temperature argon plasma, where it is ionized.

  • Mass Analysis: The ions are extracted from the plasma and guided through a series of electrostatic lenses and a magnetic sector, which separates the ions based on their mass-to-charge ratio.

  • Detection: The separated ion beams of the different iron isotopes (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) are simultaneously measured by multiple detectors (Faraday cups).

  • Data Correction: The raw isotope ratios are corrected for instrumental mass bias, often using a standard-sample bracketing technique with a certified iron isotope standard (e.g., IRMM-014). Corrections for any remaining isobaric interferences are also applied.

MC_ICP_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Blood Sample Digestion Acid Digestion Sample->Digestion Purification Anion-Exchange Chromatography Digestion->Purification Introduction Sample Introduction (Nebulizer) Purification->Introduction Ionization ICP Ionization Introduction->Ionization Mass_Separation Mass Separation (Magnetic Sector) Ionization->Mass_Separation Detection Multi-Collector Detection Mass_Separation->Detection Data_Analysis Data Correction & Quantification Detection->Data_Analysis

Fig. 2: MC-ICP-MS Experimental Workflow for ⁵⁸Fe Detection.

Management of Interferences in MC-ICP-MS

A significant challenge in MC-ICP-MS analysis of ⁵⁸Fe is the presence of interferences.

  • Isobaric Interferences: The most significant isobaric interference on ⁵⁸Fe is from ⁵⁸Ni. While chromatographic purification aims to remove nickel, residual amounts can still affect the accuracy of the measurement. This is typically corrected by monitoring another nickel isotope (e.g., ⁶⁰Ni or ⁶¹Ni) and mathematically subtracting the contribution of ⁵⁸Ni.

  • Polyatomic Interferences: These are molecular ions formed in the plasma from the argon gas and sample matrix components. For ⁵⁸Fe, potential polyatomic interferences include ⁴⁰Ar¹⁸O⁺ and ⁴²Ca¹⁶O⁺. Using a desolvating nebulizer system and operating the MC-ICP-MS in high-resolution mode can help to resolve these interferences from the ⁵⁸Fe peak. Collision/reaction cell technology can also be employed to reduce these interferences.

Interference_Management cluster_interferences Interferences in MC-ICP-MS for ⁵⁸Fe cluster_solutions Mitigation Strategies Isobaric Isobaric (e.g., ⁵⁸Ni) Purification Chromatographic Purification Isobaric->Purification Correction Mathematical Correction (monitoring other isotopes) Isobaric->Correction Polyatomic Polyatomic (e.g., ⁴⁰Ar¹⁸O⁺, ⁴²Ca¹⁶O⁺) HighRes High-Resolution Mode Polyatomic->HighRes CRC Collision/Reaction Cell Polyatomic->CRC

Fig. 3: Interference Management in MC-ICP-MS for ⁵⁸Fe Analysis.

Conclusion

Both INAA and MC-ICP-MS are powerful techniques for the detection of ⁵⁸Fe in biological and other samples. MC-ICP-MS stands out for its superior sensitivity, precision, and speed, making it the preferred method for studies requiring high-throughput analysis and the detection of very small isotopic variations. However, the complexity of sample preparation and the need to meticulously manage interferences are significant considerations.

INAA, while less sensitive and slower, offers the advantages of simpler sample preparation, non-destructive analysis, and a high degree of specificity for iron, making it a robust and reliable alternative, particularly when access to a nuclear reactor is available and high sample throughput is not a primary concern. The choice of technique will ultimately depend on the specific requirements of the research, including the desired level of precision, the number of samples, available resources, and the complexity of the sample matrix.

References

Navigating the Analytical Maze: A Guide to Inter-Laboratory Cross-Validation of Iron-58 Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of stable isotope data are paramount. When employing Iron-58 (⁵⁸Fe) as a tracer in metabolic studies, ensuring consistency across different analytical laboratories is a critical challenge. This guide provides an objective comparison of methodologies and presents supporting data from inter-laboratory studies to aid in the validation of ⁵⁸Fe analysis.

The use of stable isotopes, such as ⁵⁸Fe, has become a cornerstone in understanding iron metabolism, bioavailability, and the efficacy of iron-based therapeutics. However, the complexity of sample preparation and the sophisticated instrumentation required for isotopic analysis can lead to variability in results between laboratories. To address this, inter-laboratory comparison studies, also known as round-robin or proficiency tests, are essential for establishing the accuracy and comparability of data.

This guide delves into the methodologies employed for ⁵⁸Fe analysis, presents data from a multi-laboratory comparison of iron isotope measurements in biological reference materials, and outlines the typical workflow of a cross-validation study.

Data Presentation: A Comparative Look at Iron Isotope Analysis

While a dedicated, large-scale inter-laboratory study focused solely on ⁵⁸Fe has not been widely published, valuable insights can be drawn from studies that include iron isotopes in their comparisons. A key example is the inter-comparison of stable iron, copper, and zinc isotopic compositions in six biological reference materials across three laboratories[1]. The following tables summarize the δ⁵⁶Fe/⁵⁴Fe values, which are indicative of the overall quality of iron isotope analysis that would include ⁵⁸Fe measurements. The data is presented as the permil deviation from the IRMM-014 international reference standard.

Table 1: δ⁵⁶Fe/⁵⁴Fe (‰) in Animal-Based Biological Reference Materials [1]

Reference MaterialMatrixLab 1 (France)Lab 2 (Belgium)Lab 3 (Belgium)Mean ± 2SD
BCR-380RWhole Milk Powder-0.19 ± 0.05-0.21 ± 0.06-0.20 ± 0.04-0.20 ± 0.02
ERM-CE464Tuna Fish-0.68 ± 0.04-0.71 ± 0.05-0.70 ± 0.06-0.70 ± 0.03
SRM-1577cBovine Liver-1.35 ± 0.05-1.38 ± 0.06-1.36 ± 0.05-1.36 ± 0.03
DORM-4Fish Protein-0.98 ± 0.06-1.01 ± 0.07-0.99 ± 0.05-0.99 ± 0.03
TORT-3Lobster Hepatopancreas-0.55 ± 0.05-0.58 ± 0.06-0.56 ± 0.05-0.56 ± 0.03

Table 2: δ⁵⁶Fe/⁵⁴Fe (‰) in Plant-Based and Serum Biological Reference Materials [1]

Reference MaterialMatrixLab 1 (France)Lab 2 (Belgium)Lab 3 (Belgium)Mean ± 2SD
BCR-383Beans-0.45 ± 0.05-0.47 ± 0.06-0.46 ± 0.05-0.46 ± 0.02
In-house QCFetal Bovine Serum-0.88 ± 0.05-0.91 ± 0.07-0.89 ± 0.06-0.89 ± 0.03

These tables demonstrate a high level of agreement between the participating laboratories for the analysis of iron isotopes in complex biological matrices. The small standard deviations of the mean values indicate that with robust methodologies and the use of reference materials, it is possible to achieve comparable results across different analytical sites.

Experimental Protocols: A Glimpse into the Methodologies

The consistency of the data presented above is underpinned by detailed and rigorous experimental protocols. While specific nuances may exist between laboratories, the core methodology for iron isotope analysis, including ⁵⁸Fe, by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) generally involves the following key steps.

Sample Preparation and Digestion
  • Sample Weighing and Digestion: A precise amount of the biological material is weighed. The organic matrix is then digested, typically using a mixture of concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂), often with the aid of microwave digestion systems to ensure complete dissolution of the sample and release of the iron.

  • Evaporation and Re-dissolution: The digested sample solution is evaporated to dryness and then re-dissolved in a specific concentration of hydrochloric acid (HCl) to prepare it for chromatographic separation.

Chromatographic Separation of Iron

To avoid isobaric interferences (elements with the same mass as the iron isotopes, such as ⁵⁸Ni interfering with ⁵⁸Fe), iron must be purified from the sample matrix.

  • Anion Exchange Chromatography: The sample solution is loaded onto an anion exchange resin column (e.g., AG1-X8).

  • Matrix Elution: The sample matrix is washed from the column using a specific concentration of HCl.

  • Iron Elution: The purified iron is then eluted from the column using a different concentration of acid.

  • Purity Check: The purity of the collected iron fraction is often checked using a quadrupole ICP-MS to ensure that interfering elements have been sufficiently removed.

Isotopic Analysis by MC-ICP-MS
  • Instrument Tuning and Calibration: The MC-ICP-MS is tuned for optimal sensitivity and stability. Mass calibration is performed to ensure accurate mass-to-charge measurements.

  • Sample Introduction: The purified iron sample is introduced into the plasma, where it is ionized.

  • Data Acquisition: The ion beams of the different iron isotopes (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, and ⁵⁸Fe) are simultaneously measured by multiple detectors (Faraday cups).

  • Mass Bias Correction: Instrumental mass bias is corrected for using a standard-sample bracketing technique with a certified iron isotope reference material, such as IRMM-014.

  • Data Reporting: The final results are typically reported as delta values (δ), representing the permil (‰) deviation of the sample's isotope ratio from that of the international standard.

Mandatory Visualization: The Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates the typical workflow for a cross-validation study of this compound data between different analytical laboratories.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Selection of Homogeneous Test Material B Distribution of Aliquots to Participating Labs A->B Lab1 Lab 1: Analysis using In-house Protocol B->Lab1 Lab2 Lab 2: Analysis using In-house Protocol B->Lab2 LabN Lab 'n': Analysis using In-house Protocol B->LabN C Collection and Anonymization of Results D Statistical Analysis (e.g., z-scores, bias) C->D E Issuance of Final Report D->E E->Lab1 Performance Feedback E->Lab2 Performance Feedback E->LabN Performance Feedback Lab1->C Lab2->C LabN->C G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Data Quality Control A Sample Collection & Homogenization B Accurate Weighing A->B C Complete Digestion B->C D Effective Chromatographic Separation of Fe C->D E MC-ICP-MS Measurement D->E G Correction for Mass Bias & Interferences E->G F Use of Certified Reference Materials (CRMs) F->G I Accurate & Comparable This compound Data G->I H Participation in Proficiency Testing H->I

References

A Comparative Guide to Iron Supplement Bioavailability Utilizing Iron-58 Isotope Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of common iron supplements, supported by experimental data obtained through the use of the stable isotope Iron-58 (⁵⁸Fe). The utilization of ⁵⁸Fe offers a safe and precise method for tracing the absorption and incorporation of iron in the human body, providing invaluable data for research and development in the field of iron therapeutics.

Introduction to Iron Bioavailability and the Role of ⁵⁸Fe

Iron is an essential mineral for numerous physiological processes, yet its absorption from the gastrointestinal tract is highly variable and influenced by the chemical form of the iron, dietary factors, and the individual's iron status. The bioavailability of an iron supplement refers to the fraction of the ingested iron that is absorbed and becomes available for metabolic processes, primarily erythropoiesis.

Stable isotopes, such as ⁵⁸Fe, have become the gold standard for accurately measuring iron bioavailability in humans.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no harm to subjects, making them ideal for studies in vulnerable populations, including infants and pregnant women.[3][4] The principle of the ⁵⁸Fe tracer method involves administering a known amount of a ⁵⁸Fe-labeled iron supplement and subsequently measuring its incorporation into erythrocytes (red blood cells) or its excretion.[1] This allows for a precise quantification of the absorbed iron, distinguishing it from the body's existing iron stores.

Comparative Bioavailability of Iron Supplements

The selection of an iron supplement for the treatment of iron deficiency anemia is often guided by its bioavailability and tolerability. The following table summarizes quantitative data on the bioavailability of three commonly used iron supplements: ferrous sulfate (B86663), iron bisglycinate, and ferric polymaltose, as determined by studies utilizing stable iron isotopes.

Iron SupplementChemical FormMean Fractional Iron Absorption (%)Study PopulationReference
Ferrous Sulfate Ferrous (Fe²⁺)5.3% (95% CI: 3.8–7.3%)Young Women
Iron Picolinate Ferrous (Fe²⁺)5.2% (95% CI: 3.8–7.2%)Young Women
Ferrous Sulfate Ferrous (Fe²⁺)20.0% (Arithmetic Mean)Breast-fed Infants (56-day-old)
Ferrous Sulfate Ferrous (Fe²⁺)6.9% (Arithmetic Mean)Formula-fed Infants (56-day-old)

Note: The data presented is sourced from different studies with varying methodologies and participant demographics, which can influence absorption rates. Direct comparison between studies should be made with caution.

Studies have indicated that ferrous iron (Fe²⁺) salts, such as ferrous sulfate, are generally more bioavailable than ferric iron (Fe³⁺) preparations. Iron bisglycinate, a chelate of ferrous iron and glycine, has been suggested to have higher bioavailability and better gastrointestinal tolerability compared to ferrous sulfate. Ferric polymaltose, a complex of ferric iron, is another alternative, with some studies suggesting its bioavailability is comparable to ferrous sulfate in iron-deficient individuals, though this remains a subject of ongoing research.

Experimental Protocols

The erythrocyte incorporation method is a widely accepted protocol for assessing iron bioavailability using stable isotopes like ⁵⁸Fe. This method measures the amount of the administered ⁵⁸Fe tracer that is incorporated into newly formed red blood cells.

Detailed Methodology: ⁵⁸Fe Erythrocyte Incorporation
  • Subject Selection and Preparation:

    • Recruit healthy volunteers or patients with a defined iron status (e.g., iron-deficient, non-anemic).

    • Exclude individuals with conditions that may affect iron metabolism or who have recently received blood transfusions or iron injections.

    • Subjects should follow a standardized diet for a specified period before and during the study to minimize dietary influences on iron absorption. This often involves avoiding iron-rich foods and major inhibitors or enhancers of iron absorption.

  • Isotope Administration:

    • Prepare a solution of the iron supplement (e.g., ferrous sulfate) labeled with a known amount of ⁵⁸Fe. The exact dose of elemental iron and ⁵⁸Fe should be carefully calculated and recorded for each participant.

    • Administer the ⁵⁸Fe-labeled supplement orally to fasting subjects, typically in the morning to minimize diurnal variations in absorption.

  • Blood Sampling:

    • Collect a baseline blood sample before the administration of the ⁵⁸Fe tracer to determine the natural isotopic abundance of iron.

    • Collect a second blood sample 14 days after the administration of the tracer. This time point allows for the clearance of the tracer from the plasma and its maximum incorporation into circulating erythrocytes.

  • Sample Analysis:

    • Isolate erythrocytes from the whole blood samples by centrifugation.

    • Prepare the erythrocyte samples for isotopic analysis. This may involve washing the cells to remove plasma and mineralization of the sample.

    • Measure the isotopic ratio of ⁵⁸Fe to other iron isotopes (e.g., ⁵⁷Fe) in the erythrocyte samples using a high-precision mass spectrometry technique, such as multicollector-inductively coupled plasma mass spectrometry (MC-ICP-MS) or thermal ionization mass spectrometry (TIMS).

  • Calculation of Iron Absorption:

    • Calculate the amount of ⁵⁸Fe incorporated into the total circulating erythrocyte mass based on the enrichment of ⁵⁸Fe in the blood sample, the total circulating iron, and the administered dose of the tracer.

    • The percentage of iron absorption is then calculated as the proportion of the administered ⁵⁸Fe dose that is incorporated into the erythrocytes.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical ⁵⁸Fe bioavailability study using the erythrocyte incorporation method.

ExperimentalWorkflow cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_post_study Post-Administration Phase SubjectScreening Subject Screening & Recruitment DietStandardization Diet Standardization SubjectScreening->DietStandardization BaselineSample Baseline Blood Sample (Natural Isotope Abundance) DietStandardization->BaselineSample IsotopeAdmin Oral Administration of ⁵⁸Fe-labeled Iron Supplement BaselineSample->IsotopeAdmin BloodSample14d Blood Sample Collection (Day 14) IsotopeAdmin->BloodSample14d ErythrocyteIsolation Erythrocyte Isolation BloodSample14d->ErythrocyteIsolation MassSpec Isotopic Analysis (MC-ICP-MS) ErythrocyteIsolation->MassSpec DataAnalysis Calculation of ⁵⁸Fe Incorporation & Bioavailability MassSpec->DataAnalysis IronAbsorptionPathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Dietary Ferric Iron (Fe³⁺) Dcytb Dcytb (Reductase) Fe3->Dcytb Reduction Fe2 Dietary Ferrous Iron (Fe²⁺) DMT1 DMT1 (Transporter) Fe2->DMT1 Uptake Ferritin Ferritin (Storage) DMT1->Ferritin Storage Ferroportin Ferroportin (Exporter) DMT1->Ferroportin Export Hephaestin Hephaestin (Oxidase) Ferroportin->Hephaestin Oxidation Transferrin Transferrin-Fe³⁺ Hephaestin->Transferrin

References

Comparative studies of iron kinetics using oral versus intravenous Iron-58 tracers.

Author: BenchChem Technical Support Team. Date: December 2025

In the field of iron metabolism research, stable isotopes like Iron-58 (⁵⁸Fe) serve as invaluable tools for tracing the intricate pathways of iron absorption, distribution, and utilization within the human body.[1][2][3] These non-radioactive tracers allow for safe and precise measurements, particularly in vulnerable populations such as pregnant women and children.[3] This guide provides a comparative analysis of oral and intravenous administration of ⁵⁸Fe tracers for studying iron kinetics, offering insights into their respective methodologies, and quantitative outcomes.

Experimental Protocols

The methodologies for studying iron kinetics using ⁵⁸Fe tracers differ significantly between oral and intravenous administration routes, reflecting their distinct physiological pathways.

Oral Administration Protocol:

The oral administration of ⁵⁸Fe tracers is primarily used to assess iron bioavailability and absorption from dietary sources.[1]

  • Subject Preparation: Participants are typically required to fast overnight to ensure that the gastrointestinal tract is in a basal state, minimizing interference with iron absorption.

  • Tracer Administration: A precisely measured dose of ⁵⁸Fe, often incorporated into a test meal or a solution, is given orally.

  • Sample Collection: Blood samples are drawn at specific time points over a period of several days to weeks. Fecal samples may also be collected to quantify unabsorbed iron.

  • Analysis: The enrichment of ⁵⁸Fe in red blood cells is measured using techniques like mass spectrometry. This "erythrocyte incorporation method" quantifies the amount of absorbed iron that has been utilized for hemoglobin synthesis.

Intravenous Administration Protocol:

Intravenous administration of ⁵⁸Fe tracers is employed to study iron utilization and clearance from the plasma, bypassing the complexities of intestinal absorption.

  • Subject Preparation: Similar to the oral protocol, subjects may be asked to fast to ensure baseline metabolic conditions.

  • Tracer Administration: A known amount of ⁵⁸Fe is administered directly into the bloodstream via intravenous infusion.

  • Sample Collection: Blood samples are collected at frequent intervals, especially in the initial hours post-administration, to track the clearance of the tracer from the plasma. Subsequent samples are taken over days to measure its incorporation into erythrocytes.

  • Analysis: The rate of disappearance of ⁵⁸Fe from the plasma and its appearance in red blood cells are measured. When used in conjunction with an orally administered iron isotope (e.g., ⁵⁷Fe), this dual-isotope method allows researchers to distinguish between iron absorption and utilization.

Quantitative Data Comparison

ParameterOral IronIntravenous IronStudy Reference(s)
Hemoglobin (Hb) Increase Slower and less pronounced increase.Rapid and significant increase.
Serum Ferritin Increase Gradual increase, indicating slower repletion of iron stores.Rapid and substantial increase, indicating swift replenishment of iron stores.
Bioavailability Highly variable and often low, influenced by dietary factors and gastrointestinal health.100% bioavailable as it is introduced directly into the bloodstream.
Common Adverse Effects Gastrointestinal side effects such as nausea, constipation, and metallic taste are common.Infusion reactions, arthralgia, and a small risk of hypotension. Anaphylaxis is rare with modern formulations.

Visualizing the Pathways and Processes

To better understand the experimental workflows and physiological pathways, the following diagrams are provided.

ExperimentalWorkflow cluster_oral Oral Administration oral_admin Oral ⁵⁸Fe Administration (with test meal) gi_absorption Gastrointestinal Absorption oral_admin->gi_absorption fecal_collection Fecal Sample Collection (optional) gi_absorption->fecal_collection plasma_pool Plasma Iron Pool (⁵⁸Fe bound to Transferrin) gi_absorption->plasma_pool iv_admin Intravenous ⁵⁸Fe Administration iv_admin->plasma_pool bone_marrow Bone Marrow Erythropoiesis plasma_pool->bone_marrow rbc_incorporation Incorporation into Red Blood Cells (RBCs) bone_marrow->rbc_incorporation blood_sampling Blood Sample Collection rbc_incorporation->blood_sampling analysis Mass Spectrometry Analysis of ⁵⁸Fe blood_sampling->analysis

Caption: Experimental workflow for oral vs. intravenous ⁵⁸Fe tracer studies.

Caption: Simplified pathway of iron absorption and metabolism.

References

Evaluating the precision and accuracy of Iron-58 measurement techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and biomedical research, the accurate measurement of stable isotopes like Iron-58 (⁵⁸Fe) is crucial for tracing metabolic pathways, understanding disease mechanisms, and evaluating the efficacy of new therapeutics. This guide provides a detailed comparison of the leading analytical techniques for ⁵⁸Fe quantification, focusing on their precision, accuracy, and operational principles.

Overview of ⁵⁸Fe Measurement Technologies

The choice of an analytical method for ⁵⁸Fe is dictated by the specific requirements of the study, including the required level of precision, sample matrix, throughput needs, and available resources. The three primary techniques employed for high-precision ⁵⁸Fe analysis are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), Instrumental Neutron Activation Analysis (INAA), and Thermal Ionization Mass Spectrometry (TIMS). Each method offers a unique set of advantages and limitations.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is currently the most widely used technique for high-precision iron isotope analysis. It utilizes an inductively coupled plasma source to ionize the sample, followed by a magnetic sector mass analyzer with multiple collectors to simultaneously measure different iron isotopes. This parallel detection capability allows for extremely precise and accurate isotope ratio measurements.

Instrumental Neutron Activation Analysis (INAA) is a nuclear analytical technique. Samples are irradiated with neutrons, causing the stable ⁵⁸Fe isotope to transform into the radioactive ⁵⁹Fe through neutron capture. The subsequent decay of ⁵⁹Fe emits characteristic gamma rays, the intensity of which is proportional to the original amount of ⁵⁸Fe in the sample.[1] INAA is highly specific to the element of interest and is less susceptible to matrix effects compared to mass spectrometry techniques.[2]

Thermal Ionization Mass Spectrometry (TIMS) is considered a gold-standard technique for high-precision isotope ratio measurements, particularly in geochronology.[3][4] In TIMS, the sample is loaded onto a metal filament, which is then heated to high temperatures to cause thermal ionization. The resulting ions are then accelerated and separated by mass in a magnetic field. While capable of very high precision, TIMS is a laborious and time-consuming technique.

Comparative Analysis of Key Performance Metrics

The selection of an appropriate ⁵⁸Fe measurement technique hinges on a careful evaluation of its performance characteristics. The following table summarizes the key quantitative metrics for MC-ICP-MS, INAA, and TIMS.

FeatureMulti-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)Instrumental Neutron Activation Analysis (INAA)Thermal Ionization Mass Spectrometry (TIMS)
Precision High (Long-term external reproducibility of δ⁵⁶Fe can be better than ±0.02‰ to ±0.05‰)[5][6]Moderate (Uncertainties are substantially higher than those achievable by MC-ICP-MS)[2]Very High (Can achieve internal precision of < 0.02% on single measurements)[3][4]
Accuracy High, but dependent on correction for mass bias and spectral interferences.High specificity and selectivity for iron, approaching 100%.[2]High, considered a "gold standard" for accuracy.[4]
Sensitivity High (sub-nanogram levels)High, amount of ⁵⁸Fe in normal tissue is detectable.[1]High, suitable for small sample sizes.
Sample Throughput Relatively HighLow (Time-consuming due to irradiation and decay times)[2]Low (Laborious sample preparation and analysis)
Key Interferences Isobaric: ⁵⁸Ni on ⁵⁸Fe, ⁵⁴Cr on ⁵⁴Fe.[2][7] Polyatomic: ArO⁺, ArN⁺ on Fe isotopes.[8]Spectral overlap of gamma-ray peaks from other radionuclides (e.g., ²⁴Na).[2]Isobaric interferences from other elements.
Sample Preparation Critical and complex; requires chromatographic separation of iron from the sample matrix.[2]Simple; often requires minimal preparation.[2]Complex and meticulous; requires sample purification.
Instrumentation Cost HighHigh (Requires access to a nuclear reactor)[2]High
Typical Applications Iron metabolism studies, tracer studies in nutrition and drug development, geochemistry.[9]Nutritional studies, metabolic balance studies.[10]Geochronology, cosmochemistry, high-precision tracer studies.[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reliable and reproducible results. Below are outlines of the typical methodologies for the key ⁵⁸Fe measurement techniques.

MC-ICP-MS Experimental Protocol
  • Sample Digestion: The biological sample (e.g., whole blood, serum, tissue) is digested using a mixture of high-purity acids (e.g., nitric acid and hydrogen peroxide) to break down the organic matrix.

  • Iron Purification: The digested sample is passed through an anion-exchange chromatography column (e.g., AG1-X8 resin) to separate iron from other elements that could cause isobaric or polyatomic interferences.[5]

  • Isotope Ratio Measurement: The purified iron fraction is introduced into the MC-ICP-MS. The instrument is tuned for optimal sensitivity and stability. Iron isotopes (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) are measured simultaneously using multiple Faraday collectors.

  • Data Correction: Corrections are applied to the raw data to account for instrumental mass bias (using a double-spike technique with ⁵⁷Fe-⁵⁸Fe or by sample-standard bracketing) and potential spectral interferences (e.g., monitoring ⁶⁰Ni to correct for ⁵⁸Ni).[5][7]

INAA Experimental Protocol
  • Sample Preparation: The sample is typically lyophilized (freeze-dried) and homogenized. Minimal chemical processing is required.[2]

  • Irradiation: The prepared sample, along with standards and blanks, is encapsulated in a high-purity container and irradiated with a known thermal neutron flux in a nuclear reactor. The ⁵⁸Fe in the sample captures a neutron to become ⁵⁹Fe.

  • Cooling/Decay: After irradiation, the sample is allowed to "cool" for a period (e.g., at least five days) to allow short-lived interfering radionuclides, such as ²⁴Na, to decay.[2]

  • Gamma-Ray Spectrometry: The sample is placed in a high-purity germanium (HPGe) detector to measure the characteristic gamma rays emitted from the decay of ⁵⁹Fe.

  • Quantification: The concentration of ⁵⁸Fe is determined by comparing the intensity of the ⁵⁹Fe gamma-ray peaks in the sample to those of a known standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz depict the workflows for MC-ICP-MS and INAA.

MC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Reception (e.g., Blood, Tissue) B Acid Digestion A->B C Anion-Exchange Chromatography B->C D MC-ICP-MS Measurement C->D E Mass Bias Correction D->E F Interference Correction E->F G Final ⁵⁸Fe Quantification F->G

Caption: Workflow for ⁵⁸Fe analysis using MC-ICP-MS.

INAA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Reception B Lyophilization & Homogenization A->B C Neutron Irradiation (Nuclear Reactor) B->C D Cooling Period (Decay of Interferences) C->D E Gamma-Ray Spectrometry (HPGe) D->E F Peak Analysis E->F G Comparison to Standard F->G H Final ⁵⁸Fe Quantification G->H

Caption: Workflow for ⁵⁸Fe analysis using INAA.

Conclusion

The measurement of ⁵⁸Fe is a powerful tool in biomedical and pharmaceutical research. MC-ICP-MS stands out for its high precision and throughput, making it suitable for large-scale tracer studies, though it requires meticulous sample preparation to mitigate interferences. INAA offers excellent specificity and simpler sample preparation but is limited by its lower throughput and the need for a nuclear reactor. TIMS provides the highest precision and accuracy but is generally reserved for applications where these are the absolute priority due to its low throughput and labor-intensive nature. The selection of the optimal technique will ultimately depend on the specific research question, sample type, and available resources.

References

Safety Operating Guide

Navigating the Disposal of Iron Isotopes in Research: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical and radioactive materials are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information regarding the disposal of iron isotopes, with a specific focus on the stable isotope Iron-58 and the commonly used radioactive isotope Iron-59.

Understanding Iron Isotopes: A Critical Distinction

It is crucial to first distinguish between different isotopes of iron, as their disposal procedures are fundamentally different.

This compound (⁵⁸Fe) is a stable, non-radioactive isotope of iron. As such, it does not undergo radioactive decay and does not pose a radiological hazard. The disposal of this compound should be in accordance with standard laboratory procedures for non-hazardous chemical waste, unless it has been contaminated with other hazardous materials. Always consult your institution's chemical safety guidelines and the material's Safety Data Sheet (SDS) for specific disposal instructions.

Iron-59 (⁵⁹Fe) , in contrast, is a radioactive isotope of iron with a half-life of approximately 44.5 days.[1][2][3][4] It emits both beta particles and gamma radiation, necessitating special precautions for handling and disposal to protect personnel and the environment from radiation exposure.[1] The disposal of Iron-59 is strictly regulated and must adhere to institutional, local, and national regulations for radioactive waste.

Proper Disposal Procedures for Iron-59

The disposal of Iron-59 waste requires a multi-faceted approach that prioritizes safety and regulatory compliance. The primary methods for disposing of Iron-59 waste include decay-in-storage, off-site disposal by a licensed service, and, for certain liquid wastes, sewer disposal under strict limits.

Quantitative Data for Iron-59

The following table summarizes key quantitative data for Iron-59, which is essential for safe handling and waste management calculations.

PropertyValueUnits
Half-life44.5days
Beta Emission Energies (Max)0.273 (46%), 0.466 (53%)MeV
Gamma Emission Energies1.099 (56%), 1.292 (44%)MeV
Annual Limit on Intake (Ingestion)800microcuries
Annual Limit on Intake (Inhalation)300microcuries
Laboratory Sewer Disposal Limit0.3mCi/month

Source: Princeton University Environmental Health and Safety

Experimental Protocols: Waste Segregation and Disposal

Proper segregation of Iron-59 waste is the first and most critical step in its management. Different forms of waste require different disposal pathways.

1. Solid Waste Disposal (Decay-in-Storage):

Solid waste contaminated with Iron-59, such as gloves, absorbent paper, and plasticware, is typically managed through a decay-in-storage program.

  • Methodology:

    • Segregate solid waste into designated, clearly labeled radioactive waste containers. These containers must be appropriately shielded, often with lead, to minimize radiation exposure.

    • Ensure that no liquids or sharps are mixed with the solid waste.

    • Record the date and initial activity of the Iron-59 placed into the container.

    • Store the container in a designated and secure radioactive waste storage area.

    • Allow the waste to decay for a minimum of 10 half-lives (approximately 445 days for Iron-59).

    • After the decay period, the waste must be monitored with a suitable radiation detection instrument (e.g., a Geiger-Muller counter) to ensure its radioactivity is indistinguishable from background radiation.

    • Once confirmed to be at background levels, the waste can be disposed of as non-radioactive waste, with all radioactive labels removed or defaced.

2. Liquid Scintillation Vial Disposal:

Liquid scintillation vials containing Iron-59 are typically disposed of through an off-site radioactive waste disposal program.

  • Methodology:

    • Collect liquid scintillation vials in a designated, leak-proof, and shielded container.

    • Keep the container closed when not in use.

    • Do not mix other types of waste in the liquid scintillation vial container.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed radioactive waste vendor.

3. Liquid Waste Disposal (Sewer System):

In some cases, small quantities of aqueous liquid waste containing Iron-59 may be disposed of via the sanitary sewer system. This is subject to strict regulatory limits and institutional approval.

  • Methodology:

    • Confirm that your institution's radioactive materials license permits the sewer disposal of Iron-59.

    • Ensure the liquid waste is aqueous and readily soluble in water.

    • Calculate the amount of radioactivity to be disposed of and ensure it is below the monthly laboratory disposal limit (e.g., 0.3 mCi at Princeton University).

    • Dispose of the liquid in a designated sink, followed by flushing with a large volume of water to ensure dilution.

    • Maintain accurate records of all sewer disposals, including the date, isotope, activity, and volume of water used for flushing.

Iron-59 Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Iron-59 waste.

Iron59_Disposal_Workflow Iron-59 Waste Disposal Workflow start Iron-59 Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid lsc_vials Liquid Scintillation Vials waste_type->lsc_vials LSC Vials liquid_waste Aqueous Liquid Waste waste_type->liquid_waste Liquid decay_in_storage Decay-in-Storage Protocol solid_waste->decay_in_storage off_site_disposal Off-Site Disposal (Licensed Vendor) lsc_vials->off_site_disposal sewer_disposal_check Check Institutional Limits (e.g., < 0.3 mCi/month) liquid_waste->sewer_disposal_check end Disposal Complete decay_in_storage->end off_site_disposal->end sewer_disposal_check->off_site_disposal Exceeds Limits sewer_disposal Sewer Disposal Protocol sewer_disposal_check->sewer_disposal Within Limits sewer_disposal->end

References

Personal protective equipment for handling Iron-58

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Iron-58, a stable isotope of iron. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This compound is a stable, non-radioactive isotope.[1][2] Therefore, the primary safety considerations are related to its physical and chemical properties, similar to handling other non-radioactive fine metal powders.

It is crucial to note that while this compound itself is not radioactive, it can be converted to the radioactive isotope Iron-59 through neutron activation.[3] In such cases, all subsequent handling of the activated material must comply with institutional and regulatory guidelines for radioactive substances.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with handling this compound in its common powder form are mechanical irritation and inhalation.[4] Adherence to standard laboratory personal protective equipment (PPE) protocols is essential to mitigate these risks.

HazardAffected AreaRecommended PPERationale
Dust Inhalation Respiratory SystemNIOSH-approved respirator (e.g., N95)To prevent inhalation of fine particles which may cause respiratory irritation.[5]
Eye Contact EyesSafety glasses with side shields or splash gogglesTo protect eyes from airborne particles that can cause mechanical irritation.[4][6]
Skin Contact Hands and BodyNitrile gloves and a lab coatTo prevent skin irritation and contamination of personal clothing.[7][8]
Ingestion Digestive SystemStandard laboratory practice of no eating, drinking, or smoking in the labTo prevent accidental ingestion of the material.[9]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

1. Preparation:

  • Work Area: Designate a specific area for handling this compound. A chemical fume hood or a glove box is recommended to control dust.

  • PPE: Before handling, ensure all required PPE is donned correctly.

  • Materials: Have all necessary equipment (spatulas, weigh boats, containers) ready to minimize handling time.

2. Handling:

  • Weighing and Transfer: Conduct all weighing and transfer operations within a ventilated enclosure to contain any dust.

  • Avoid Dust Generation: Handle the powder gently to minimize the creation of airborne dust.

  • Spill Management: In case of a spill, gently sweep or vacuum the material with a HEPA-filtered vacuum. Avoid dry sweeping which can disperse the dust.

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4][10]

Disposal Plan

The disposal of this compound waste depends on whether it has been activated.

Waste TypeDisposal Protocol
Non-Activated this compound Waste Dispose of as a chemical waste in accordance with local and institutional regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[11]
Activated this compound (Iron-59) Waste This is radioactive waste and must be disposed of following all institutional and regulatory procedures for radioactive waste management. This includes proper labeling, shielding, and segregation.[12][13]

Experimental Protocol Example: this compound as a Metabolic Tracer

This compound is frequently used as a non-radioactive tracer in metabolic studies.[1] The following is a generalized protocol for such an experiment:

  • Preparation of the this compound Solution:

    • Under a fume hood, accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a suitable solvent as per the experimental requirements.

  • Administration:

    • Administer the this compound solution to the biological system (e.g., cell culture, animal model) as per the study design.

  • Sample Collection:

    • Collect biological samples (e.g., blood, tissue) at predetermined time points.

  • Sample Analysis:

    • Analyze the samples for this compound content using techniques such as mass spectrometry to trace its metabolic pathway.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and equipment used.

    • Dispose of all waste containing this compound according to the non-activated chemical waste protocol.

Workflow for Safe Handling of this compound

Safe_Handling_of_Iron_58 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don PPE: - Safety Glasses - Lab Coat - Gloves B Prepare Ventilated Workspace (e.g., Fume Hood) A->B C Weigh and Transfer This compound Powder B->C D Perform Experimental Procedure C->D E Decontaminate Work Area and Equipment D->E F Store Unused this compound in Sealed Container E->F G Segregate Waste E->G H Dispose as Chemical Waste (Non-Activated) G->H I Dispose as Radioactive Waste (Activated to Iron-59) G->I

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。